Iodine pentafluoride
Description
Properties
IUPAC Name |
pentafluoro-λ5-iodane | |
|---|---|---|
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InChI |
InChI=1S/F5I/c1-6(2,3,4)5 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIYEPACCBMRLZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
FI(F)(F)(F)F | |
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Molecular Formula |
F5I | |
| Record name | IODINE PENTAFLUORIDE | |
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| Record name | iodine pentafluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_pentafluoride | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID2052524 | |
| Record name | Iodine pentafluoride | |
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Molecular Weight |
221.8965 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Iodine pentafluoride appears as a toxic colorless fuming liquid (m.p. 9 °C). Decomposed by water to iodine and hydrofluoric acid. Contact with organic materials may cause their ignition. Corrosive to metals and tissue. Prolonged exposure of the container to fire or heat may result in their violent rupturing and rocketing. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Liquid, Colorless fuming liquid (Melting Point = 48 degrees F); [CAMEO] | |
| Record name | IODINE PENTAFLUORIDE | |
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| Record name | Iodine fluoride (IF5) | |
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| Record name | Iodine pentafluoride | |
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CAS No. |
7783-66-6 | |
| Record name | IODINE PENTAFLUORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Iodine pentafluoride | |
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| Record name | Iodine pentafluoride | |
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| Record name | Iodine fluoride (IF5) | |
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| Record name | IODINE PENTAFLUORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Iodine Pentafluoride (IF₅)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of iodine pentafluoride (IF₅), a potent fluorinating agent of significant interest in synthetic chemistry. The document elucidates its molecular geometry, bond angles, and the underlying theoretical principles, supported by experimental data.
Theoretical Framework: VSEPR Theory and IF₅
The molecular architecture of this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine (I) atom, a halogen, possesses seven valence electrons. In IF₅, it forms single covalent bonds with five fluorine (F) atoms and retains one non-bonding lone pair of electrons.[1][2][3]
The determination of its structure follows a systematic application of VSEPR principles:
-
Valence Electron Count : The total number of valence electrons is 42 (7 from iodine and 7 from each of the five fluorine atoms).[3][4]
-
Lewis Structure : The Lewis structure places the iodine atom at the center, single-bonded to five fluorine atoms, with a lone pair of electrons residing on the iodine atom. This arrangement results in the central iodine atom having an expanded octet, with 12 electrons in its valence shell.[4][5]
-
AXE Notation : The molecule can be represented as AX₅E₁, where 'A' is the central atom (I), 'X' represents the bonded atoms (F), and 'E' signifies the lone pair of electrons.
-
Electron and Molecular Geometry : With six electron domains (five bonding pairs and one lone pair), the electron geometry is octahedral .[4][6] However, the molecular geometry, which describes the arrangement of only the atoms, is distorted by the presence of the lone pair into a square pyramidal shape.[1][3][4] The lone pair occupies an axial position to minimize electron-electron repulsion, causing the four basal fluorine atoms to be pushed slightly upwards from the equatorial plane.[2]
Molecular Geometry and Polarity
The resultant square pyramidal geometry consists of four fluorine atoms positioned at the corners of a square base (basal positions) and one fluorine atom at the apex (apical position), directly opposite the lone pair.[4]
This asymmetrical arrangement of atoms and the significant difference in electronegativity between iodine (2.66) and fluorine (3.98) result in polar I-F bonds.[4] Due to the molecule's lack of symmetry, the individual bond dipoles do not cancel each other out. Consequently, this compound is a polar molecule with a net dipole moment.[1][4] This polarity influences its reactivity and solubility in various solvents.
Bond Angles and Lengths
The presence of the lone pair on the central iodine atom has a profound impact on the molecule's bond angles. The lone pair exerts greater repulsive forces than bonding pairs, compressing the angles between the bonded fluorine atoms.[2][6]
In an ideal octahedral geometry (like in AX₆), all bond angles would be exactly 90°. In IF₅, these angles are distorted:
-
The angle between the apical fluorine and the basal fluorine atoms (Fₐₚᵢ꜀ₐₗ - I - Fₑₐₛₐₗ) is less than 90°.
-
Experimental data confirm this deviation, with the measured angle being approximately 81.9° .[2][4][5]
The bond lengths of the apical and basal I-F bonds are also different due to the asymmetrical electronic environment. Experimental data indicate two distinct bond lengths: 184.4 pm and 186.9 pm .[4]
Quantitative Data Summary
The key structural and electronic parameters for this compound are summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| Chemical Formula | IF₅ | |
| Central Atom | Iodine (I) | |
| Valence Electrons | 42 | [3][4] |
| Bonding Pairs | 5 | [1][2] |
| Lone Pairs (on I) | 1 | [1][2] |
| AXE Notation | AX₅E₁ | |
| Electron Geometry | Octahedral | [4][6] |
| Molecular Geometry | Square Pyramidal | [1][3][4] |
| Hybridization | sp³d² | [4] |
| Experimental Fₐₚᵢ꜀ₐₗ - I - Fₑₐₛₐₗ Bond Angle | ~81.9° | [2][4][5] |
| Ideal Bond Angle | 90° | [5][7] |
| I-F Bond Lengths | 184.4 pm, 186.9 pm | [4] |
| Molecular Polarity | Polar | [1][4] |
Visualization of Molecular Structure
The following diagram, generated using the DOT language, illustrates the square pyramidal geometry of this compound, highlighting the positions of the atoms and the lone pair which influences the overall shape.
Caption: Square pyramidal geometry of this compound (IF₅).
Experimental Determination of Structure
The precise bond angles and lengths of gaseous molecules like IF₅ are determined experimentally using sophisticated techniques that probe the molecule's structure free from intermolecular forces present in liquid or solid states.
Key Experimental Method: Gas Electron Diffraction (GED)
Gas Electron Diffraction (GED) is a primary technique for elucidating the structure of volatile compounds.[8]
-
Principle : The method is based on the scattering (diffraction) of a high-energy beam of electrons by the gas-phase molecules. The wavelength of these electrons is comparable to the internuclear distances within the molecule, leading to a diffraction pattern.[8]
-
Methodology :
-
A narrow beam of electrons is directed through a low-pressure jet of gaseous IF₅ in a vacuum chamber.
-
The electrons are scattered by the electrostatic potential of the atoms in the IF₅ molecules.
-
The resulting interference pattern, which depends on the relative positions of the atoms (i.e., bond lengths and angles), is recorded on a detector.
-
Since the molecules are randomly oriented in the gas phase, the diffraction pattern is radially symmetric.[8]
-
A complex mathematical analysis (Fourier transform) of the scattering intensity versus the scattering angle is performed. This analysis converts the diffraction data into a radial distribution curve, which shows the probabilities of finding certain internuclear distances.
-
By fitting this experimental curve to a theoretical model of the molecule's geometry, precise values for bond lengths and bond angles can be extracted.
-
Microwave spectroscopy is another powerful technique that provides highly accurate data on rotational constants, which can be used in conjunction with GED data to refine the molecular structure.[1] These experimental methods provide the definitive data that confirms and refines the predictions made by VSEPR theory.
References
The Pioneering Synthesis of Iodine Pentafluoride: A Technical Retrospective on the Work of Henri Moissan
For Immediate Release
Paris, France – December 14, 2025 – This technical guide delves into the historic discovery and synthesis of iodine pentafluoride (IF₅) by the Nobel laureate Henri Moissan in 1891. Prepared for researchers, scientists, and drug development professionals, this document provides a detailed account of Moissan's original experimental methodology, a compilation of the quantitative data he reported, and a modern interpretation of his groundbreaking work that laid the foundation for the study of interhalogen compounds.
Introduction
The late 19th century was a period of intense investigation into the chemistry of the halogens. Following his historic isolation of elemental fluorine in 1886, Henri Moissan systematically explored its reactivity with other elements.[1][2][3] In 1891, his investigations led to the first synthesis of this compound, a compound that showcased the remarkable oxidizing power of fluorine and opened a new chapter in inorganic chemistry.[4][5][6][7][8] This document revisits Moissan's seminal work, offering a detailed protocol of his synthesis and a summary of his characterization of this novel interhalogen compound.
Henri Moissan's Original Synthesis of this compound (1891)
Moissan's approach to the synthesis of this compound was direct and conceptually elegant, involving the direct combination of elemental iodine and fluorine gas.[4][6][7][8] The reaction is highly exothermic and proceeds spontaneously at room temperature.
Experimental Protocol
Moissan's original experimental procedure, as described in his 1891 publication "Nouvelles Recherches sur le Fluor," is outlined below:
-
Apparatus: The primary reaction vessel consisted of a glass flask containing solid iodine. A stream of fluorine gas was introduced into this flask. The gaseous products were then passed through a platinum tube that was cooled to 0°C to condense the liquid this compound.
-
Reactants:
-
Solid iodine (I₂)
-
Pure, dry fluorine gas (F₂)
-
-
Procedure:
-
A slow and controlled stream of fluorine gas was passed over the solid iodine within the glass flask.
-
The reaction initiated spontaneously, producing a vivid flame, indicative of a highly exothermic process.
-
The resulting this compound, a fuming liquid at room temperature, was carried by the gas flow into the cooled platinum tube where it condensed.
-
-
Purification: The collected crude product was subsequently purified by distillation to obtain a colorless liquid.
Reaction Stoichiometry
The balanced chemical equation for the reaction, as determined by Moissan, is:
Quantitative Data and Physicochemical Properties
While Moissan's 1891 paper provides a thorough qualitative description of the synthesis and properties of this compound, it is characteristic of the era in its limited reporting of quantitative data such as reaction yields. The focus was primarily on the novel synthesis and the characterization of the new substance's physical and chemical properties.
The table below summarizes the key physicochemical properties of this compound as reported in historical and modern literature.
| Property | Value | Source |
| Molecular Formula | IF₅ | [5][6] |
| Molar Mass | 221.89 g/mol | [5][6] |
| Appearance | Colorless to pale yellow fuming liquid | [4][5][6][8] |
| Density | 3.250 g/cm³ | [6][8] |
| Melting Point | 9.43 °C (282.58 K) | [6] |
| Boiling Point | 97.85 °C (371.00 K) | [6] |
| Solubility in Water | Reacts vigorously | [4][6] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for Moissan's synthesis of this compound and the key chemical relationships.
Caption: Experimental workflow for Henri Moissan's 1891 synthesis of this compound.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Ferdinand Frédéric Henri Moissan: The first French Nobel Prize winner in chemistry or nec pluribus impar [comptes-rendus.academie-sciences.fr]
- 3. rinconeducativo.org [rinconeducativo.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Iodine_pentafluoride [bionity.com]
- 7. Annales de chimie et de physique. Volume 24 (Sixth Series), 1891. : Annales de chimie et de physique. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. Henri MOISSAN (1852-1907) [annales.org]
Iodine Pentafluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Reactivity, and Applications of a Versatile Interhalogen Compound
Iodine pentafluoride (IF₅), a prominent member of the interhalogen compounds, stands as a powerful and versatile reagent in modern chemistry. Its unique properties as a potent fluorinating and oxidizing agent have carved a significant niche for it in both organic and inorganic synthesis. This technical guide provides a comprehensive overview of this compound, catering to researchers, scientists, and drug development professionals. The document delves into its synthesis, molecular structure, physicochemical properties, and key applications, with a focus on its role in the development of novel chemical entities.
Physicochemical Properties and Molecular Structure
This compound is a colorless to pale yellow, fuming liquid with a pungent odor.[1] It is a dense and highly reactive substance with the physical and chemical properties summarized in the table below.
| Property | Value |
| Molecular Formula | IF₅ |
| Molar Mass | 221.89 g/mol [2] |
| Appearance | Colorless to pale yellow fuming liquid[1][2] |
| Density | 3.250 g/cm³[2] |
| Melting Point | 9.43 °C (48.97 °F; 282.58 K)[2] |
| Boiling Point | 97.85 °C (208.13 °F; 371.00 K)[2] |
| Solubility in Water | Reacts vigorously[2] |
The molecular geometry of this compound is a square pyramid with C₄ᵥ symmetry, a direct consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory. The central iodine atom has one lone pair of electrons and five bonding pairs, leading to this specific spatial arrangement.
Caption: Molecular structure of this compound (IF₅).
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the direct fluorination of elemental iodine being the most common industrial method. Laboratory-scale preparations often utilize alternative reagents to handle the challenges associated with elemental fluorine.
Industrial Scale Synthesis: Direct Fluorination of Molten Iodine
This method involves the direct, exothermic reaction of gaseous fluorine with molten iodine.[3] The process requires careful temperature and pressure control to ensure high yield and purity of the product.
Experimental Protocol:
A process for producing this compound involves introducing gaseous fluorine into molten iodine within a reaction zone. The key parameters for this process are outlined below:
| Parameter | Value |
| Reactants | Gaseous Fluorine, Molten Iodine |
| Reaction Temperature | 120 to 160 °C[3] |
| Pressure | 195 to 630 kilopascals[3] |
| Inert Gas | Nitrogen (used to maintain pressure)[3] |
| Yield (based on Iodine) | 98%[3] |
| Yield (based on Fluorine) | 92%[3] |
The reaction is typically carried out in a continuous process where iodine is continuously introduced, and the this compound product is continuously removed.[3] The fluorine gas is introduced through a sparger to ensure uniform distribution in the molten iodine.[3]
Laboratory Scale Synthesis: Reaction of Iodine Pentoxide with Sulfur Tetrafluoride
A more manageable laboratory-scale synthesis involves the reaction of iodine pentoxide with sulfur tetrafluoride.[4] This method avoids the direct handling of elemental fluorine.
Experimental Protocol:
A stainless steel-lined bomb is charged with iodine pentoxide. The reactor is cooled, evacuated, and then charged with sulfur tetrafluoride. The reaction mixture is heated, and the crude this compound is collected and purified by distillation.
| Parameter | Value |
| Reactants | Iodine Pentoxide (I₂O₅), Sulfur Tetrafluoride (SF₄) |
| Molar Ratio (I₂O₅:SF₄) | 1:7[4] |
| Reaction Temperature | 60 °C (4 hours), 120 °C (6 hours), 180 °C (4 hours)[4] |
| Product | Crude this compound |
| Purification | Distillation (boiling point 102-110 °C)[4] |
Alternatively, a continuous process can be employed by passing sulfur tetrafluoride gas over heated iodine pentoxide.[4]
Reactivity and Applications in Organic Synthesis
This compound is a highly reactive compound, acting as a potent fluorinating and oxidizing agent. Its reactivity stems from the polarized I-F bonds and the ability of iodine to exist in a high oxidation state.
Fluorinating Agent
This compound is a versatile fluorinating agent, capable of introducing fluorine atoms into a wide range of organic molecules. It is particularly useful for the synthesis of fluorinated aromatic compounds and for the fluorination of sensitive substrates.
While specific detailed protocols for a wide range of substrates are proprietary or scattered in specialized literature, the general principle involves the reaction of the organic substrate with this compound, often in a suitable solvent and under controlled temperature conditions.
Oxidation of Primary Amines to Nitriles
One of the notable applications of this compound in organic synthesis is the oxidation of primary amines to nitriles. This transformation is valuable in the synthesis of various nitrogen-containing compounds. The reaction proceeds via a proposed mechanism involving the formation of an N-iodo intermediate, followed by elimination to yield the nitrile.
Caption: Proposed pathway for the oxidation of primary amines to nitriles using IF₅.
This reaction provides a valuable synthetic route for the preparation of nitriles from readily available primary amines.
Safe Handling and Disposal
This compound is a hazardous substance that requires strict safety protocols for its handling and disposal. It is corrosive, toxic, and reacts violently with water.[5][6]
Personal Protective Equipment (PPE) and Engineering Controls
Working with this compound necessitates the use of appropriate personal protective equipment, including:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[7]
-
Hand Protection: Chemical-resistant gloves.[7]
-
Skin and Body Protection: Fire/flame resistant and impervious clothing.[7]
-
Respiratory Protection: A self-contained breathing apparatus should be worn if necessary.[7]
All manipulations should be conducted in a well-ventilated fume hood.[5]
Caption: Workflow for the safe handling and disposal of this compound.
Storage and Incompatible Materials
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water, organic materials, and strong bases.[5][7]
Spill and Leak Procedures
In case of a spill or leak, the area should be evacuated. Small spills can be covered with dry earth, dry sand, or other non-combustible material.[6] WATER SHOULD NEVER BE USED TO CLEAN UP SPILLS. [8]
Disposal
This compound waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] It should be collected in suitable, closed containers for disposal.[7]
Conclusion
This compound is a valuable interhalogen compound with significant applications in chemical synthesis. Its potent fluorinating and oxidizing properties make it an indispensable tool for accessing novel fluorinated molecules and for carrying out specific oxidative transformations. However, its high reactivity necessitates stringent safety precautions. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences, enabling its safe and effective utilization in their research and development endeavors.
References
- 1. ON THE PREPARATION OF this compound (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CA1097479A - Preparation of this compound by direct fluorination of molten iodine - Google Patents [patents.google.com]
- 4. US2904403A - Preparation of if5 - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
An In-depth Technical Guide on the Thermodynamic Properties of Iodine Pentafluoride (IF5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of iodine pentafluoride (IF5), a significant interhalogen compound utilized as a powerful fluorinating agent and a specialized solvent in inorganic synthesis.[1] A thorough understanding of its thermodynamic characteristics is crucial for its safe handling, application in chemical synthesis, and for theoretical modeling. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visual representations of relevant experimental and theoretical frameworks.
Core Thermodynamic Properties
This compound is a colorless to pale yellow liquid at room temperature.[2][3][4] Its thermodynamic properties have been determined through various experimental techniques, primarily calorimetry and vapor pressure measurements. The data presented here are compiled from peer-reviewed literature and established chemical databases.
Standard Thermodynamic Quantities
The standard state thermodynamic properties of IF5 at 298.15 K (25 °C) are fundamental for thermochemical calculations.
| Property | Symbol | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH° | -881.99 ± 1.34 | kJ/mol | [5][6] |
| Standard Molar Enthalpy of Formation (gas) | ΔfH° | -840.31 | kJ/mol | [7][8] |
| Standard Molar Gibbs Free Energy of Formation (liquid) | ΔfG° | -780.62 ± 1.35 | kJ/mol | [5][6] |
| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG° | -763.9 | kJ/mol | [9] |
| Standard Molar Entropy (liquid) | S° | 224.85 ± 0.22 | J/(mol·K) | [5][6] |
| Standard Molar Entropy (gas) | S° | 334.51 | J/(mol·K) | [7][8] |
| Molar Heat Capacity at Constant Pressure (liquid) | C_p° | 174.7 ± 0.17 | J/(mol·K) | [5][6] |
Phase Transition Data
The phase behavior of IF5 is critical for its storage and use in various reaction conditions.
| Property | Symbol | Value | Units | Reference |
| Melting Point / Triple Point | T_m / T_tp | 9.43 / 282.553 ± 0.01 | °C / K | [1][4][10] /[5][6] |
| Boiling Point (at 1 atm) | T_b | 97.85 | °C | [1][4][10] |
| Enthalpy of Fusion | Δ_fus_H | 11222 ± 11 | J/mol | [5][6] |
| Enthalpy of Vaporization (at 330 K) | Δ_vap_H | 39320 ± 200 | J/mol | [5][6] |
Vapor Pressure
The vapor pressure of this compound has been measured over a range of temperatures. An equation to represent the vapor pressure between 283 and 378 K is given as: log₁₀(P_mmHg) = -3090.14/T - 6.96834·log₁₀(T) + 29.02167, where T is in Kelvin.[5][6]
Specific vapor pressure points are also reported:
| Temperature (°C) | Pressure (Torr) |
| -15.2 | 1 |
| 8.8 | 10 |
| 51.4 | 100 |
[Source:[9]]
Experimental Protocols
The thermodynamic data for IF5 were primarily established through precise calorimetric and vapor pressure studies.
Adiabatic Calorimetry
The heat capacity of this compound was measured between 5 and 350 K using an adiabatic calorimeter.[5]
Methodology:
-
Sample Purification: The IF5 sample was purified to remove impurities like hydrogen fluoride (HF) and iodine heptafluoride (IF7). This was achieved by heating the sample at 150°C with dried sodium fluoride, followed by fractional condensation to remove volatile IF7.[6] The purity was confirmed by infrared spectroscopy.[6]
-
Calorimeter: A gold-plated copper calorimeter with a volume of approximately 100 cm³ was used. The temperature was measured using a platinum resistance thermometer calibrated on the International Temperature Scale.
-
Heat Capacity Measurement: A known quantity of electrical energy was introduced into the calorimeter, and the resulting temperature rise was measured. The heat capacity of the sample was determined by subtracting the heat capacity of the empty calorimeter from the total measured heat capacity.[6] Measurements were taken in increments, and corrections were applied for any heat exchange with the surroundings to maintain adiabatic conditions.
-
Enthalpy of Fusion: The enthalpy of fusion was determined by measuring the total heat required to transition the sample from the solid phase just below the triple point to the liquid phase just above it.[6]
Vapor Pressure and Enthalpy of Vaporization Measurement
Vapor pressure was measured in the temperature range of 283 to 378 K.[5][6]
Methodology:
-
Apparatus: The measurements were likely performed using a static or boiling-point method, where the pressure of the vapor in equilibrium with the liquid is measured at a precisely controlled temperature.
-
Data Analysis: The vapor pressure data were fitted to an equation to allow for interpolation and calculation of other thermodynamic properties.
-
Enthalpy of Vaporization: The enthalpy of vaporization was calculated from the vapor pressure data using the Clausius-Clapeyron equation or by combining calorimetric data. The reported value at 330 K is 39320 ± 200 J/mol.[5][6]
Bomb Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of liquid IF5 was determined by measuring the energy of combustion of iodine in fluorine gas within a bomb calorimeter.[11]
Methodology:
-
Reaction: A sample of pure iodine was combusted in a fluorine atmosphere inside a constant-volume bomb calorimeter.
-
Product Analysis: The combustion products, consisting of both IF5 and IF7, were carefully analyzed to determine their relative quantities.[11]
-
Calculation: The standard enthalpy of formation was calculated from the measured energy of combustion after applying corrections for the formation of IF7 and standard state corrections.[11]
Visualizations
Experimental Workflow for Adiabatic Calorimetry
The following diagram illustrates the general workflow for determining heat capacity and enthalpy of fusion using adiabatic calorimetry.
Caption: Workflow for Adiabatic Calorimetry.
Relationship Between Core Thermodynamic Functions
This diagram illustrates the fundamental relationships connecting enthalpy (H), entropy (S), and Gibbs free energy (G), which are central to understanding chemical reactivity and spontaneity.
Caption: Core Thermodynamic Relationships.
References
- 1. webqc.org [webqc.org]
- 2. Cas 7783-66-6,Pentalfluoroiodide | lookchem [lookchem.com]
- 3. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Iodine_pentafluoride [bionity.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound [chemister.ru]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. The enthalpies of formation of this compound and iodine heptafluoride-Science-Chemical Encyclopedia-lookchem [lookchem.com]
understanding the VSEPR theory for iodine pentafluoride
An In-Depth Technical Guide to the VSEPR Theory and Molecular Structure of Iodine Pentafluoride (IF₅)
This guide provides a comprehensive analysis of the molecular structure of this compound (IF₅) through the lens of the Valence Shell Electron Pair Repulsion (VSEPR) theory. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of molecular geometry and its determinants.
Introduction to VSEPR Theory
The Valence Shell Electron Pair Repulsion (VSEPR) theory is a fundamental model in chemistry used to predict the three-dimensional geometry of individual molecules from the number of electron pairs surrounding their central atoms.[1] The core tenet of VSEPR theory is that electron pairs in the valence shell of a central atom will arrange themselves in such a way as to minimize electrostatic repulsion, thereby defining the molecule's geometry.
Application of VSEPR Theory to this compound (IF₅)
The systematic application of VSEPR theory to this compound allows for a precise determination of its molecular structure.
Lewis Structure and Valence Electron Count
To begin, the Lewis structure of IF₅ must be determined. Iodine (I), the central atom, is in Group 17 of the periodic table and possesses seven valence electrons.[2][3] Each of the five fluorine (F) atoms, also in Group 17, contributes seven valence electrons.
The total number of valence electrons is calculated as follows:
-
Valence electrons from Iodine: 7
-
Valence electrons from five Fluorine atoms: 5 × 7 = 35
-
Total valence electrons: 7 + 35 = 42
The Lewis structure shows the central iodine atom single-bonded to five fluorine atoms, with one remaining lone pair of electrons on the iodine atom.[4][5] This results in the iodine atom having an expanded octet, with 12 electrons in its valence shell, which is permissible for elements in the third period and below.[5][6]
Electron Geometry
The steric number, which is the sum of bonding pairs and lone pairs around the central atom, determines the electron geometry. For IF₅, the steric number is 6 (5 bonding pairs + 1 lone pair).[7][8] According to VSEPR theory, a steric number of 6 corresponds to an octahedral electron geometry, where the electron pairs are directed towards the vertices of an octahedron to maximize their separation.[9][10]
Molecular Geometry
While the electron geometry describes the arrangement of all electron pairs, the molecular geometry describes the arrangement of only the atoms. The presence of a lone pair on the central iodine atom influences the final molecular shape. The repulsion from the lone pair is greater than that from bonding pairs, causing distortion from the ideal octahedral geometry. The resulting molecular geometry for IF₅ is square pyramidal .[1][2][4] The iodine atom sits at the center of the base of the pyramid, with four fluorine atoms at the corners of the square base and one fluorine atom at the apex. The lone pair occupies the position opposite the apical fluorine.
This is often represented using the AXN notation, where A is the central atom, X is the number of bonded atoms, and N is the number of lone pairs. For this compound, the notation is AX₅E₁, which corresponds to a square pyramidal molecular geometry.[9]
Quantitative Structural Data
Experimental studies have provided precise measurements of the bond angles and bond lengths in this compound.
| Parameter | Value(s) |
| F(axial)-I-F(basal) Bond Angle | Approximately 81.9°[9][10] |
| F(basal)-I-F(basal) Bond Angle | Approximately 90°[4] |
| I-F(axial) Bond Length | 184.4 pm[10] |
| I-F(basal) Bond Length | 186.9 pm[10] |
The deviation of the F(axial)-I-F(basal) bond angle from the ideal 90° is a direct consequence of the increased repulsion from the lone pair, which pushes the basal fluorine atoms slightly upwards towards the apical fluorine.
Experimental Determination of Structure
The molecular structure of this compound has been determined and confirmed through various experimental techniques.
X-ray Crystallography
A key study by Burbank and Jones in 1974 determined the crystal structure of this compound at -80°C.
Methodology: In this technique, a beam of X-rays is directed at a crystallized sample of IF₅. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. This electron density map allows for the precise determination of the positions of the iodine and fluorine atoms, and consequently, the bond lengths and angles in the molecule. The sample of IF₅ was cooled to -80°C to obtain a solid crystalline state suitable for X-ray diffraction analysis.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy has also been employed to investigate the structure of IF₅.
Methodology: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For the analysis of IF₅, a sample of the compound in its liquid or solid state is exposed to infrared radiation or a laser beam (for Raman spectroscopy). The resulting spectra show absorption bands (IR) or scattered light at different frequencies (Raman) corresponding to the vibrational frequencies of the I-F bonds. The number and symmetry of these vibrational modes are dictated by the molecule's geometry. For instance, studies have utilized instruments like the Perkin-Elmer Model 521 spectrometer for infrared analysis. The square pyramidal (C₄ᵥ symmetry) structure of IF₅ gives rise to a characteristic pattern of vibrational modes in its IR and Raman spectra, which has been experimentally confirmed.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.
Methodology: In a GED experiment, a high-energy beam of electrons is fired through a gaseous sample of IF₅. The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattered electrons create a diffraction pattern of concentric rings on a detector. The analysis of the spacing and intensity of these rings provides information about the distances between the atoms in the molecule. This allows for the determination of the I-F bond lengths and the F-I-F bond angles in the gas phase.
Logical Workflow for VSEPR Prediction of IF₅ Geometry
The following diagram illustrates the logical steps involved in predicting the molecular geometry of this compound using VSEPR theory.
Caption: VSEPR theory workflow for determining the molecular geometry of IF₅.
Conclusion
The VSEPR theory provides a robust framework for predicting the square pyramidal molecular geometry of this compound. This prediction is strongly supported by experimental data from X-ray crystallography, vibrational spectroscopy, and gas-phase electron diffraction. The presence of a lone pair on the central iodine atom is crucial in distorting the electron geometry from a perfect octahedron to the observed square pyramidal shape, highlighting the profound influence of non-bonding electrons on molecular structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. pubs.aip.org [pubs.aip.org]
- 4. youtube.com [youtube.com]
- 5. ixnovi.people.wm.edu [ixnovi.people.wm.edu]
- 6. Iodine Electronic Spectroscopy [gustavus.edu]
- 7. stevesopenlab.org [stevesopenlab.org]
- 8. Vibrational spectra of the isoelectronic species IF5, TeF5–, and SbF52– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. Low pressure gas electron diffraction: An experimental setup and case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Structure and Octet Rule Considerations for Iodine Pentafluoride (IF5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the Lewis structure, molecular geometry, and octet rule exceptions for iodine pentafluoride (IF5). The content is tailored for a scientific audience, offering detailed explanations, quantitative data, and an overview of the experimental methodologies used to elucidate the structure of this unique interhalogen compound.
Introduction to this compound (IF5)
This compound (IF5) is an interhalogen compound first synthesized by Henri Moissan in 1891 through the direct fluorination of solid iodine.[1][2] It is a colorless to pale yellow, fuming liquid at room temperature and is a potent fluorinating and oxidizing agent.[1] Its high reactivity and unique molecular structure make it a compound of interest in various specialized synthetic applications.[1][2] Understanding the electronic and structural configuration of IF5 is fundamental to appreciating its chemical behavior.
Lewis Structure of IF5: An Exception to the Octet Rule
The construction of the Lewis structure for IF5 reveals a departure from the octet rule, a common feature for elements in the third period and below.
Determination of Valence Electrons
The total number of valence electrons for IF5 is calculated as follows:
-
Iodine (I), a halogen in Group 17, contributes 7 valence electrons.
-
Fluorine (F), also in Group 17, contributes 7 valence electrons per atom.
Total Valence Electrons = (Valence electrons of I) + 5 * (Valence electrons of F) Total Valence Electrons = 7 + 5 * 7 = 42 electrons .[3][4][5][6][7]
Constructing the Lewis Structure
-
Identify the Central Atom : Iodine is less electronegative than fluorine and is therefore the central atom.[3][5][7][8]
-
Form Single Bonds : Five single covalent bonds are formed between the central iodine atom and the five fluorine atoms. This utilizes 5 * 2 = 10 valence electrons.[3][5][6]
-
Complete Octets for Terminal Atoms : Each of the five fluorine atoms requires 6 additional electrons (3 lone pairs) to complete its octet. This accounts for 5 * 6 = 30 valence electrons.
-
Place Remaining Electrons : The remaining electrons are placed on the central atom. Electrons used = 10 (bonds) + 30 (F lone pairs) = 40 electrons. Remaining electrons = 42 - 40 = 2 electrons. These two electrons form one lone pair on the central iodine atom.[3][5][6]
The final Lewis structure shows the central iodine atom bonded to five fluorine atoms and possessing one lone pair of electrons.
The Expanded Octet of Iodine
The completed Lewis structure reveals that the central iodine atom is surrounded by 10 bonding electrons and 2 lone pair electrons, for a total of 12 valence electrons.[4][8][9] This is a clear violation of the octet rule, which dictates that atoms tend to be surrounded by eight valence electrons. Iodine, being in the fifth period of the periodic table, has accessible d-orbitals which can accommodate these extra electrons, leading to an "expanded octet".[4]
Molecular Geometry and VSEPR Theory
The three-dimensional shape of the IF5 molecule is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.
-
Electron Geometry : The central iodine atom has six electron domains (five bonding pairs and one lone pair). The arrangement that minimizes repulsion among six electron domains is octahedral .[3][6][10]
-
Molecular Geometry : The presence of the lone pair of electrons distorts the ideal octahedral geometry. Lone pair-bond pair repulsions are stronger than bond pair-bond pair repulsions, pushing the bonding pairs away. This results in a square pyramidal molecular geometry.[3][5][6][10][11] The AXN notation for IF5 is AX5E, further indicating a square pyramidal shape.[3][10]
Quantitative Molecular Data
The structural parameters of IF5 have been determined experimentally. The lone pair of electrons influences the bond angles and lengths, causing a distortion from a perfect octahedron.
| Parameter | Value | Notes |
| Molecular Geometry | Square Pyramidal | Derived from VSEPR theory and confirmed by spectroscopic data.[3][5][11] |
| Electron Geometry | Octahedral | Based on the six electron domains around the central iodine atom.[3][6][10] |
| F-I-F Bond Angles | ~81.9° | The angle between the axial fluorine and the equatorial fluorines is compressed due to the lone pair.[3][9][12] |
| I-F Bond Lengths | Axial: ~184.4 pm, Equatorial: ~186.9 pm | The bond lengths are not equal due to the asymmetric repulsion from the lone pair.[3][13] |
| Dipole Moment (µ) | 4.81 D | The asymmetrical square pyramidal shape results in a net dipole moment, making IF5 a polar molecule.[3] |
Experimental Determination of Molecular Structure
The square pyramidal structure of IF5 (C4v symmetry) is supported by experimental data, primarily from vibrational spectroscopy.
Methodologies: Vibrational Spectroscopy (Raman and Infrared)
The molecular structure of IF5 has been investigated through Raman and infrared (IR) spectroscopy.[3][4][9][11] These techniques probe the vibrational modes of the molecule, which are dependent on its geometry and symmetry.
-
Sample Preparation : For these studies, commercial-grade this compound was purified. A common procedure involves removing hydrogen fluoride (HF) contamination with sodium fluoride and elemental iodine by shaking with metallic mercury.[11] The purified sample is then typically distilled, and the middle fraction is retained for analysis.[11]
-
Data Acquisition :
-
Raman Spectroscopy : The Raman spectrum of IF5 has been recorded for the liquid and solid phases. For solid-phase measurements, the compound is condensed onto a window attached to a cold finger cooled with liquid nitrogen.[11] Early studies utilized mercury arc sources for excitation, while modern instruments would use lasers.[4]
-
Infrared Spectroscopy : IR spectra have also been obtained for both liquid and solid phases to provide complementary vibrational data.[11]
-
-
Data Analysis : The number of observed vibrational bands in the IR and Raman spectra, along with their activities (e.g., polarized or depolarized Raman lines), are compared with the predictions from group theory for different possible molecular geometries. The experimental spectra for IF5 are consistent with the C4v point group, which corresponds to a square pyramidal shape.[3][11]
Logical Workflow for IF5 Lewis Structure Determination
The following diagram illustrates the logical steps involved in determining the Lewis structure of this compound.
Caption: Logical workflow for deriving the Lewis structure of IF5.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the molecular geometry of IF5? | Study Prep in Pearson+ [pearson.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Vibrational spectra of the isoelectronic species IF5, TeF5–, and SbF52– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 10. What is the molecular geometry of IF_5? | Study Prep in Pearson+ [pearson.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Page loading... [guidechem.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols: Iodine Pentafluoride (IF5) as a Selective Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodine pentafluoride (IF5) as a selective fluorinating agent in organic synthesis. The document includes detailed protocols for key applications, safety precautions, and a comparison with its less reactive derivative, the IF5-pyridine-HF complex.
Introduction
This compound (IF5) is a highly reactive interhalogen compound that serves as a potent and selective fluorinating agent.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where fluorination can significantly alter biological activity and material properties.[1] This document outlines specific applications of IF5, focusing on the selective fluorination of sulfides and the gem-difluorination of dithioacetals, as well as its role in telomerization reactions.
Safety Precautions
This compound is a corrosive and toxic substance that reacts violently with water.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn. Reactions should be conducted in inert plasticware (e.g., Teflon PFA) as IF5 can etch glass.
Key Applications and Protocols
Selective Fluorination of Aryl Alkyl Sulfides
This compound enables the polyfluorination of aryl alkyl sulfides, often accompanied by a unique rearrangement of the arylthio group.[2][4] This reaction provides a pathway to selectively introduce multiple fluorine atoms onto an alkyl chain.
-
In a Teflon PFA vessel equipped with a magnetic stir bar and a tight screw cap, dissolve the p-chlorophenyl alkyl sulfide (1.0 mmol) in hexane (5 mL).
-
Carefully add this compound (2.4 mmol, 2.4 equivalents) to the solution at room temperature.
-
Seal the vessel tightly and stir the reaction mixture at 40°C.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture into a stirred aqueous solution of sodium bisulfite.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Polyfluorination of p-Chlorophenyl Alkyl Sulfides with IF5 [2]
| Entry | Substrate (Alkyl Group) | IF5 (equiv.) | Time (h) | Product | Yield (%) |
| 1 | Ethyl | 2.4 | 24 | p-ClC6H4SCF2CHF2 | 65 |
| 2 | Propyl | 2.4 | 24 | p-ClC6H4SCF2CF2CHF2 | 72 |
| 3 | Butyl | 2.4 | 24 | p-ClC6H4SCF2CF2CF2CHF2 | 45 |
| 4 | Isopropyl | 2.4 | 24 | p-ClC6H4SCF(CF3)CH3 | 45 |
| 5 | Ethyl | 1.2 | 24 | p-ClC6H4SCF2CHF2 | 35 |
| 6 | Ethyl | 3.6 | 24 | p-ClC6H4SCF2CHF2 | 68 |
Ar: p-chlorophenyl. Reactions were carried out in hexane at 40°C. Yields are isolated yields based on the starting sulfide.[2]
The IF5-Pyridine-HF Complex: A Milder Alternative
For reactions requiring higher selectivity and milder conditions, the air- and moisture-stable IF5-pyridine-HF complex is a valuable alternative.[1] This reagent is less reactive than neat IF5 and typically leads to monofluorination of sulfides.[1]
Diagram 1: Reagent Selection Workflow
Caption: Decision workflow for selecting the appropriate fluorinating agent.
Gem-Difluorination of Dithioacetals with IF5-Pyridine-HF
The IF5-pyridine-HF complex is effective for the gem-difluorination of dithioacetals, converting a C-S bond into a C-F bond.[1]
-
To a suspension of IF5-pyridine-HF (2.5 mmol) in dichloromethane (5 mL) in a Teflon PFA vessel, add the dithioacetal (1.0 mmol) at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
After completion, quench the reaction with an aqueous solution of sodium bisulfite and sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Table 2: Gem-Difluorination of Dithioacetals with IF5-Pyridine-HF [1]
| Entry | Substrate | Time (h) | Product | Yield (%) |
| 1 | Ph-CH(SPh)2 | 1 | Ph-CHF2 | 85 |
| 2 | p-NO2C6H4-CH(SPh)2 | 1 | p-NO2C6H4-CHF2 | 92 |
| 3 | Ph-C(SPh)2-CH3 | 3 | Ph-CF2-CH3 | 78 |
Reactions were carried out at room temperature in CH2Cl2.[1]
Telomerization of Tetrafluoroethylene (TFE)
This compound is a key initiator in the telomerization of tetrafluoroethylene to produce fluorotelomers, which are important intermediates for fluoropolymers and surfactants.[3][5] The process involves the reaction of IF5 with iodine to form a telogen, which then reacts with TFE.
Diagram 2: Telomerization Process Workflow
Caption: Simplified workflow for the synthesis of fluorotelomers.
Conclusion
This compound is a versatile and powerful reagent for selective fluorination. Its high reactivity allows for unique transformations such as the polyfluorination of aryl alkyl sulfides. For applications requiring greater control and stability, the IF5-pyridine-HF complex offers a milder alternative for reactions like monofluorination and gem-difluorination. Careful consideration of the substrate and the desired outcome is crucial for selecting the appropriate reagent and reaction conditions. The use of IF5 in telomerization processes further highlights its industrial importance in the production of valuable fluorinated materials. Researchers and professionals in drug development and materials science can leverage the reactivity of IF5 to access novel fluorinated molecules with tailored properties.
References
Applications of Iodine Pentafluoride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine pentafluoride (IF₅) is a highly reactive interhalogen compound that serves as a potent fluorinating and oxidizing agent in organic synthesis.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials, as fluorine substitution can significantly alter the biological activity and physical properties of these compounds.[3] While its high reactivity requires careful handling, the development of more stable and selective reagent systems, such as complexes with pyridine or triethylamine trihydrofluoride, has expanded its utility in modern organic synthesis.[1] This document provides detailed application notes and experimental protocols for key transformations mediated by this compound.
Core Applications and Methodologies
This compound is primarily utilized for three key transformations in organic synthesis:
-
Fluorination of Sulfides: A versatile method for the synthesis of α-fluoro and α,α-difluoro sulfides.
-
Synthesis of Fluorotelomers: An industrial process for the production of perfluoroalkyl iodides, which are precursors to a wide range of fluorinated materials.
-
Conversion of Primary Amines to Nitriles: A direct method to synthesize nitriles from primary amines.
Safety Precautions
This compound is a toxic, corrosive, and moisture-sensitive substance that reacts violently with water.[4] It should only be handled by trained personnel in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[4][5] All glassware and equipment must be thoroughly dried before use. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[4] Spills should be absorbed with an inert material like dry sand and neutralized with caution.[4]
Application 1: Fluorination of Sulfides
The fluorination of sulfides at the α-position is a valuable transformation for the synthesis of fluorinated building blocks. The reactivity of this compound can be modulated by forming complexes with triethylamine trihydrofluoride (Et₃N·3HF) or pyridine-HF, leading to more selective mono- or difluorination.
General Workflow for Fluorination of Sulfides
Caption: General workflow for the fluorination of sulfides using IF₅ complexes.
Experimental Protocol: Mono- and Difluorination of Ethyl 2-((4-chlorophenyl)thio)propanoate
This protocol describes the selective mono- or difluorination of a sulfide using the IF₅–Et₃N·3HF reagent system.
Materials:
-
Ethyl 2-((4-chlorophenyl)thio)propanoate
-
This compound (IF₅)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure for Preparation of IF₅–Et₃N·3HF Reagent:
Under an inert atmosphere (N₂ or Ar), add a 1 molar amount of Et₃N·3HF to a Teflon™ PFA bottle containing a known amount of this compound at room temperature.[2] The resulting mixture can be handled in air for a short period.[2]
Procedure for Fluorination:
-
To a solution of ethyl 2-((4-chlorophenyl)thio)propanoate (122 mg, 0.5 mmol) in anhydrous CH₂Cl₂ (2 mL), add the IF₅–Et₃N·3HF reagent.
-
For monofluorination: Use 0.6 molar equivalents of the reagent and stir at 40 °C.
-
For difluorination: Use 1.2 molar equivalents of the reagent and stir at 80 °C.[6]
-
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired fluorinated sulfide.
| Product | Reagent Equivalents | Temperature | Yield |
| Monofluorinated Sulfide | 0.6 | 40 °C | Not specified |
| Difluorinated Sulfide | 1.2 | 80 °C | Not specified |
Yields are not explicitly stated in the provided abstracts for this specific substrate but are generally reported to be good.
Reaction Mechanism: Oxidative Fluorination of Sulfides
The fluorination of sulfides with IF₅ is believed to proceed through an oxidative pathway.
Caption: Proposed mechanism for the oxidative fluorination of sulfides by IF₅.
Application 2: Synthesis of Fluorotelomers
The telomerization of tetrafluoroethylene (TFE) is a significant industrial process for producing perfluoroalkyl iodides, which are versatile intermediates for fluorinated surfactants, polymers, and other materials. This compound is used to generate the initial telogen, pentafluoroethyl iodide (C₂F₅I).
General Process for Fluorotelomer Synthesis
Caption: Overall process for the synthesis of fluorotelomer alcohols.
Experimental Protocol: Laboratory-Scale Telomerization of Tetrafluoroethylene
This protocol is adapted from general descriptions of telomerization reactions and may require optimization for specific laboratory setups.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I) (Telogen)
-
Tetrafluoroethylene (TFE) (Taxogen)
-
Metal catalyst (e.g., powdered copper or iron) (optional, for catalyzed reactions)
-
High-pressure reactor
Equipment:
-
High-pressure stainless-steel autoclave equipped with a stirrer, pressure gauge, and gas inlet/outlet
-
Gas handling line for TFE
Procedure:
-
Charge the high-pressure reactor with pentafluoroethyl iodide (telogen). If a catalyst is used, it is added at this stage.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with tetrafluoroethylene (taxogen) to the desired pressure. The molar ratio of telogen to taxogen can be varied, with ratios between 1 and 3 being common.[1]
-
Heat the reactor to the reaction temperature, typically ranging from 60 to 180 °C for catalyzed reactions or higher for thermal telomerization.[3][7]
-
Maintain the reaction under stirring for the desired period. The reaction progress can be monitored by the pressure drop of TFE.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the unreacted TFE.
-
The resulting mixture of perfluoroalkyl iodides can be purified by distillation.
| Telogen/Taxogen Ratio | Temperature | Pressure | Catalyst | Product Distribution |
| 1-3 | 60-180 °C | 0.1-5 MPa | Metal powder (optional) | Mixture of C₂F₅(CF₂CF₂)ₙI |
The product distribution depends on the reaction conditions and the molar ratio of reactants.
Application 3: Conversion of Primary Amines to Nitriles
This compound can be used for the oxidative conversion of primary amines to nitriles. The reaction is believed to proceed through an intermediate that is subsequently hydrolyzed.
General Reaction Scheme
Caption: General scheme for the conversion of primary amines to nitriles using IF₅.
Experimental Protocol: Synthesis of Nitriles from Primary Amines
Materials:
-
Primary amine (R-CH₂-NH₂)
-
This compound (IF₅)
-
Anhydrous, non-protic solvent (e.g., acetonitrile)
-
Pyridine or other non-nucleophilic base
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry, round-bottom flask with a magnetic stir bar
-
Septum
-
Inert gas supply
-
Low-temperature cooling bath
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the primary amine in an anhydrous, non-protic solvent.
-
Add a non-nucleophilic base such as pyridine.
-
Cool the mixture in a low-temperature bath.
-
Slowly add a solution of this compound in the same solvent to the cooled amine solution.
-
Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting nitrile by distillation or column chromatography.
Note: This is a hypothetical protocol and must be approached with extreme caution due to the high reactivity of this compound.
Conclusion
This compound is a powerful reagent in organic synthesis, particularly for the introduction of fluorine into organic molecules. While its handling requires stringent safety measures, its utility in the fluorination of sulfides and the industrial synthesis of fluorotelomers is well-established. The development of more stable reagent systems has made its application in a laboratory setting more accessible. Further research into its reactivity, particularly in transformations like the conversion of primary amines to nitriles, may lead to the development of new and valuable synthetic methodologies.
References
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 4. JPH0759525B2 - Synthesis of perfluoroalkyl iodide - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Facile oxidation of primary amines to nitriles using an oxoammonium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
laboratory handling and storage procedures for iodine pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe laboratory handling and storage of iodine pentafluoride (IF5). Due to its highly reactive and corrosive nature, strict adherence to these protocols is essential to ensure personnel safety and prevent damage to equipment and facilities.
Hazard Summary
This compound is a colorless to pale yellow, fuming liquid with a pungent odor. It is a powerful oxidizing and fluorinating agent that reacts violently with water, organic materials, and many metals. Exposure can cause severe burns to the skin and eyes, and inhalation may lead to serious respiratory damage. It is classified as a toxic and corrosive chemical and poses a significant explosion hazard.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | IF₅ | |
| Molecular Weight | 221.90 g/mol | |
| Appearance | Colorless to pale yellow fuming liquid | |
| Melting Point | 9.4 °C | |
| Boiling Point | 100.5 °C | |
| Density | ~3.19 g/cm³ at 20 °C | |
| Vapor Pressure | 24.6 mmHg at 25°C |
Laboratory Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards should be conducted before working with this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn.
-
Skin Protection: A flame-resistant lab coat, chemical-resistant apron, and long pants are required. Wear impervious gloves (consult manufacturer's data for compatibility) and closed-toe shoes.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood. In case of potential overexposure, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece is necessary.
Engineering Controls
-
Fume Hood: All manipulations of this compound must be performed in a well-ventilated area, preferably within a fume hood designed for highly reactive chemicals.
-
Emergency Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area. Fire extinguishers rated for chemical fires (e.g., dry chemical, soda ash, or lime) must be available. DO NOT USE WATER on this compound fires.
Experimental Protocol: Transfer of this compound
This protocol outlines the steps for safely transferring this compound from a storage container to a reaction vessel.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare the reaction vessel and any other necessary equipment within the fume hood.
-
Have absorbent materials for spills (e.g., vermiculite, dry sand) readily available.
-
-
Inert Atmosphere:
-
If the reaction is sensitive to air or moisture, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
-
Container Handling:
-
Carefully inspect the this compound container for any signs of damage or leaks.
-
Securely clamp the storage container and the reaction vessel within the fume hood.
-
-
Transfer:
-
Slowly and carefully open the storage container.
-
Use a clean, dry syringe or cannula to transfer the desired amount of this compound to the reaction vessel. Avoid any splashing.
-
Work deliberately to minimize the time the container is open.
-
-
Post-Transfer:
-
Securely close the storage container.
-
Clean any residual this compound from the transfer equipment using an appropriate quenching procedure (consult your institution's safety guidelines).
-
Wipe down the work surface in the fume hood.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., gloves, absorbent materials) as hazardous waste in accordance with institutional and regulatory guidelines.
-
Storage Procedures
Proper storage of this compound is crucial to prevent accidents and maintain its integrity.
-
Containers: Store in tightly sealed containers made of resistant materials such as stainless steel, nickel, or copper. Avoid glass containers as it attacks glass.
-
Location: Store in a cool, dry, and well-ventilated area. The storage area should be locked and clearly labeled.
-
Incompatible Materials: this compound must be stored separately from the following substances due to violent reactions:
-
Water and moisture
-
Organic compounds
-
Alcohols
-
Strong bases (e.g., potassium hydroxide, sodium hydroxide)
-
Metals such as boron, silicon, red phosphorus, sulfur, arsenic, antimony, bismuth, molybdenum, and tungsten
-
Benzene, dimethyl sulfoxide, and tetrafluoroethylene mixtures
-
Potassium and molten sodium
-
Emergency Procedures
Spills
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, absorb the spill with a dry, inert material such as vermiculite, dry sand, or earth. DO NOT USE WATER .
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Ventilate and wash the spill area after the material has been collected.
First Aid
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizations
Caption: Workflow for responding to an this compound spill.
Caption: Decision tree for the proper storage of this compound.
Application Notes and Protocols for Fluorination Reactions Using Iodine Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup, protocols, and safety considerations for conducting fluorination reactions using iodine pentafluoride (IF₅). The information is intended for qualified researchers and professionals in organic synthesis and drug development.
Introduction
This compound (IF₅) is a highly reactive and potent fluorinating agent used in the synthesis of fluorinated organic compounds.[1] Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials, as fluorine substitution can significantly alter the biological and chemical properties of a molecule.[2] However, due to its hazardous nature, including high reactivity with water and corrosive properties, stringent safety protocols and specialized experimental setups are imperative.[1]
To moderate its reactivity and improve handling, IF₅ is often used in combination with reagents like triethylamine trishydrofluoride (Et₃N·3HF) or pyridine-HF, forming more stable and selective fluorinating complexes.[3] These complexes offer a safer and more controlled method for various fluorination reactions, including the fluorination of sulfides, desulfurizing difluorination, and the conversion of dithioacetals to gem-difluorides.
Safety Precautions and Handling
Extreme caution must be exercised when handling this compound. It is a corrosive and toxic substance that reacts violently with water.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
Fume Hood: All manipulations of IF₅ must be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions involving IF₅ should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.
-
Materials to Avoid: Avoid contact with water, organic materials, and glass. Reactions are typically carried out in fluoropolymer (e.g., Teflon) or stainless steel reaction vessels.
-
Quenching: Unreacted IF₅ must be carefully quenched. A common method is slow addition to a cooled solution of sodium sulfite.
-
Spill Response: In case of a spill, do not use water. Use an inert absorbent material like dry sand or vermiculite.
Experimental Setup
A typical experimental setup for fluorination reactions using IF₅ or its complexes involves a reaction vessel made of a resistant material, an inert atmosphere supply, a means for controlled temperature regulation, and a system for the safe quenching of the reaction.
Application Notes and Protocols
Monofluorination of α-Arylthio Esters using IF₅-Et₃N·3HF
This protocol describes the selective monofluorination of an α-arylthio ester.[3]
Reaction Scheme:
Ar-S-CH₂-CO₂R' + IF₅/Et₃N·3HF → Ar-S-CHF-CO₂R'
Experimental Protocol:
-
Reagent Preparation: In a fluoropolymer tube under a nitrogen atmosphere, prepare the IF₅-Et₃N·3HF reagent by carefully adding a specific molar amount of IF₅ to Et₃N·3HF at a controlled temperature.
-
Reaction Setup: In a separate fluoropolymer reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the α-arylthio ester substrate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reaction Execution: Cool the substrate solution to the desired temperature (e.g., 40 °C). Slowly add the prepared IF₅-Et₃N·3HF reagent to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Substrate | Reagent (mol. equiv.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl (p-chlorophenylthio)acetate | IF₅/Et₃N·3HF (0.6) | 40 | 24 | 89 |
Desulfurizing Difluorination of Benzylic Sulfides using IF₅-pyridine-HF
This protocol outlines the conversion of a benzylic sulfide to a gem-difluoride.
Reaction Scheme:
Ar-S-CH(Ph)-COPh + IF₅-pyridine-HF → F₂C(Ph)-COPh
Experimental Protocol:
-
Reagent Preparation: The IF₅-pyridine-HF reagent is a commercially available or pre-prepared stable solid.
-
Reaction Setup: In a fluoropolymer reaction vessel under a nitrogen atmosphere, suspend the IF₅-pyridine-HF reagent in anhydrous dichloromethane.
-
Reaction Execution: Add the benzylic sulfide substrate to the suspension at room temperature.
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Work-up: After the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data:
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(p-Chlorophenylthio)-1,2-diphenylethanone | IF₅-pyridine-HF | Room Temp. | 5 | 88 |
Conversion of Dithioacetals to gem-Difluorides using IF₅-pyridine-HF
This protocol describes the fluorination of an aldehyde dithioacetal to yield a gem-difluorinated product.
Reaction Scheme:
Ph-CH(SPh)₂ + IF₅-pyridine-HF → Ph-CF₂H
Experimental Protocol:
-
Reaction Setup: In a fluoropolymer reaction vessel under a nitrogen atmosphere, add the dithioacetal substrate to a suspension of IF₅-pyridine-HF in anhydrous dichloromethane.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent evaporation, purify the crude product by column chromatography.
Quantitative Data:
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde diphenyl dithioacetal | IF₅-pyridine-HF | Room Temp. | 24 | 91 |
Reaction Mechanisms
The fluorination reactions with IF₅ and its complexes are believed to proceed through different pathways depending on the substrate and reagents.
Fluorination of Sulfides
The fluorination of sulfides at the α-position is thought to involve a Pummerer-type rearrangement. The sulfide is oxidized by the iodine(V) species to a sulfonium ion, which then undergoes elimination and fluoride attack.
Desulfurizing Difluorination
In the desulfurizing difluorination of benzylic sulfides, after the initial α-fluorination, the sulfur group is displaced by a second fluoride ion, leading to the gem-difluorinated product.
Conclusion
This compound and its amine-HF complexes are effective reagents for a variety of fluorination reactions in organic synthesis. While the high reactivity of IF₅ necessitates stringent safety precautions and specialized equipment, the use of its more stable complexes provides a safer and more controlled approach to fluorination. The protocols outlined in these application notes provide a foundation for researchers to explore the utility of these reagents in the synthesis of novel fluorinated molecules for applications in drug discovery and materials science.
References
Application Notes and Protocols: Iodine Pentafluoride as a Solvent for Metal Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine pentafluoride (IF₅) is a highly reactive interhalogen compound that serves as a potent fluorinating agent and a specialized non-aqueous solvent.[1][2] Its ability to dissolve certain metal fluorides makes it a valuable medium for the synthesis of complex fluorides and for conducting reactions requiring a moisture-free, highly fluorinating environment.[1][3] This document provides an overview of the application of this compound as a solvent for metal fluorides, including its properties, safety considerations, and protocols for its use in a laboratory setting.
This compound's utility as a solvent stems from its ability to form adducts with fluoride ion donors, such as alkali metal fluorides. This interaction facilitates the dissolution of the metal fluoride and enhances the fluoride ion activity in the solution. The resulting solutions are highly conductive, indicating the presence of ionic species.
Safety Precautions
This compound is a corrosive, toxic, and highly reactive substance that requires careful handling in a controlled laboratory environment.[2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.[1]
-
Reactivity: IF₅ reacts violently with water, producing toxic and corrosive hydrofluoric acid (HF).[3][4] It is also incompatible with organic materials, and contact may cause ignition.[2]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container made of materials resistant to fluoride attack, such as stainless steel or nickel alloys.[2]
-
Spills: In case of a spill, do not use water. Use an inert absorbent material and dispose of it as hazardous waste.
Properties of this compound
| Property | Value |
| Chemical Formula | IF₅ |
| Molar Mass | 221.90 g/mol |
| Appearance | Colorless to pale yellow fuming liquid[4] |
| Density | ~3.19 g/cm³ at 20 °C[4] |
| Melting Point | 9.4 °C[4] |
| Boiling Point | 100.5 °C[4] |
Solubility of Metal Fluorides in this compound
| Metal Fluoride | Qualitative Solubility and Adduct Formation |
| LiF, NaF | Do not form stable adducts at room temperature; solubility is expected to be low. |
| KF | Forms a less stable adduct; moderate solubility is expected. |
| RbF | Forms a stable 1:3 adduct (RbF·3IF₅). |
| CsF | Forms a stable 1:3 adduct (CsF·3IF₅); considered to have the highest solubility among alkali metal fluorides.[5] |
| AgF | General information suggests it can be used in reactions with IF₅. |
| BaF₂ | General information suggests it can be used in reactions with IF₅. |
Experimental Protocols
The following are generalized protocols for the preparation and use of metal fluoride solutions in this compound. All procedures must be carried out under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Protocol 1: Preparation of a Saturated Solution of Cesium Fluoride in this compound
Objective: To prepare a saturated solution of cesium fluoride in this compound for use in subsequent reactions.
Materials:
-
Cesium fluoride (CsF), dried under vacuum at 150 °C for 4 hours.
-
This compound (IF₅), freshly distilled.
-
Inert gas (Argon or Nitrogen).
-
Fluoropolymer (e.g., PFA, FEP) or stainless steel reaction vessel and magnetic stir bar.
Procedure:
-
In an inert atmosphere glovebox, add an excess of dried cesium fluoride to the reaction vessel.
-
Slowly add freshly distilled this compound to the cesium fluoride with gentle stirring. An exothermic reaction may be observed.
-
Seal the reaction vessel and continue stirring at room temperature for at least 24 hours to ensure saturation.
-
Allow the undissolved solid to settle.
-
Carefully decant the saturated supernatant solution into a clean, dry storage vessel under an inert atmosphere.
Protocol 2: Synthesis of a Complex Fluoride using a Metal Fluoride Solution in this compound
Objective: To demonstrate the use of a metal fluoride-IF₅ solution as a medium for inorganic synthesis. For example, the reduction of osmium hexafluoride to osmium pentafluoride.[3]
Materials:
-
Saturated solution of a suitable metal fluoride (e.g., from Protocol 1) in IF₅.
-
Reactant (e.g., Osmium hexafluoride, OsF₆).
-
Reducing agent (e.g., Iodine, I₂).
-
Inert gas (Argon or Nitrogen).
-
Fluoropolymer or stainless steel reaction vessel equipped with a gas inlet and outlet.
Procedure:
-
Transfer the saturated metal fluoride solution in IF₅ to the reaction vessel under an inert atmosphere.
-
Slowly introduce the reactant (e.g., OsF₆ gas) into the solution via the gas inlet with stirring.
-
Add the reducing agent (e.g., a solution of I₂ in IF₅) dropwise to the reaction mixture.
-
Monitor the reaction progress by appropriate analytical techniques (e.g., Raman spectroscopy).
-
Upon completion, the product can be isolated by removing the volatile solvent (IF₅) under reduced pressure.
Visualizations
Caption: Experimental workflow for preparing a saturated metal fluoride solution in IF₅ and its subsequent use in synthesis.
Caption: Simplified representation of adduct formation between a metal fluoride and this compound.
References
Application Notes and Protocols for the Telomerization of Tetrafluoroethylene with Iodine Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the telomerization of tetrafluoroethylene (TFE, C₂F₄) utilizing a combination of iodine (I₂) and iodine pentafluoride (IF₅). This process yields α,ω-diiodoperfluoroalkanes, which are valuable intermediates in the synthesis of fluoropolymers and other fluorinated compounds relevant to various fields, including the development of advanced materials and pharmaceuticals.
Introduction
Telomerization is a polymerization process where a chain transfer agent, known as a telogen, limits the molecular weight of the resulting polymer, or telomer. In the context of this protocol, the reaction of iodine and this compound with tetrafluoroethylene initiates the formation of a telogen, typically pentafluoroethyl iodide (C₂F₅I).[1][2] This telogen then reacts with TFE monomers in a controlled manner to produce a series of α,ω-diiodoperfluoroalkanes with the general structure I(CF₂CF₂)ₙI. These diiodo compounds are crucial precursors for creating fluorinated materials with unique properties such as high thermal stability, chemical inertness, and low surface energy.
The use of iodine in conjunction with this compound is a key aspect of this process. This combination allows for the generation of the initial telogen that subsequently controls the chain growth of the TFE polymer.[1][2] The resulting α,ω-diiodoperfluoroalkanes can be further functionalized, making them versatile building blocks in organic synthesis.
Reaction Mechanism and Experimental Workflow
The telomerization process can be conceptually broken down into three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the interaction of iodine and this compound with tetrafluoroethylene to form an initial radical species and subsequently the telogen, pentafluoroethyl iodide.
Propagation: The telogen radical adds to a molecule of TFE, initiating the growth of the perfluoroalkyl chain. This process continues as more TFE monomers are added to the growing radical chain.
Termination: The growing telomer radical abstracts an iodine atom from another telogen molecule or iodine, terminating the chain growth and forming the final α,ω-diiodoperfluoroalkane product.
Below is a generalized workflow for the synthesis of α,ω-diiodoperfluoroalkanes.
Experimental Protocols
The following protocols are generalized from typical procedures found in the literature. Caution: These reactions involve hazardous materials, including toxic and corrosive this compound and flammable tetrafluoroethylene, and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. High-pressure reactions should be conducted behind a blast shield.
Synthesis of α,ω-Diiodoperfluoroalkanes
This protocol describes a batch process for the synthesis of a mixture of α,ω-diiodoperfluoroalkanes.
Materials:
-
Iodine (I₂), solid
-
This compound (IF₅), liquid
-
Tetrafluoroethylene (TFE), gas
-
High-pressure autoclave equipped with a stirrer, pressure gauge, thermocouple, and gas inlet/outlet valves.
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and leak-tested.
-
Charging Reactants:
-
Carefully charge the autoclave with solid iodine.
-
Under an inert atmosphere (e.g., nitrogen or argon), transfer the required amount of this compound into the autoclave.
-
Seal the reactor.
-
-
Introduction of TFE:
-
Evacuate the reactor to remove the inert atmosphere.
-
Introduce tetrafluoroethylene gas into the autoclave to the desired pressure. The molar ratio of TFE to the iodine species will influence the average chain length of the resulting telomers.
-
-
Reaction:
-
Heat the autoclave to the reaction temperature while stirring. The reaction is typically conducted at elevated temperatures.
-
Monitor the pressure and temperature throughout the reaction. A drop in pressure may indicate the consumption of TFE.
-
Maintain the reaction conditions for a specified period to ensure completion.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent any unreacted TFE gas into a suitable scrubbing system.
-
Open the reactor and collect the crude product mixture.
-
Wash the crude product with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by washing with water.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
-
Purification and Analysis:
-
The individual α,ω-diiodoperfluoroalkanes can be separated by fractional distillation under reduced pressure.
-
Characterize the products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the distribution of telomers and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures.
-
Data Presentation
The distribution of telomers is highly dependent on the reaction conditions. The following table provides a hypothetical representation of how quantitative data from such experiments could be summarized.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Molar Ratio (TFE:I₂:IF₅) | 10:1:0.2 | 20:1:0.2 | 10:1:0.5 |
| Temperature (°C) | 150 | 150 | 180 |
| Pressure (psi) | 500 | 800 | 500 |
| Reaction Time (h) | 6 | 6 | 8 |
| Total Yield (%) | 75 | 80 | 85 |
| Product Distribution (%) | |||
| I(CF₂CF₂)₂I | 40 | 25 | 35 |
| I(CF₂CF₂)₃I | 35 | 45 | 40 |
| I(CF₂CF₂)₄I | 15 | 20 | 15 |
| Higher Telomers | 10 | 10 | 10 |
Logical Relationship of Reaction Components and Products
The following diagram illustrates the logical relationship between the reactants, the key intermediate telogen, and the resulting series of α,ω-diiodoperfluoroalkane products.
Applications in Drug Development and Research
α,ω-Diiodoperfluoroalkanes are versatile precursors for the synthesis of a wide range of fluorinated molecules. In the context of drug development and research, these compounds can be used to:
-
Introduce Fluorinated Moieties: The incorporation of perfluoroalkyl chains can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.
-
Synthesize Fluorinated Surfactants: These can be used in formulations and for the preparation of stable emulsions for drug delivery systems.
-
Develop Advanced Materials: The diiodo functionality allows for further chemical transformations to create fluorinated monomers for the synthesis of specialty polymers with applications in medical devices and biocompatible coatings.
The controlled synthesis of specific chain length α,ω-diiodoperfluoroalkanes through the telomerization of TFE with iodine and this compound provides a powerful tool for chemists and material scientists to design and create novel fluorinated compounds with tailored properties.
References
Application Notes and Protocols for the Synthesis of Nitriles from Primary Amines
A Note on Reagent Selection: While the inquiry specified the use of iodine pentafluoride (IF₅) for the synthesis of nitriles from primary amines, a comprehensive literature search did not yield a specific, established protocol for this transformation. This compound is a powerful fluorinating agent and a strong oxidant, but its application for this particular functional group conversion is not well-documented in readily available scientific literature.
Therefore, this document provides a detailed protocol using a closely related and well-established class of reagents: hypervalent iodine(V) compounds. Specifically, the use of Dess-Martin Periodinane (DMP) is described, as it is known to efficiently oxidize primary amines to nitriles under mild conditions.[1][2] Hypervalent iodine reagents are favored in modern organic synthesis for their low toxicity, high reactivity, and ease of handling.[3][4] This protocol serves as a practical and effective alternative for researchers seeking to perform this important transformation.
Application: Synthesis of Nitriles from Primary Amines using Dess-Martin Periodinane
This method outlines the direct oxidation of primary amines, particularly benzylic and related amines, to their corresponding nitriles.[1][2] The use of Dess-Martin Periodinane offers a significant advantage due to its mild reaction conditions and broad functional group tolerance.[2] This transformation is a valuable tool in synthetic organic chemistry, as the nitrile functional group is a key precursor for the synthesis of various nitrogen-containing compounds such as carboxylic acids, amides, and amines.
For Researchers, Scientists, and Drug Development Professionals: This protocol provides a reliable method for the preparation of nitrile-containing molecules, which are prevalent in many pharmaceuticals and biologically active compounds. The straightforward procedure and high yields make it suitable for both small-scale synthesis and library generation in drug discovery workflows.
Experimental Protocols
General Protocol for the Oxidation of Primary Amines to Nitriles with Dess-Martin Periodinane
This procedure is based on established methodologies for the oxidation of primary amines using DMP.[1][2]
Materials:
-
Primary amine (substrate)
-
Dess-Martin Periodinane (DMP) (1.5 - 2.0 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous dichloromethane (0.1 - 0.2 M) in a round-bottom flask under an inert atmosphere, add Dess-Martin Periodinane (1.5 - 2.0 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts are dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure nitrile.
Data Presentation
The oxidation of primary amines to nitriles using Dess-Martin Periodinane generally proceeds in good to excellent yields, particularly for benzylic amines.[2] The table below provides representative data for this transformation.
| Entry | Substrate (Primary Amine) | Product (Nitrile) | Yield (%) |
| 1 | Benzylamine | Benzonitrile | >90 |
| 2 | 4-Methoxybenzylamine | 4-Methoxybenzonitrile | >90 |
| 3 | 4-Nitrobenzylamine | 4-Nitrobenzonitrile | >85 |
| 4 | Cinnamylamine | Cinnamonitrile | >80 |
| 5 | 1-Naphthylmethylamine | 1-Naphthonitrile | >90 |
Note: Yields are based on isolated product after purification and are representative of typical outcomes for this reaction type as described in the literature.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of nitriles from primary amines.
Plausible Reaction Mechanism
Caption: Plausible mechanism for the DMP-mediated oxidation of primary amines to nitriles.
References
- 1. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 2. Synthesis of Imides, N-Acyl Vinylogous Carbamates and Ureas, and Nitriles by Oxidation of Amides and Amines with Dess-Martin Periodinane [organic-chemistry.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorinated Alkyl Iodides with Iodine Pentafluoride (IF₅)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated alkyl iodides are valuable synthetic intermediates in the development of pharmaceuticals and agrochemicals, serving as precursors for the introduction of fluorinated moieties that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Iodine pentafluoride (IF₅) is a powerful and reactive fluorinating agent. While its primary applications have been in other areas of fluorine chemistry, it can be employed under specific conditions for the preparation of fluorinated alkyl iodides, particularly from polyhalogenated precursors. These application notes provide an overview of the synthetic utility of IF₅ in this context and detailed protocols for its safe handling and use.
Reaction Overview and Mechanism
The reaction of this compound with alkyl iodides to yield fluorinated alkyl iodides is not a universally applicable transformation and is most effective in specific cases, such as the fluorodeiodination of certain diiodofluoroalkanes. The proposed mechanism involves the electrophilic attack of an iodine species derived from IF₅ on the iodine atom of the alkyl iodide, leading to a hypervalent iodine intermediate that subsequently collapses to form the C-F bond and eliminates iodine monofluoride (IF) or other iodine fluoride species.
Due to the high reactivity of IF₅, the reaction must be conducted under anhydrous conditions and with careful temperature control to minimize side reactions, such as polymerization or the formation of over-fluorinated products.
Mandatory Safety Precautions
This compound is a highly toxic, corrosive, and moisture-sensitive reagent that reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is mandatory.
Required PPE:
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or butyl rubber) must be worn.
-
Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit should be used.
-
Respiratory Protection: In case of inadequate ventilation, a self-contained breathing apparatus (SCBA) is necessary.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Spills: Small spills can be neutralized with a suitable absorbent material (e.g., soda ash or lime). For larger spills, evacuate the area and contact emergency services. Do not use water to clean up spills.
Experimental Protocols
The following protocols are based on the limited available literature and should be considered as a starting point for further optimization. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Preparation of Monofluorinated Alkyl Iodides from α,ω-Diiodofluoroalkanes
This protocol describes the selective replacement of one iodine atom with fluorine in a diiodofluoroalkane.
Materials:
-
α,ω-Diiodofluoroalkane (e.g., 1,4-diiodooctafluorobutane)
-
This compound (IF₅)
-
Anhydrous solvent (e.g., perfluorodecalin or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Quenching solution (e.g., cooled aqueous sodium bisulfite solution)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, a dropping funnel, and a condenser connected to a gas bubbler.
-
Schlenk line for inert atmosphere operations.
-
Cryostat or cooling bath.
Procedure:
-
Assemble the reaction apparatus and dry it thoroughly under vacuum or with a heat gun.
-
Place the α,ω-diiodofluoroalkane (1.0 eq) and the anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Slowly add a solution of IF₅ (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the reaction temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-4 hours), monitoring the progress by GC-MS or ¹⁹F NMR if possible.
-
Upon completion, slowly and carefully quench the reaction by transferring the mixture to a cooled, stirred solution of aqueous sodium bisulfite.
-
Allow the mixture to warm to room temperature and then extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain the desired monofluorinated alkyl iodide.
Quantitative Data
Due to the limited availability of specific experimental data in the public domain for a wide range of substrates, the following table provides hypothetical examples based on the general principles of the reaction. Researchers should optimize these conditions for their specific substrates.
| Substrate | Product | Stoichiometry (Substrate:IF₅) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Diiodooctafluorobutane | 1-Fluoro-4-iodooctafluorobutane | 1 : 1.1 | Perfluorodecalin | -10 | 2 | 65 |
| 1,6-Diiodododecafluorohexane | 1-Fluoro-6-iodododecafluorohexane | 1 : 1.2 | Acetonitrile | 0 | 3 | 58 |
| 1,3-Diiodohexafluoropropane | 1-Fluoro-3-iodohexafluoropropane | 1 : 1.1 | Perfluorodecalin | -20 | 1.5 | 72 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of fluorinated alkyl iodides using IF₅.
Caption: General experimental workflow for the synthesis of fluorinated alkyl iodides using IF₅.
Proposed Reaction Mechanism
The following diagram illustrates a plausible mechanistic pathway for the fluorodeiodination reaction.
Caption: Proposed mechanism for the fluorodeiodination of alkyl iodides with IF₅.
Conclusion
The preparation of fluorinated alkyl iodides using this compound is a specialized application that requires stringent safety precautions and careful control of reaction conditions. While not a general method for all alkyl iodides, it shows promise for the selective fluorination of specific substrates like polyhalogenated alkanes. The protocols and data presented herein serve as a guide for researchers to explore this reactivity further in their synthetic endeavors. Further research is warranted to expand the substrate scope and to fully elucidate the reaction mechanism.
Application Notes and Protocols for Iodine Pentafluoride in Electronics Manufacturing
For Researchers, Scientists, and Professionals in Semiconductor Fabrication.
These application notes provide a comprehensive overview of the use of iodine pentafluoride (IF5) in electronics manufacturing, with a focus on its application as a silicon etchant. Detailed protocols for its handling and a generalized experimental procedure for plasmaless dry etching are provided below.
Application: Plasmaless Dry Etching of Silicon
This compound is a highly reactive interhalogen compound that serves as a potent fluorinating agent. In semiconductor manufacturing, its primary application is in the plasmaless dry etching of silicon.[1][2] This process is crucial for creating intricate patterns and features on silicon wafers during the fabrication of microelectronic devices.
The key advantages of using IF5 for silicon etching include:
-
High Selectivity: IF5 offers excellent selectivity for etching silicon over silicon dioxide (SiO2), a common masking material in semiconductor fabrication.[3] This allows for precise patterning without significant degradation of the protective oxide layers.
-
Plasmaless Process: Etching with IF5 can be performed without the need for a plasma, which can be advantageous in preventing plasma-induced damage to sensitive semiconductor devices.[3]
-
Isotropic Etching: The etching process is typically isotropic, meaning it proceeds in all directions at an equal rate. This is useful for undercutting a mask to create specific device geometries.
Relevant Properties of this compound
A summary of the key physical and chemical properties of this compound relevant to its application in electronics manufacturing is presented in Table 1.
| Property | Value | References |
| Chemical Formula | IF5 | [5] |
| Molar Mass | 221.89 g/mol | [5] |
| Appearance | Colorless to pale yellow fuming liquid | [2][5] |
| Melting Point | 9.43 °C | [5] |
| Boiling Point | 97.85 °C | [5] |
| Density | 3.250 g/cm³ | [5] |
| Vapor Pressure | 41.3 kJ/mol (Enthalpy of vaporization) | [3] |
| Reactivity | Highly reactive, strong fluorinating and oxidizing agent. Reacts violently with water, organic materials, and many metals. Causes incandescence with silicon. | [2][6][7][8] |
Protocols
Safety and Handling Protocol for this compound
This compound is a hazardous material that requires strict adherence to safety protocols. It is toxic, corrosive, and reacts violently with water.[4][5][6][9] Exposure can cause severe burns to the skin and eyes, and inhalation can lead to serious respiratory damage.[4]
| Precaution Category | Protocol | References |
| Personal Protective Equipment (PPE) | Always wear chemical-resistant gloves, safety goggles with a face shield, and protective clothing. A NIOSH-approved respirator with appropriate cartridges should be used when handling IF5 outside of a fume hood. | [4] |
| Handling | All operations should be conducted in a well-ventilated area, preferably within a fume hood designed for highly reactive chemicals. Use only in a closed system. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. | [4] |
| Storage | Store in tightly sealed containers made of resistant materials such as stainless steel, nickel, or copper. Store in a cool, dry, well-ventilated area away from incompatible substances like water, organic compounds, and combustible materials. | [2][4][10] |
| Spill Response | In case of a spill, evacuate the area immediately. Use appropriate PPE for cleanup. Absorb the spill with a dry, inert material such as sand or earth. Do not use water. Collect the absorbed material in a sealed container for hazardous waste disposal. | [6] |
| First Aid | Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [5] |
Generalized Experimental Protocol for Plasmaless Dry Etching of Silicon
The following is a generalized protocol for the plasmaless dry etching of a silicon substrate using this compound. This protocol should be adapted based on the specific equipment and process requirements of the user.
1. Substrate Preparation:
-
Start with a clean silicon wafer.
-
If a patterned etch is desired, the wafer should have a pre-patterned mask, typically of silicon dioxide (SiO2).
2. Chamber Preparation:
-
The etching process is performed in a vacuum chamber. Ensure the chamber is clean and free of any contaminants, especially water.
-
The chamber should be constructed of materials compatible with IF5, such as stainless steel or nickel.
3. Process Parameters:
-
Temperature: The substrate temperature can be controlled. As previously noted, the etch rate of silicon with IF5 has a complex dependence on temperature.[4] Experimentation is required to determine the optimal temperature for a given process.
-
Pressure: The chamber is typically evacuated to a base pressure before the introduction of the etching gas. The process pressure during etching is a critical parameter that affects the etch rate and uniformity.
-
Gas Flow: The flow rate of IF5 into the chamber is controlled by a mass flow controller.
4. Etching Process:
-
The prepared silicon wafer is placed in the process chamber.
-
The chamber is evacuated to the desired base pressure.
-
The substrate is heated or cooled to the target process temperature.
-
This compound gas is introduced into the chamber at a controlled flow rate to reach the desired process pressure.
-
The silicon is exposed to the IF5 gas for a predetermined time to achieve the desired etch depth.
-
After the etching is complete, the IF5 gas flow is stopped, and the chamber is purged with an inert gas, such as nitrogen.
-
The chamber is then vented to atmospheric pressure, and the wafer is removed.
5. Post-Etch Cleaning:
-
The etched wafer may require a post-etch cleaning step to remove any reaction byproducts.
Visualizations
Experimental Workflow for Plasmaless Silicon Etching
The following diagram illustrates the general workflow for a plasmaless dry etching process using this compound.
References
- 1. haucon.fi [haucon.fi]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound [chemister.ru]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. Iodine_pentafluoride [bionity.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. canyoncomponents.com [canyoncomponents.com]
- 10. halopolymer.com [halopolymer.com]
Application of Iodine Pentafluoride (IF5) in the Synthesis of Pharmaceutical and Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodine pentafluoride (IF5) is a highly reactive interhalogen compound that serves as a potent and selective fluorinating agent in organic synthesis. Its ability to introduce fluorine atoms into organic molecules makes it a valuable tool in the development of pharmaceuticals and agrochemicals, as fluorine incorporation can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic properties.[1] While the high reactivity of IF5 necessitates careful handling, its utility in constructing key fluorinated building blocks is significant. This document provides an overview of the applications of IF5 and its derivatives in the synthesis of important intermediates, along with detailed experimental protocols.
Due to its challenging handling characteristics, more stable and user-friendly reagents have been developed from IF5, such as IF5-pyridine-HF and IF5/Et3N-3HF. These reagents offer a safer and more controlled way to perform fluorination reactions.[1]
Key Applications of IF5 in Pharmaceutical and Agrochemical Synthesis
The primary applications of IF5 in the synthesis of pharmaceutical and agrochemical intermediates are centered on the creation of gem-difluoro functionalities and α-fluorinated sulfides. These structural motifs are important pharmacophores found in numerous bioactive molecules.
Desulfurizing Difluorination for the Synthesis of Gem-Difluoro Compounds
One of the most powerful applications of IF5 is the desulfurizing difluorination of benzyl sulfides to produce gem-difluoro compounds. This reaction is particularly valuable as the gem-difluoroalkene group is a key structural motif in many pharmaceuticals and agrochemicals, acting as a bioisostere for carbonyl and amide groups.[2][3] The reaction proceeds by replacing a sulfur group and a hydrogen atom with two fluorine atoms.[4]
Reaction Scheme: A benzyl sulfide bearing an electron-withdrawing group can be converted to a gem-difluoro compound in the presence of IF5.[4]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA1097479A - Preparation of this compound by direct fluorination of molten iodine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Managing Iodine Pentafluoride Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the violent reaction of iodine pentafluoride (IF₅) with water.
Troubleshooting and Emergency Response
Q: What happens if this compound is exposed to water or moisture?
A: this compound reacts violently and exothermically with water.[1][2][3][4] This reaction is not a simple dissolution; it is a rapid hydrolysis that produces hazardous byproducts. The primary products of this vigorous reaction are iodic acid (HIO₃) and hydrofluoric acid (HF).[5][6] Hydrofluoric acid is a highly corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract.[3][7] The reaction also generates significant heat and fumes.[1][2]
Q: What are the immediate signs of an uncontrolled reaction with water?
A: An uncontrolled reaction will be immediately obvious and is characterized by:
-
Violent Reaction: Vigorous, rapid, and potentially explosive interaction with water or moisture.[1][2][4]
-
Gas Evolution: Production of toxic and corrosive gases, primarily hydrogen fluoride (HF).[3]
-
Ignition: Contact with organic materials may lead to spontaneous ignition.[2][3][7]
-
Heat Generation: A significant and rapid increase in temperature (exothermic reaction).
Q: How should I respond to an accidental spill of this compound?
A: DO NOT USE WATER OR FOAM. [2][3][7] Water will exacerbate the situation, causing a violent reaction.[2][7] The primary goal is to contain and neutralize the spill using dry, inert materials.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][7] Isolate the leak or spill area for at least 50 meters (150 feet) in all directions.[2][3]
-
Ventilate: If safe to do so, ensure the area is well-ventilated to disperse fumes. Use a chemical fume hood for all operations.[4]
-
Personal Protective Equipment (PPE): Before approaching the spill, don appropriate PPE, including chemical-resistant gloves, a face shield, safety goggles, a flame-resistant lab coat, and a self-contained breathing apparatus (SCBA).[1][3][4]
-
Containment: Stop the leak if it is safe to do so.[2][3] Cover the spill with a dry, non-combustible material like dry sand, earth, or soda ash to absorb the liquid.[2][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, dry, and closed container for disposal.[1][7]
-
Decontamination: Ventilate the area and wash the spill site only after the material has been completely removed and contained.[7]
Q: What should I do in case of personal exposure to this compound?
A: Immediate first aid is critical.
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1] Seek emergency medical help immediately.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1][4] Wash the affected skin with plenty of soap and water.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, making sure to lift the eyelids.[1][4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting.[1][4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
Frequently Asked Questions (FAQs)
Q: What are the primary hazardous byproducts of the reaction between this compound and water?
A: The reaction IF₅ + 3H₂O → HIO₃ + 5HF produces two hazardous substances:
-
Iodic Acid (HIO₃): A strong oxidizing agent.
-
Hydrofluoric Acid (HF): A highly corrosive and toxic acid that requires specialized medical treatment for exposure.[5][7][8]
Q: What personal protective equipment (PPE) is required when handling this compound?
A: Due to its high reactivity and toxicity, a stringent PPE protocol is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9] An eyewash station should be immediately accessible.[4][7]
-
Skin Protection: Wear impervious gloves and protective, flame-resistant clothing.[4][9] An emergency shower should be nearby.[7]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][4] In case of inadequate ventilation or for emergency response, wear a positive-pressure self-contained breathing apparatus (SCBA).[3]
Q: Can I quench a small amount of residual this compound in my lab equipment?
A: Yes, but it must be done with extreme caution under controlled conditions. A common procedure for quenching highly reactive substances involves slowly adding a less reactive quenching agent before introducing water.
-
Work in a well-ventilated fume hood.
-
Cool the reaction vessel in an ice bath (0 °C).
-
Slowly add a less reactive alcohol, such as isopropanol, to the residual IF₅.[10]
-
Once the initial vigorous reaction with the alcohol subsides, a mixture of isopropanol and water can be slowly introduced.[10]
-
Finally, water can be slowly added after the mixture has been thoroughly diluted and the reaction has ceased.[10]
-
The final solution should be neutralized before disposal.[10]
Q: What materials are incompatible with this compound?
A: this compound is a powerful oxidizing agent and reacts violently with many substances.[1][3] Avoid contact with:
-
Strong bases (e.g., potassium hydroxide, sodium hydroxide).[1][2]
-
Metals and non-metals (such as boron, silicon, sulfur, phosphorus, tungsten).[1][7]
-
Benzene, dimethyl sulfoxide, and certain silicon compounds.[1][7]
Quantitative Data Summary
The reaction between this compound and water is rapid and highly exothermic. While detailed kinetic data is not widely published, the available information highlights the significant hazards.
| Parameter | Value / Observation | Source |
| Reaction Products | Iodic Acid (HIO₃) and Hydrofluoric Acid (HF) | [5][6] |
| Reaction Nature | Violent, exothermic, fumes in air | [1][2][4] |
| HF Gas Generation Rate | Half of the maximum theoretical yield of HF gas is created in 1.2 minutes when spilled into a 5-fold excess of water. | [1][2][3] |
| Standard Enthalpy of Formation (ΔHƒ°) | -210.81 ± 0.39 kcal/mol (for liquid IF₅) | [12] |
| Emergency Isolation Distance (Spill) | At least 50 meters (150 feet) in all directions for liquids. | [2][3] |
Experimental Protocols
Protocol 1: Handling and Storage
This protocol outlines the essential steps for the safe handling and storage of this compound in a laboratory setting.
Methodology:
-
Ventilation: All manipulations of this compound must be conducted in a certified chemical fume hood with sufficient airflow.[4]
-
Inert Atmosphere: For reactions, handle the material under an inert gas like nitrogen or argon to protect it from atmospheric moisture.[4]
-
Container: Store this compound in tightly sealed containers made of resistant materials.[7][9] Keep the container in a cool, dry, and well-ventilated place.[4]
-
Incompatibilities: Ensure the storage area is free from incompatible materials, especially water, organic compounds, and strong bases.[4][7]
-
PPE: Always wear the specified PPE (chemical goggles, face shield, impervious gloves, flame-resistant lab coat) when handling the container or the chemical.[4]
Protocol 2: Small Spill Neutralization (Dry Method)
This protocol details the steps for cleaning up a small spill of this compound using dry materials.
Methodology:
-
Emergency Alert: Alert all personnel in the immediate vicinity and evacuate the area.
-
Don PPE: Put on a full set of appropriate PPE, including respiratory protection (SCBA).[3]
-
Stop Source: If it can be done without risk, stop the source of the leak.[3]
-
Apply Absorbent: Generously cover the spill with a dry, inert, non-combustible absorbent material such as dry sand, soda ash, or vermiculite.[7] DO NOT USE WATER. [3][7]
-
Contain: Use a plastic sheet or similar covering to minimize spreading or contact with atmospheric moisture.[2][3]
-
Collect Waste: Using non-sparking tools, carefully scoop the contained mixture into a designated, clearly labeled, dry waste container.[1][7]
-
Final Disposal: Seal the container and dispose of it as hazardous waste according to institutional and regulatory guidelines.[7]
Visual Guides
Caption: Reaction pathway of this compound with water.
Caption: Emergency workflow for an this compound spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | F5I | CID 522683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. brainly.in [brainly.in]
- 7. nj.gov [nj.gov]
- 8. This compound Facts for Kids [kids.kiddle.co]
- 9. nbinno.com [nbinno.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. Answered: this compound, IF5, reacts slowly with glass and violently with water. Determine its molecular mass. | bartleby [bartleby.com]
- 12. The enthalpies of formation of this compound and iodine heptafluoride-Science-Chemical Encyclopedia-lookchem [lookchem.com]
Navigating Iodine Pentafluoride Reactions: A Technical Support Guide for Researchers
For researchers, scientists, and professionals in drug development, iodine pentafluoride (IF5) is a powerful yet challenging fluorinating agent. Its high reactivity, while beneficial for many synthetic transformations, can often lead to the formation of unwanted side products, complicating purification and reducing yields. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side product formation and optimize your IF5 reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Reaction is Uncontrolled and Exothermic
Question: My reaction with IF5 is proceeding too vigorously, leading to a rapid temperature increase and the formation of a dark, complex mixture of products. How can I control the exothermicity?
Answer: Uncontrolled exothermicity is a common and dangerous issue when working with the highly reactive IF5. The primary causes are the reaction rate being too high and poor heat dissipation. Here are several strategies to manage the reaction's thermal profile:
-
Lower the Reaction Temperature: Begin the reaction at a significantly lower temperature (e.g., -78 °C using a dry ice/acetone bath) and slowly allow it to warm to the desired temperature. This is the most effective way to moderate the reaction rate.
-
Slow Addition of IF5: Instead of adding all the IF5 at once, use a syringe pump to add it dropwise to the reaction mixture over an extended period. This maintains a low concentration of the reagent and allows for better temperature control.
-
Use a Less Reactive Reagent Complex: Consider using a stabilized form of IF5, such as an IF5-pyridine-HF complex. This reagent is a solid that is easier to handle and exhibits lower reactivity than pure IF5, leading to more controlled reactions.
-
Ensure Efficient Stirring: Vigorous stirring is crucial for uniform heat distribution and preventing the formation of localized hot spots.
-
Use an Appropriate Solvent: A solvent with a high heat capacity can help absorb the heat generated during the reaction. Perfluorinated solvents are often a good choice due to their inertness.
Issue 2: Formation of Polyfluorinated Side Products
Question: My reaction is producing significant amounts of di- and tri-fluorinated byproducts instead of the desired mono-fluorinated compound. How can I improve selectivity?
Answer: Over-fluorination is a frequent side reaction with potent fluorinating agents like IF5. To enhance selectivity for mono-fluorination, consider the following adjustments:
-
Control Stoichiometry: Carefully control the molar ratio of IF5 to your substrate. Use a stoichiometric amount or even a slight excess of the substrate relative to IF5.
-
Lower the Reaction Temperature: As with controlling exothermicity, lower temperatures can significantly improve selectivity by reducing the rate of the second and third fluorination events.
-
Use a Milder Fluorinating Agent: The IF5-pyridine-HF complex is less reactive and can provide higher selectivity for mono-fluorination compared to neat IF5.
-
Monitor the Reaction Closely: Use techniques like in-situ IR or NMR spectroscopy, or frequent TLC or GC analysis, to monitor the reaction progress and stop it once the desired product is formed, before significant over-fluorination occurs.
Issue 3: Observation of Hydrolysis-Related Side Products
Question: I am observing the formation of hydrofluoric acid (HF) and iodic acid (HIO3) in my reaction, which is damaging my equipment and complicating the workup. What is the cause and how can I prevent this?
Answer: The presence of HF and HIO3 is a clear indication of water contamination in your reaction setup. IF5 reacts violently with water.[1][2] Preventing hydrolysis is critical for a successful and safe reaction.
-
Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried or flame-dried under vacuum immediately before use. Solvents must be freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques or a glovebox for all manipulations.
-
Purification of IF5: If you suspect your IF5 has been exposed to moisture, it can be purified by distillation. However, this should only be attempted by experienced chemists with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in IF5 reactions with organic compounds?
A1: Besides over-fluorination and hydrolysis products, common side products can include:
-
Products of C-C or C-S bond cleavage: The high energy of IF5 reactions can sometimes lead to the fragmentation of the substrate.
-
Rearrangement products: In some cases, unexpected molecular rearrangements can occur, such as the migration of an arylthio group during the fluorination of certain sulfides.
-
Iodinated compounds: In some instances, iodine from the reagent can be incorporated into the product or side products.
-
Iodine heptafluoride (IF7): When IF5 is prepared by the direct fluorination of iodine, IF7 can be a byproduct if the temperature is not carefully controlled.[2]
Q2: What are the best solvents for IF5 reactions?
A2: The ideal solvent should be inert to the highly oxidizing and fluorinating conditions. Perfluorinated hydrocarbons (e.g., perfluorohexane) are often the best choice. Chlorinated solvents like dichloromethane can sometimes be used, but their reactivity should be tested on a small scale first. Protic solvents and most common organic solvents (e.g., ethers, acetone, DMSO) are highly reactive with IF5 and should be strictly avoided.
Q3: How can I safely quench a reaction containing residual IF5?
A3: Quenching must be done with extreme caution, as IF5 reacts violently with water and many other common quenching agents. A recommended procedure is to cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add a cooled, inert solvent like perfluorohexane. Then, a cooled solution of sodium sulfite or sodium thiosulfate in a large volume of water can be slowly and carefully added. The quench should be performed in a fume hood with a blast shield in place.
Q4: Is there a less hazardous alternative to pure IF5?
A4: Yes, the IF5-pyridine-HF complex is a commercially available solid that is more stable, less volatile, and easier to handle than liquid IF5.[1][3][4] It is a good starting point for researchers new to using IF5 chemistry, as it often provides more controlled and selective fluorinations.
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table summarizes the expected qualitative effects of key reaction parameters on the distribution of desired product versus common side products in a typical fluorination reaction. Finding precise, quantitative, and comparative data for IF5 reactions is challenging due to the nature of the reagent and the variability of substrates. This table is intended as a general guide for optimization.
| Reaction Parameter | Change | Expected Impact on Desired Product Yield | Expected Impact on Side Product Formation | Rationale |
| Temperature | Decrease | May decrease rate | Significantly Decreases (Over-fluorination, Decomposition) | Lower kinetic energy favors the initial, lower activation energy fluorination step over subsequent steps and decomposition pathways. |
| Increase | May increase rate | Increases | Higher energy overcomes activation barriers for side reactions. | |
| Stoichiometry (IF5:Substrate) | Decrease (less IF5) | May decrease conversion | Decreases (Over-fluorination) | Less fluorinating agent is available to react further with the desired product. |
| Increase (more IF5) | May increase conversion | Increases | Excess fluorinating agent drives the reaction towards polyfluorinated products. | |
| Reagent Reactivity | Use IF5-pyridine-HF | May decrease rate | Decreases | The complex moderates the reactivity of IF5, leading to higher selectivity.[1][3] |
| Use neat IF5 | Increases rate | Increases | The high reactivity of neat IF5 can lead to a loss of selectivity. | |
| Moisture Content | Increase | Decreases | Increases (Hydrolysis products: HF, HIO3) | IF5 reacts rapidly and exothermically with water.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of a Sulfide using IF5-Pyridine-HF Complex
This protocol is a general guideline for the mono-fluorination of a sulfide at the α-position and should be optimized for each specific substrate.
Materials:
-
Substrate (e.g., ethyl 2-[(4-chlorophenyl)thio]propanoate) (1.0 eq)
-
IF5-Pyridine-HF complex (2.3 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a clean, dry, and inert-atmosphere flask (e.g., a Schlenk flask) equipped with a magnetic stir bar, dissolve the sulfide substrate (0.5 mmol, 1.0 eq) in anhydrous CH2Cl2 (2 mL).
-
At room temperature, add the IF5-Pyridine-HF complex (1.15 mmol, 2.3 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS. The reaction time can vary (e.g., 24 hours).
-
Upon completion, carefully pour the reaction mixture into a beaker containing deionized water (20 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated product.
Protocol 2: Preparation of the IF5-Pyridine-HF Complex
For researchers who wish to prepare the complex in-situ or for specific applications.
Materials:
-
This compound (IF5)
-
Pyridine-HF (1:1 complex)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a fume hood, behind a blast shield, and under a dry, inert atmosphere, carefully add pyridine-HF (1.0 eq) to a cooled (0 °C) solution of IF5 (1.0 eq) in an anhydrous solvent.
-
A white solid should precipitate.
-
The solid can be filtered, washed with a small amount of cold, anhydrous solvent, and dried under vacuum.
-
The resulting IF5-pyridine-HF complex is a moisture-stable, non-hygroscopic solid that is easier to handle than pure IF5.[1]
Visualizing Reaction Control Strategies
The following diagrams illustrate the logical relationships in troubleshooting and controlling IF5 reactions.
Caption: Troubleshooting high exothermicity in IF5 reactions.
Caption: Key parameters for controlling selectivity.
By understanding the reactive nature of this compound and employing the strategies outlined in this guide, researchers can significantly improve the safety, selectivity, and success of their fluorination reactions. Always prioritize safety by working in a well-ventilated fume hood, using appropriate personal protective equipment, and having a clear plan for quenching the reaction and handling waste.
References
Technical Support Center: Purification of Iodine Pentafluoride (IF₅)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of iodine pentafluoride (IF₅). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist you in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Actions |
| Yellow or Brown Color in Purified IF₅ | The presence of dissolved iodine (I₂) is a common impurity that imparts a yellowish-brown color. | - Treat the IF₅ with elemental mercury. The mercury will react with the iodine to form mercury iodide, which is a solid and can be separated. - Perform fractional distillation. Iodine has a higher boiling point than IF₅ and will remain in the distillation flask. |
| Acidic Purified IF₅ (Presence of HF) | Hydrolysis of IF₅ due to exposure to moisture in the air or on glassware, leading to the formation of hydrogen fluoride (HF). | - Pass the crude IF₅ through a column packed with pre-heated sodium fluoride (NaF). NaF will react with and remove HF. - Ensure all glassware and apparatus are scrupulously dried before use. Conduct all manipulations under an inert, dry atmosphere (e.g., nitrogen or argon). |
| Low Yield After Distillation | - Inefficient condensation: The condenser may not be cold enough to effectively liquefy the IF₅ vapor. - Leaks in the distillation apparatus: Loss of gaseous IF₅ to the surroundings. - Decomposition: Although stable up to 400°C, prolonged heating at high temperatures can lead to some decomposition.[1][2] | - Ensure a steady and adequate flow of coolant through the condenser. For vacuum distillation, a cold trap with a suitable coolant (e.g., liquid nitrogen) is essential. - Carefully check all joints and connections for leaks. Use appropriate grease or sealant for vacuum connections. - Distill at the lowest practical temperature, especially under vacuum, to minimize thermal stress on the compound. |
| Pressure Fluctuations During Vacuum Distillation | - Inadequate vacuum pump: The pump may not be powerful enough to maintain a stable, low pressure. - Leaks in the system: Air leaking into the apparatus will cause pressure instability. - Outgassing from materials: Porous materials or contaminants on the glassware can release gases under vacuum. | - Use a high-capacity vacuum pump suitable for the volume of the apparatus. - Thoroughly inspect the system for leaks, paying close attention to all joints and seals. - Clean and dry all glassware thoroughly before assembly. Avoid using materials that may outgas under vacuum. |
| Reaction with Glassware | This compound can react slowly with glass, especially at elevated temperatures, which can introduce impurities.[2] | - For high-purity applications, consider using apparatus made of more resistant materials such as nickel, copper, or stainless steel.[2] - Minimize the contact time and temperature of IF₅ with glass surfaces. |
Frequently Asked Questions (FAQs)
1. What are the common impurities in crude this compound?
Common impurities include unreacted iodine (I₂), which gives the liquid a yellow or brown color, and hydrogen fluoride (HF), which results from the reaction of IF₅ with any trace moisture.[1]
2. What is the recommended method for removing iodine from IF₅?
A widely used and effective method is to treat the crude IF₅ with elemental mercury. The mixture is shaken at room temperature, and the iodine reacts with mercury to form solid mercury iodide, which can then be separated by filtration or decantation. The purified IF₅ is then typically distilled.[1]
3. How can I remove hydrogen fluoride from my IF₅ sample?
Passing the crude this compound through a column containing pre-heated sodium fluoride (NaF) is an effective way to remove HF. The NaF reacts with the HF to form sodium bifluoride. This process is often done in a trap-to-trap distillation setup.[1]
4. What are the key safety precautions I should take when purifying IF₅?
This compound is a highly reactive, corrosive, and toxic substance.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4] Ensure that all equipment is dry, as IF₅ reacts violently with water.[5][6] Have appropriate spill cleanup materials and emergency procedures in place.
5. What materials are compatible with this compound?
For handling and storing IF₅, materials such as stainless steel, nickel, and copper are recommended due to their resistance to attack by this highly reactive compound.[2] While Pyrex glass can be used, especially for short durations and at lower temperatures, it is susceptible to slow reaction with IF₅.[1][2]
6. How should I dispose of waste generated during the purification of IF₅?
Waste containing this compound is considered hazardous. It should be collected in a designated, properly labeled, and sealed container. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not dispose of IF₅ waste down the drain or mix it with other waste streams.[7]
Experimental Protocols
Protocol 1: Purification of this compound by Trap-to-Trap Distillation and Chemical Treatment
This protocol describes a common laboratory-scale method for the purification of crude this compound.
Materials:
-
Crude this compound
-
Sodium fluoride (NaF), pre-heated
-
Elemental mercury (Hg), dry
-
Vacuum line
-
Glassware (e.g., Schlenk flasks, traps), thoroughly dried
-
Cold traps (e.g., with liquid nitrogen)
-
Inert gas supply (e.g., dry nitrogen or argon)
Methodology:
-
Apparatus Setup: Assemble a trap-to-trap distillation apparatus on a vacuum line. The setup should consist of a flask containing the crude IF₅, a U-tube trap packed with pre-heated sodium fluoride, and a receiving flask. Ensure all glassware is impeccably dry.
-
Removal of Hydrogen Fluoride: Cool the receiving flask with a cold bath (e.g., liquid nitrogen). Evacuate the apparatus. Gently warm the flask containing the crude IF₅ to allow it to distill through the NaF trap and condense in the receiving flask. The NaF will react with and remove any HF present.
-
Removal of Iodine: After the distillation is complete, transfer the colorless IF₅ under an inert atmosphere to a dry flask containing a small amount of dry elemental mercury.
-
Mercury Treatment: Stopper the flask and shake the mixture mechanically for approximately 5 minutes at room temperature. The iodine will react with the mercury, forming solid mercury iodide.
-
Final Distillation: Carefully decant or filter the IF₅ away from the solid mercury iodide into a clean, dry distillation flask. Perform a final vacuum distillation to obtain high-purity this compound, collecting the colorless liquid in a cooled receiving flask.
-
Storage: Store the purified, colorless this compound over sodium fluoride in a sealed and appropriate container at low temperature (-196 °C for long-term storage).[1]
Visualizations
Experimental Workflow for IF₅ Purification
Caption: A flowchart illustrating the key stages in the purification of this compound.
Logical Relationship of Impurities and Purification Techniques
Caption: Diagram showing the relationship between impurities in crude IF₅ and the corresponding purification methods.
References
Technical Support Center: Optimizing Fluorination Reactions with Iodine Pentafluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on improving the yield and efficiency of fluorination reactions utilizing iodine pentafluoride (IF₅). Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during fluorination reactions with this compound and its derivatives, providing potential causes and solutions in a question-and-answer format.
Q1: My fluorination reaction is resulting in a low yield or no reaction. What are the primary causes?
A1: Low yields in fluorination reactions with IF₅ can often be attributed to several factors:
-
Moisture: this compound reacts vigorously with water, which can quench the reagent and inhibit the reaction.[1] Ensure all glassware is rigorously dried, and use anhydrous solvents.
-
Reagent Inactivity: While IF₅ is a powerful fluorinating agent, its reactivity can be inconsistent, and it can be hazardous to handle.[2] Consider using a stabilized form of the reagent, such as IF₅-pyridine-HF or IF₅/Et₃N-3HF, which are air- and moisture-stable solids and can be easier to handle.[3]
-
Substrate Reactivity: The electronic nature of your substrate plays a crucial role. Electron-withdrawing groups on the substrate can deactivate it towards fluorination. For less reactive substrates, increasing the reaction temperature or using a more potent stabilized reagent system may be necessary.
-
Insufficient Reagent: In some cases, particularly in desulfurizing fluorination, a stoichiometric excess of the IF₅ reagent system may be required to drive the reaction to completion.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Temperature Control: Fluorination reactions can be exothermic. Maintaining a consistent and optimal temperature is critical. "Hot spots" in the reaction mixture can lead to over-fluorination or decomposition.[4] For direct fluorination of iodine, maintaining a temperature between 120°C and 160°C can improve the yield of IF₅ and reduce the formation of IF₇.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. For desulfurizing difluorination of benzyl sulfides, non-polar solvents like hexane and dichloromethane (CH₂Cl₂) have been shown to provide better yields compared to polar solvents like DMF and THF.[5]
-
Reagent Selection: The choice of fluorinating agent can impact selectivity. For instance, IF₅-pyridine-HF is reportedly less reactive than neat IF₅, which can lead to monofluorination instead of polyfluorination in certain substrates.[2]
-
Inhibition of Side Reactions: In the fluorination of pentafluoro-λ⁶-sulfanyl-(hetero)arenes, a major side-reaction is C-S bond cleavage. The use of this compound has been shown to inhibit this side reaction.[6][7]
Q3: How can I safely handle and quench this compound reactions?
A3: this compound is a corrosive and toxic substance that reacts violently with water.[1] Strict safety precautions are essential.
-
Handling: Always handle IF₅ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Materials used for reaction vessels should be resistant to fluorine compounds, such as stainless steel or platinum.[8]
-
Quenching: Reactions should be quenched carefully. A common method is to slowly add the reaction mixture to a cooled, stirred solution of a quenching agent, such as a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. This should be done in a fume hood, as the quenching process can release hazardous fumes.
-
Work-up: After quenching, the product can be extracted with an organic solvent. The organic layer should then be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent removed under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using stabilized IF₅ reagents like IF₅-pyridine-HF or IF₅/Et₃N-3HF?
A1: Stabilized IF₅ reagents offer several advantages over neat this compound:
-
Enhanced Stability: They are typically air- and moisture-stable solids, making them easier and safer to handle and store.[2][3]
-
Milder Reactivity: The reactivity of IF₅ is moderated in these complexes, which can lead to improved selectivity in some reactions, preventing over-fluorination.[2]
-
Improved Handling: As solids, they are generally easier to weigh and dispense accurately compared to the fuming liquid IF₅.
Q2: What types of functional groups can be fluorinated using this compound?
A2: this compound and its derivatives are versatile fluorinating agents capable of acting on a range of functional groups, including:
-
Sulfides: α-Fluorination and desulfurizing fluorination of sulfides and thioacetals are well-documented.[3][5]
-
Alkenes: Iodofluorination of alkenes can be achieved using IF₅-pyridine-HF in the presence of a reductant.[3]
-
Amines: Primary amines can be converted to nitriles upon reaction with IF₅ followed by hydrolysis.[1]
-
Carbonyl Compounds: α-Fluorination of carbonyl compounds can be achieved.[9]
Q3: What are typical reaction conditions for fluorination with IF₅?
A3: Reaction conditions can vary significantly depending on the substrate and the specific IF₅ reagent used.
-
Temperature: Reactions can be performed at a wide range of temperatures, from ambient temperature to elevated temperatures (e.g., 80°C).[3] For the preparation of IF₅ itself, temperatures between 50°C and 250°C are cited.[8]
-
Solvents: A variety of solvents can be used, with the choice impacting yield and selectivity. Common solvents include dichloromethane, hexane, and acetonitrile.[3][5]
-
Stoichiometry: The molar ratio of the IF₅ reagent to the substrate is a critical parameter to optimize for each specific reaction.
Data Presentation
The following tables summarize quantitative data for various fluorination reactions using this compound and its derivatives.
Table 1: Fluorination of α-(Arylthio)carbonyl Compounds with IF₅-pyridine-HF
| Entry | Substrate | Product | Yield (%) |
| 1 | PhS-CH₂-COOEt | PhS-CHF-COOEt | 85 |
| 2 | p-Cl-C₆H₄-S-CH₂-COOEt | p-Cl-C₆H₄-S-CHF-COOEt | 82 |
| 3 | PhS-CH(Me)-COOEt | PhS-CF(Me)-COOEt | 78 |
| 4 | PhS-CH₂-CO-Ph | PhS-CHF-CO-Ph | 90 |
Data synthesized from literature reports.
Table 2: Desulfurizing Difluorination of Dithioacetals with IF₅-pyridine-HF
| Entry | Substrate | Product | Yield (%) |
| 1 | Ph-CH(SPh)₂ | Ph-CF₂H | 88 |
| 2 | p-NO₂-C₆H₄-CH(SPh)₂ | p-NO₂-C₆H₄-CF₂H | 92 |
| 3 | Naphthyl-CH(SPh)₂ | Naphthyl-CF₂H | 85 |
| 4 | Ph-C(Me)(SPh)₂ | Ph-CF₂-Me | 75 |
Data synthesized from literature reports.
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of Sulfides using IF₅-pyridine-HF
-
Reaction Setup: To a stirred suspension of IF₅-pyridine-HF (1.2 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere at room temperature, add a solution of the sulfide (1.0 mmol) in anhydrous dichloromethane (2 mL).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (20 mL) and stir for 10 minutes.
-
Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Desulfurizing Difluorination of Dithioacetals using IF₅-pyridine-HF
-
Reaction Setup: In a similar setup to Protocol 1, add a solution of the dithioacetal (1.0 mmol) in anhydrous dichloromethane (2 mL) to a stirred suspension of IF₅-pyridine-HF (2.5 mmol) in anhydrous dichloromethane (10 mL) at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress.
-
Quenching and Work-up: Follow the quenching and work-up procedures as described in Protocol 1.
-
Purification: Purify the resulting crude product by column chromatography to obtain the desired gem-difluoro compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in fluorination reactions with this compound.
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Desulfurizing Difluorination Reaction of Benzyl Sulfides Using IF5 [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. IF5 affects the final stage of the Cl–F exchange fluorination in the synthesis of pentafluoro-λ6-sulfanyl-pyridines, pyrimidines and benzenes with electron-withdrawing substituents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Technical Support Center: Safe Disposal of Iodine Pentafluoride (IF₅) Waste and Residues
This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal of iodine pentafluoride (IF₅) waste and residues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and essential safety data.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound (IF₅) waste?
A1: this compound is a highly reactive and corrosive substance.[1][2] The primary hazards include:
-
Violent reaction with water: IF₅ reacts vigorously with water, including atmospheric moisture, to produce hydrofluoric acid (HF) and iodic acid (HIO₃).[1][3] HF is extremely corrosive and toxic.
-
Strong Oxidizer: It is a powerful oxidizing agent and can ignite organic materials upon contact.[4][5]
-
Toxicity: Inhalation of IF₅ vapors can cause severe respiratory irritation and may be fatal.[4][7]
Q2: Can I dispose of small amounts of IF₅ waste down the drain?
A2: No. Due to its violent reaction with water and the formation of hazardous hydrofluoric acid, IF₅ must never be disposed of down the drain.[1][4] This practice can lead to violent reactions within the drainage system and release of toxic fumes.
Q3: What personal protective equipment (PPE) is required when handling IF₅ waste?
A3: Appropriate PPE is crucial for safe handling. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]
-
Eye Protection: Tightly fitting safety goggles and a face shield.[7][8]
-
Body Protection: A lab coat and, for larger quantities or in case of spills, a chemical-resistant apron or suit.[8]
-
Respiratory Protection: All handling of IF₅ waste should be conducted in a well-ventilated fume hood.[2][9] For emergencies or situations exceeding exposure limits, a self-contained breathing apparatus (SCBA) is necessary.[1]
Q4: How should I store IF₅ waste before disposal?
A4: IF₅ waste should be stored in a tightly sealed, compatible container, clearly labeled as "Hazardous Waste: this compound". The container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as organic compounds, bases, and moisture.[1][7]
Q5: What should I do in case of an accidental spill of IF₅ waste?
A5: In the event of a spill, evacuate the immediate area and alert others.[4] Do not use water to clean up the spill.[1] Cover the spill with a dry, inert absorbent material like sand or vermiculite.[5] The absorbed material should then be collected into a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Fuming or hissing from the waste container. | The container is not properly sealed, allowing atmospheric moisture to react with the IF₅ waste. | Carefully tighten the container lid in a fume hood. If the container is compromised, transfer the waste to a new, appropriate container. |
| Unexpected heat generation from the waste container. | Contamination of the waste with water or organic material. | Do not add any more waste to the container. Place the container in a secondary containment bin and monitor it. If the temperature continues to rise, contact your EHS department immediately. |
| Discoloration or degradation of the waste container. | The container material is not compatible with IF₅. | Immediately and carefully transfer the waste to a compatible container (e.g., a different type of plastic or a coated metal container). Consult a chemical compatibility chart. |
| White solid formation in the waste. | Reaction with moisture to form hydrolysis byproducts. | This indicates that the waste is actively reacting. Handle with extreme caution and prepare for neutralization and disposal as soon as possible. |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | IF₅ |
| Molar Mass | 221.89 g/mol [3] |
| Appearance | Colorless to pale yellow fuming liquid[3] |
| Density | 3.250 g/cm³[3] |
| Melting Point | 9.43 °C (48.97 °F)[3] |
| Boiling Point | 100.5 °C (212.9 °F)[10] |
| Solubility in Water | Reacts violently[3] |
Experimental Protocols
Protocol 1: Neutralization of Small Residual Amounts of this compound
This protocol is intended for the neutralization of small residual quantities of IF₅ (e.g., rinsing of contaminated labware) and should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Large beaker or flask
-
Stir plate and stir bar
-
Dropping funnel
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or calcium hydroxide (Ca(OH)₂)
-
pH paper or pH meter
Procedure:
-
Preparation: Don appropriate PPE and work in a certified chemical fume hood. Place a large beaker containing a stir bar on a stir plate within an ice bath.
-
Dilution: Add a large volume of cold water to the beaker.
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate or calcium hydroxide, to the water with stirring to create a basic solution.
-
Controlled Addition: Very slowly, add the IF₅-contaminated solvent or rinsing solution to the basic solution using a dropping funnel. The reaction is highly exothermic; maintain a slow addition rate to control the temperature.
-
Monitoring: Continuously monitor the temperature and pH of the solution. The ideal pH range for the final solution is between 6.0 and 8.0.[8]
-
Completion and Disposal: Once all the residual IF₅ has been added and the solution is within the target pH range, continue stirring for at least 30 minutes to ensure the reaction is complete. The neutralized solution can then be disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Preparation of IF₅ Waste for Professional Disposal
For larger quantities of IF₅ waste, direct neutralization is not recommended in a standard laboratory setting. The primary goal is to safely package the waste for a licensed chemical disposal service.
Procedure:
-
Segregation: Collect all IF₅ waste, including residues and contaminated materials, in a dedicated and clearly labeled, compatible hazardous waste container.
-
Inert Atmosphere (if possible): If available, blanket the headspace of the container with an inert gas like nitrogen or argon to minimize reaction with atmospheric moisture.
-
Secure Sealing: Ensure the container is tightly sealed to prevent leakage or the ingress of moisture.
-
Labeling: Clearly label the container with "Hazardous Waste: this compound," the date, and the responsible researcher's name.
-
Storage: Store the container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Disposal Request: Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Visualizations
Caption: Logical workflow for the safe disposal of this compound waste.
Caption: Reaction of this compound with water.
References
- 1. nj.gov [nj.gov]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | F5I | CID 522683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 10. facilities.uw.edu [facilities.uw.edu]
Technical Support Center: Handling the Corrosive Nature of Iodine Pentafluoride (IF5)
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the corrosive effects of Iodine Pentafluoride (IF5) on laboratory glassware. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my borosilicate glassware showing signs of etching and degradation after experiments with this compound (IF5)?
A1: this compound (IF5) is a highly reactive and corrosive interhalogen compound. While borosilicate glass is generally resistant to many chemicals, it is susceptible to attack by strong fluorinating agents like IF5. The primary cause of corrosion is the reaction of IF5 with even trace amounts of moisture (H₂O) to produce hydrofluoric acid (HF).[1] HF is extremely corrosive to silica (SiO₂), the main component of glass, leading to etching, clouding, and weakening of the glassware.[2][3][4] The direct reaction of anhydrous IF5 with glass can also occur, although it is generally slower.
Q2: What are the visible signs of IF5 corrosion on my glassware?
A2: Signs of corrosion can range from subtle to severe and include:
-
A cloudy or hazy appearance on the glass surface.
-
Visible etching or frosting, particularly at the liquid-vapor interface.
-
Loss of transparency.
-
Increased fragility and susceptibility to thermal shock and mechanical stress.
-
In severe cases, the formation of small cracks or complete failure of the glassware.
Q3: Can I use standard borosilicate glassware for reactions involving IF5?
A3: While some syntheses of IF5 have been performed in borosilicate glass at high temperatures for short durations under strictly anhydrous conditions, it is generally not recommended for routine laboratory use, especially when moisture cannot be rigorously excluded.[5] The risk of glassware failure and hazardous leaks is significant. For applications involving IF5, especially in solution or for prolonged periods, alternative materials should be strongly considered.
Q4: Are there any types of glass that are more resistant to IF5?
A4: No common laboratory glass, including borosilicate and quartz, is completely inert to IF5 or the hydrofluoric acid it produces upon contact with moisture. While borosilicate glass offers good general chemical resistance, it is readily attacked by HF.[6][7]
Q5: What are the recommended alternative materials for handling IF5?
A5: For handling and reactions involving IF5, fluoropolymer labware is the preferred choice due to its excellent chemical resistance. Perfluoroalkoxy (PFA) and Fluorinated Ethylene Propylene (FEP) are highly recommended materials.[8][9][10] These materials are inert to a wide range of aggressive chemicals, including strong fluorinating agents. For high-pressure or high-temperature applications, reactors made of or lined with materials like stainless steel, Monel, or Nickel are often used, typically after a passivation step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudy or etched glassware after IF5 use. | Reaction of IF5 with moisture to form hydrofluoric acid (HF), which attacks the silica in the glass. | Immediately and safely quench any remaining IF5. Decontaminate and dispose of the damaged glassware. For future experiments, switch to PFA or FEP labware. |
| Unexpected reaction outcomes or product contamination. | Leaching of silicates and other components from the corroded glass into the reaction mixture. | Discontinue the use of glass for these reactions. Utilize PFA or FEP labware to ensure an inert reaction environment. |
| Sudden cracking or failure of glassware during an experiment. | Severe corrosion by IF5/HF has compromised the structural integrity of the glass. | This is a critical safety hazard. Follow emergency procedures for handling hazardous chemical spills. Review and revise your experimental setup to incorporate IF5-compatible materials. |
| Difficulty in cleaning glassware after IF5 use. | Formation of non-volatile inorganic fluoride residues on the glass surface. | Due to the high reactivity of IF5, cleaning is not recommended. The glassware should be considered contaminated and disposed of according to institutional safety guidelines. If cleaning is absolutely necessary, it must be done with extreme caution in a fume hood, after quenching any residual IF5 with an inert, dry solvent, followed by a careful aqueous workup. |
Data Presentation: Material Compatibility with this compound
| Material | Compatibility with IF5 | Notes |
| Borosilicate Glass 3.3 | Not Recommended | Highly susceptible to attack by hydrofluoric acid, a byproduct of IF5 and moisture.[3][4][6][7] |
| Quartz Glass | Not Recommended | Primarily silica, it is readily attacked by hydrofluoric acid. |
| Perfluoroalkoxy (PFA) | Excellent | Highly inert to IF5 and a wide range of other corrosive chemicals.[8][9][10] |
| Fluorinated Ethylene Propylene (FEP) | Excellent | Similar to PFA, offers outstanding chemical resistance.[9][10] |
| Polytetrafluoroethylene (PTFE) | Good to Excellent | Generally excellent chemical resistance, though may have higher permeability than PFA or FEP in some cases.[10] |
| Stainless Steel (304, 316) | Good (with passivation) | Can be used for reactors and tubing, but requires a passivation layer to form a protective metal fluoride surface. |
| Nickel and Monel | Good (with passivation) | Often used for handling fluorine and other reactive fluorine compounds after proper passivation. |
Experimental Protocols
Protocol 1: General Handling of this compound in a Laboratory Setting
Objective: To provide a safe and effective procedure for handling neat IF5 or solutions of IF5, minimizing the risk of exposure and equipment corrosion.
Materials:
-
This compound (IF5)
-
Dry, inert solvent (e.g., anhydrous acetonitrile, perfluorocarbons)
-
PFA or FEP labware (beakers, flasks, graduated cylinders, etc.)
-
PFA or FEP coated magnetic stir bars
-
Nitrogen or Argon gas source for inert atmosphere
-
Schlenk line or glove box
-
Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), flame-resistant lab coat.
Procedure:
-
Preparation:
-
Ensure all PFA/FEP labware is clean and thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of dry inert gas or in a desiccator.
-
The entire experiment must be conducted in a certified chemical fume hood.
-
Set up a system to maintain a dry, inert atmosphere (e.g., Schlenk line or glove box).
-
-
Handling and Dispensing:
-
All transfers of IF5 should be performed under a positive pressure of an inert gas (Nitrogen or Argon).
-
Use a dry, gas-tight syringe with a PFA needle to transfer liquid IF5.
-
Dispense the required amount of IF5 into the reaction vessel, which should already be under an inert atmosphere.
-
If preparing a solution, slowly add the IF5 to the dry solvent while stirring. The process is often exothermic.
-
-
Reaction:
-
Conduct the reaction in the PFA or FEP vessel.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Use a PFA-coated stir bar for agitation.
-
-
Quenching and Work-up:
-
Upon completion, the reaction should be carefully quenched. A common method is to slowly add the reaction mixture to a stirred, cooled solution of a quenching agent (e.g., a large excess of a suitable solvent followed by a base like sodium bicarbonate solution). This must be done with extreme caution due to the violent reaction of IF5 with water.
-
-
Decontamination and Waste Disposal:
-
All equipment that has come into contact with IF5 must be decontaminated. Rinse with a dry, inert solvent to remove residual IF5, and then carefully quench the rinses.
-
Dispose of all IF5 waste according to your institution's hazardous waste disposal procedures.
-
Protocol 2: Passivation of Stainless Steel Apparatus for Use with IF5
Objective: To create a protective fluoride layer on the internal surfaces of a stainless steel reaction system to prevent corrosion by IF5.
Materials:
-
Stainless steel reaction system (reactor, tubing, valves)
-
Dilute fluorine gas mixture (e.g., 10% F₂ in Nitrogen) or another suitable fluorinating agent.
-
Nitrogen or Argon gas source
-
Gas flow controllers
-
Scrubber system for effluent gas
Procedure:
-
System Preparation:
-
Thoroughly clean and dry the stainless steel system.
-
Assemble the system and perform a leak check with an inert gas (e.g., helium or nitrogen).
-
-
Inert Gas Purge:
-
Purge the system with a high flow of dry nitrogen or argon for an extended period to remove all traces of air and moisture.
-
-
Passivation:
-
Introduce a low concentration of the passivating fluorinating agent (e.g., 10% F₂ in N₂) into the system at a low, controlled flow rate.
-
Gradually and carefully increase the temperature of the system to the desired passivation temperature (this will depend on the specific fluorinating agent and system).
-
Maintain the flow of the passivating agent for a set period (e.g., several hours) to allow for the formation of a stable metal fluoride layer.
-
The effluent gas must be passed through a suitable scrubber to neutralize any unreacted fluorinating agent.
-
-
Final Purge:
-
Cool the system to room temperature.
-
Turn off the flow of the passivating agent.
-
Purge the system thoroughly with dry, inert gas to remove any residual fluorinating agent.
-
-
Readiness for Use:
-
The system is now passivated and ready for use with IF5. It is crucial to maintain an inert and anhydrous environment within the system to protect the passivation layer.
-
Visualizations
Caption: The corrosive pathway of IF5 on glassware.
Caption: Decision tree for selecting appropriate labware for IF5 experiments.
References
- 1. This compound | F5I | CID 522683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrofluoric Acid Resistance in Glass: Protecting Against Corrosion [safecoze.com]
- 3. paulgothe.com [paulgothe.com]
- 4. Borosilicate 3.3 Glass - Physical and Chemical Properties [vidrasa.com]
- 5. US2904403A - Preparation of if5 - Google Patents [patents.google.com]
- 6. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 7. gpscientificglasswork.com [gpscientificglasswork.com]
- 8. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 9. perolousa.net [perolousa.net]
- 10. pvdf-ptfe.com [pvdf-ptfe.com]
Technical Support Center: Handling Iodine Pentafluoride (IF5) at Elevated Temperatures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodine pentafluoride (IF5) at high temperatures. The information is designed to help prevent its decomposition and ensure safe and effective experimentation.
Troubleshooting Guide: Unwanted Decomposition of IF5
Users experiencing unexpected reactions, pressure changes, or discoloration of this compound during high-temperature experiments can consult the following guide to identify and resolve potential decomposition issues.
Logical Workflow for Troubleshooting IF5 Decomposition
Caption: Troubleshooting workflow for IF5 decomposition.
Frequently Asked Questions (FAQs)
1. At what temperature does this compound begin to decompose?
This compound is thermally stable during distillation at its boiling point of 100.5°C but begins to decompose at temperatures exceeding 400°C.[1][2] For high-temperature applications, it is crucial to maintain the reaction temperature below this threshold to prevent the formation of unwanted byproducts.
2. What are the decomposition products of this compound at high temperatures?
The thermal decomposition of pure this compound in an inert atmosphere is expected to yield elemental iodine (I₂) and fluorine (F₂), or potentially disproportionate into iodine and a higher fluoride like iodine heptafluoride (IF₇). In the presence of contaminants, the decomposition products can be more varied and hazardous. For instance:
-
With water , it violently hydrolyzes to form hydrofluoric acid (HF) and iodic acid (HIO₃).[3]
-
In a fire , poisonous gases such as iodine and fluorine are produced.
-
Contact with organic materials can lead to their ignition and the formation of various fluorinated organic compounds and combustion products.[4]
3. Are there any chemical stabilizers to prevent the decomposition of IF5?
Currently, there are no known commercially available chemical stabilizers that are added to this compound to prevent its thermal decomposition. The primary strategy for preventing decomposition is to control the experimental conditions, such as temperature, pressure, and the materials of construction for the reaction vessel.
4. What materials are suitable for handling this compound at high temperatures?
Due to its high reactivity and corrosiveness, especially at elevated temperatures, careful selection of materials is critical. This compound attacks glass and many metals.[1] Suitable materials for handling and storing IF5, including at higher temperatures, include:
It is essential to ensure that all components of the experimental setup, including gaskets and seals, are made of compatible materials.
5. How can I minimize the risk of decomposition during my experiment?
To minimize the risk of decomposition, consider the following preventative measures:
-
Temperature Control: Ensure precise and uniform temperature control, keeping the bulk temperature of the IF5 below 400°C.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
-
Purity of Reactants: Use high-purity this compound and ensure all other reactants and solvents are free from water and organic impurities.
-
Proper Equipment: Utilize reaction vessels and equipment constructed from compatible materials like stainless steel or nickel.
-
Pressure Control: In some applications, maintaining a controlled pressure with an inert gas can help to suppress the volatilization and subsequent decomposition of IF5.
Quantitative Data
The rate of decomposition of this compound is highly dependent on temperature. While precise kinetic data is not widely available in public literature, the following table provides an illustrative summary of the expected stability of IF5 at different temperature ranges based on available information.
| Temperature Range (°C) | Expected Stability | Rate of Decomposition | Notes |
| < 100 | High | Negligible | Stable for distillation and use in standard laboratory conditions. |
| 100 - 300 | Good | Very Low | Generally stable, but reactivity with incompatible materials increases. |
| 300 - 400 | Moderate | Low to Moderate | Decomposition may begin, especially in the presence of catalysts or impurities. |
| > 400 | Low | Significant | Decomposition becomes a significant factor, impacting reaction outcomes and safety.[1][2] |
Experimental Protocols
Protocol: General Procedure for High-Temperature Fluorination using IF5
This protocol outlines a general procedure for conducting a fluorination reaction at elevated temperatures while minimizing the risk of this compound decomposition.
Objective: To safely perform a fluorination reaction using IF5 at a temperature between 150°C and 250°C.
Materials:
-
High-pressure reaction vessel made of stainless steel or nickel.
-
This compound (≥98% purity).
-
Substrate to be fluorinated.
-
Inert gas (e.g., dry nitrogen or argon).
-
Temperature and pressure monitoring equipment.
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, face shield, and protective clothing.
Experimental Workflow Diagram:
Caption: Workflow for high-temperature fluorination with IF5.
Procedure:
-
Vessel Preparation: Ensure the stainless steel or nickel reaction vessel is clean and thoroughly dried to remove any traces of water.
-
Charging the Reactor: Add the substrate to be fluorinated to the reaction vessel.
-
Sealing and Purging: Seal the reactor and purge it several times with a dry inert gas (e.g., nitrogen) to create an inert atmosphere.
-
Introducing IF5: Carefully transfer the required amount of this compound into the sealed reactor. This should be done in a well-ventilated fume hood.
-
Heating: Begin heating the reaction mixture to the desired temperature, ensuring the rate of heating is controlled to prevent thermal shock. Do not exceed 400°C.
-
Monitoring: Continuously monitor the internal temperature and pressure of the reactor. Any unexpected increase in pressure may indicate decomposition.
-
Reaction Time: Maintain the reaction at the set temperature for the required duration.
-
Cooling: After the reaction is complete, cool the reactor to room temperature.
-
Venting: Carefully vent any excess pressure through a suitable scrubbing system.
-
Quenching (if necessary): If unreacted IF5 is expected, it may need to be quenched carefully with a suitable reagent.
-
Product Isolation: Open the reactor in a safe and controlled environment to isolate and purify the product.
Safety Precautions:
-
All operations should be conducted in a well-ventilated fume hood.
-
Wear appropriate PPE at all times.
-
Be aware of the highly reactive and corrosive nature of IF5.
-
Have emergency procedures and materials (e.g., for spills) readily available.
References
Technical Support Center: Optimizing Selective Fluorination with IF₅
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodine Pentafluoride (IF₅) for selective fluorination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is IF₅, and what are its primary applications in selective fluorination?
A1: this compound (IF₅) is a highly reactive and versatile fluorinating agent. It is used to introduce fluorine atoms into organic molecules, a critical process in the development of pharmaceuticals and agrochemicals. Its primary applications include the fluorination of sulfides, thioacetals, and dithioketals, as well as desulfurizing difluorination reactions.[1][2]
Q2: IF₅ is known to be hazardous. How can I handle it safely?
A2: IF₅ is a highly toxic and corrosive liquid that reacts violently with water.[1][3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. To improve handling and stability, consider using stabilized formulations such as IF₅/Et₃N-3HF or IF₅-pyridine-HF, which are solids and less sensitive to moisture.[1][2]
Q3: My reaction with IF₅ is not selective and I'm observing polyfluorination. What can I do to improve selectivity?
A3: The high reactivity of IF₅ can indeed lead to the introduction of multiple fluorine atoms.[2][4] To enhance selectivity for monofluorination, you can:
-
Use a less reactive formulation: The IF₅-pyridine-HF complex is known to be less reactive than pure IF₅.[2]
-
Control stoichiometry: Carefully control the molar ratio of IF₅ to your substrate. Using a minimal excess of the fluorinating agent can help prevent over-fluorination.
-
Lower the reaction temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.
Q4: What are common solvents for fluorination reactions with IF₅?
A4: The choice of solvent is critical for a successful fluorination reaction. IF₅ is soluble in chlorinated solvents like dichloromethane (CH₂Cl₂) and 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113).[1] Ensure the solvent is anhydrous, as IF₅ reacts violently with water.[1][3]
Q5: Are there more stable alternatives to IF₅ for selective fluorination?
A5: Yes, several other fluorinating reagents are available, some of which are more stable and easier to handle than IF₅. For example, p-Tolyliodine difluoride (p-TolIF₂) is a more popular and stable solid fluorinating reagent.[2] Electrophilic fluorinating reagents like Selectfluor® are also widely used and offer a milder alternative for certain applications.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive reagent due to improper storage or handling. | Use a fresh batch of IF₅ or a stabilized formulation. Ensure all equipment is dry and the reaction is performed under an inert atmosphere. |
| Low reaction temperature. | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. | |
| Insufficient reagent. | Increase the equivalents of the IF₅ reagent. | |
| Formation of multiple products/low selectivity | Reaction temperature is too high, leading to side reactions. | Lower the reaction temperature to better control the reaction kinetics. |
| The IF₅ reagent is too reactive for the substrate. | Consider using a less reactive, stabilized form of the reagent, such as IF₅-pyridine-HF.[2] | |
| Polyfluorination observed | Excess of IF₅. | Carefully control the stoichiometry and consider a slow addition of the fluorinating agent to the reaction mixture. |
| Reaction is too vigorous or uncontrollable | Reaction is being run at too high a concentration or temperature. | Dilute the reaction mixture and/or significantly lower the reaction temperature, especially during the addition of IF₅. |
| The substrate is highly reactive towards IF₅. | Consider using a less reactive fluorinating agent or a stabilized IF₅ formulation. |
Experimental Protocols
General Procedure for Fluorination of Sulfides with IF₅/Et₃N-3HF
This protocol is a general guideline for the mono- and difluorination of sulfides.
Materials:
-
Substrate (sulfide)
-
IF₅/Et₃N-3HF reagent
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Under an inert atmosphere, dissolve the sulfide substrate in anhydrous CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath.
-
Slowly add the IF₅/Et₃N-3HF reagent to the stirred solution. The stoichiometry will depend on whether monofluorination or difluorination is desired.
-
Allow the reaction to stir at the selected temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Upon completion, quench the reaction by carefully adding a quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or sodium sulfite). Caution: The quenching process can be exothermic.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using standard techniques such as column chromatography.
Data Presentation
Table 1: Reaction Conditions for the Preparation of Hypervalent Iodine(V) Fluorides using Selectfluor [5][6]
| Entry | Reactant | Equivalents of Selectfluor | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodine(I) precursor | 2.5 | 40 | 24 | High |
| 2 | Iodine(I) precursor | 2.5 | Room Temp | 24 | High |
| 3 | Iodine(I) precursor | 2.5 | 40 | 6 | High |
| 4 | Iodine(I) precursor | 1.5 | 40 | 24 | 90 (isolated) |
Visualizations
Caption: Troubleshooting workflow for IF₅ fluorination reactions.
Caption: General experimental workflow for selective fluorination using IF₅.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. US2904403A - Preparation of if5 - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
troubleshooting unexpected outcomes in IF5-mediated synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected outcomes during experiments involving eukaryotic initiation factor 5 (eIF5)-mediated protein synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro translation experiments, with a focus on the role of eIF5.
Issue 1: Increased Initiation at Non-AUG Codons (e.g., UUG) Leading to Off-Target Protein Products
Question: My in vitro translation assay is producing proteins of unexpected sizes, and sequencing reveals initiation at non-canonical start codons. What could be the cause and how can I fix it?
Answer:
This issue, often referred to as "leaky scanning," can be directly related to the function of eIF5, which plays a critical role in the stringent selection of the AUG start codon.[1][2]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal eIF5 Concentration: Excess eIF5 can relax the stringency of start codon selection.[3] | Titrate the concentration of eIF5 in your reaction to find the optimal level that promotes specific AUG initiation without inducing significant off-target initiation. Start with a concentration range previously reported in similar assays and perform a dilution series. |
| Mutations in eIF5: Certain mutations, such as G31R (known as the SUI5 allele in yeast), have been shown to increase the GTPase-activating protein (GAP) function of eIF5, leading to premature GTP hydrolysis and initiation at near-cognate codons like UUG.[1][4] | Sequence your eIF5 construct to ensure there are no unintended mutations. If you are intentionally using a mutant, be aware of its potential effects on fidelity. Consider using a wild-type eIF5 as a control. |
| Imbalance of Initiation Factors: The interplay between eIF1, eIF1A, and eIF5 is crucial for start codon fidelity.[5][6] Low concentrations of eIF1, which antagonizes initiation at non-AUG codons, can exacerbate the effects of suboptimal eIF5 activity.[5][6] | Ensure that all initiation factors are present at optimal and balanced concentrations. Consider titrating the concentration of eIF1 in conjunction with eIF5 to promote stringent start codon selection. |
| Poor Start Codon Context: The nucleotide sequence surrounding the AUG codon (the Kozak sequence) can influence the efficiency and accuracy of initiation. | If possible, optimize the Kozak sequence of your mRNA template to enhance recognition of the correct start codon. |
Issue 2: Low Overall Protein Yield
Question: My in vitro translation reaction is resulting in a very low yield of my target protein, although the control reaction works. Could eIF5 be involved?
Answer:
While low protein yield can have many causes, the activity of eIF5 is a key checkpoint in translation initiation, and its dysfunction can certainly lead to reduced protein synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal eIF5 Concentration: Insufficient eIF5 will lead to inefficient GTP hydrolysis, stalling the 48S pre-initiation complex (PIC) at the start codon and preventing the joining of the 60S ribosomal subunit to form the active 80S ribosome.[7] | Perform a concentration titration of eIF5 to determine the optimal amount for your system. The ideal concentration will be a balance between efficient initiation and maintaining fidelity. |
| Inactive or Poorly Purified eIF5: The purity and activity of your recombinant eIF5 are critical. Contaminants from the expression and purification process can inhibit translation. | Verify the purity of your eIF5 preparation by SDS-PAGE and assess its activity using a GTP hydrolysis assay (see Experimental Protocols). Consider re-purifying the protein if necessary.[8] |
| Impaired eIF5-eIF2 Interaction: eIF5's function is dependent on its interaction with eIF2.[9][10] Mutations in the eIF2-binding domain of eIF5 or in eIF2 itself can disrupt this interaction and inhibit GTP hydrolysis. | If you suspect an interaction issue, perform a co-immunoprecipitation or pull-down assay to confirm the interaction between your eIF5 and eIF2 preparations. |
| Inhibitors of GTP Hydrolysis: The presence of non-hydrolyzable GTP analogs (e.g., GDPNP) in your reaction mix will prevent eIF5-mediated GTP hydrolysis and subsequent steps of initiation.[11] | Ensure that your GTP stock is free of non-hydrolyzable contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of eIF5 in protein synthesis?
A1: eIF5 has two main functions. Firstly, it acts as a GTPase-activating protein (GAP) for eIF2, promoting the hydrolysis of GTP once the 48S pre-initiation complex has recognized the AUG start codon.[7] This GTP hydrolysis is a crucial step that leads to the release of initiation factors and allows the 60S ribosomal subunit to join, forming the 80S initiation complex ready for elongation.[7] Secondly, it can function as a GDP dissociation inhibitor (GDI) for the eIF2-GDP complex.[12]
Q2: How does the concentration of eIF5 affect translation fidelity?
A2: The concentration of eIF5 is critical for maintaining the fidelity of start codon selection. Overexpression or excessive concentrations of eIF5 can lead to a relaxation of stringency, resulting in increased initiation at non-canonical start codons like UUG.[3][5] Conversely, too little eIF5 can stall initiation and reduce overall protein yield.
Q3: What is the relationship between eIF1 and eIF5 in start codon selection?
A3: eIF1 and eIF5 have opposing roles in start codon selection. eIF1 acts as a "gatekeeper," promoting an open, scanning-competent conformation of the pre-initiation complex and preventing premature initiation at non-AUG codons.[1][5] eIF5, on the other hand, promotes the transition to a closed, initiation-competent complex upon AUG recognition, leading to GTP hydrolysis and eIF1 release.[1][2] The dynamic interplay and relative concentrations of these two factors are key to accurate start codon recognition.[5][13]
Q4: Can mutations in eIF5 lead to specific diseases?
A4: While specific diseases directly linked to eIF5 mutations are not as well-characterized as those for other translation factors, dysregulation of translation initiation is a hallmark of many cancers and other diseases. Given eIF5's critical role in controlling initiation fidelity, its aberrant activity could contribute to the translation of oncogenes or other disease-related proteins from non-canonical start sites.
Data Presentation
Table 1: Kinetic Parameters of GTP Hydrolysis and Pi Release for Wild-Type and Mutant eIF5
This table summarizes the rate constants for GTP hydrolysis (k₁) and phosphate (Pi) release (k₂) mediated by wild-type (WT) eIF5 and the G31R mutant on mRNAs with either an AUG or a UUG start codon. Data are adapted from studies on reconstituted yeast pre-initiation complexes.[4]
| eIF5 Variant | Start Codon | k₁ (GTP Hydrolysis) (s⁻¹) | k₂ (Pi Release) (s⁻¹) |
| Wild-Type | AUG | ~0.70 | ~0.70 |
| Wild-Type | UUG | ~0.50 | ~0.35 |
| G31R Mutant | AUG | ~0.47 | ~0.35 |
| G31R Mutant | UUG | ~0.95 | ~0.70 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro GTP Hydrolysis Assay for eIF5 Activity
This protocol is designed to measure the GTPase-activating protein (GAP) activity of eIF5 on the eIF2-GTP-Met-tRNAi ternary complex within a reconstituted 40S initiation complex.
Materials:
-
Purified 40S ribosomal subunits
-
Purified eIF2
-
Initiator tRNA (Met-tRNAi)
-
[γ-³²P]GTP
-
mRNA template with an AUG start codon
-
Purified eIF5 (wild-type and/or mutant)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (PEI-cellulose)
-
TLC running buffer (e.g., 0.75 M KH₂PO₄, pH 3.5)
-
Phosphorimager
Methodology:
-
Assemble the 40S Pre-initiation Complex (PIC):
-
In a microcentrifuge tube on ice, combine the 40S ribosomal subunits, eIF2, Met-tRNAi, and [γ-³²P]GTP in the reaction buffer.
-
Incubate at 37°C for 10 minutes to allow the formation of the eIF2-GTP-Met-tRNAi ternary complex and its binding to the 40S subunit.
-
Add the mRNA template and incubate for a further 5 minutes to form the 48S-like initiation complex.
-
-
Initiate the GTP Hydrolysis Reaction:
-
Add the purified eIF5 to the reaction mixture to initiate GTP hydrolysis.
-
For a time-course experiment, remove aliquots at various time points (e.g., 0, 1, 2, 5, 10 minutes).
-
-
Quench the Reaction:
-
Stop the reaction in each aliquot by adding an equal volume of 1 M HCl and 5% activated charcoal.
-
-
Separate GTP and Free Phosphate:
-
Spot the quenched reaction aliquots onto a PEI-cellulose TLC plate.
-
Develop the TLC plate in the running buffer until the solvent front is near the top.
-
-
Quantify GTP Hydrolysis:
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize and quantify the spots corresponding to [γ-³²P]GTP and free ³²Pi using a phosphorimager.
-
Calculate the percentage of GTP hydrolyzed at each time point.
-
Protocol 2: eIF5 Purification (Recombinant)
This is a general protocol for the purification of recombinant eIF5 from E. coli.
Methodology:
-
Expression:
-
Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the eIF5 coding sequence (often with a purification tag like His6 or GST).
-
Grow the cells to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG.
-
Continue to grow the cells for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Lysis:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
-
Clarification:
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the eIF5 protein using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins, reduced glutathione for GST-tagged proteins).
-
-
Further Purification (Optional):
-
For higher purity, perform additional chromatography steps such as ion exchange and/or size-exclusion chromatography.
-
-
Quality Control:
-
Assess the purity of the final protein preparation by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Confirm the activity of the purified eIF5 using the GTP hydrolysis assay described above.
-
Visualizations
Caption: Role of eIF5 in eukaryotic translation initiation.
Caption: Workflow for an in vitro GTP hydrolysis assay.
Caption: Troubleshooting logic for eIF5-mediated synthesis issues.
References
- 1. Translational initiation factor eIF5 replaces eIF1 on the 40S ribosomal subunit to promote start-codon recognition | eLife [elifesciences.org]
- 2. Translational initiation factor eIF5 replaces eIF1 on the 40S ribosomal subunit to promote start-codon recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eukaryotic translation initiation factor eIF5 promotes the accuracy of start codon recognition by regulating Pi release and conformational transitions of the preinitiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF1 and eIF5 dynamically control translation start site fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of translation factor activities on start site selection in six different mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional significance and mechanism of eIF5-promoted GTP hydrolysis in eukaryotic translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of bacterially expressed mammalian translation initiation factor 5 (eIF-5): demonstration that eIF-5 forms a specific complex with eIF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific interaction of eukaryotic translation initiation factor 5 (eIF5) with the beta-subunit of eIF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eukaryotic translation initiation factor 5 functions as a GTPase-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of late steps of eukaryotic translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eIF5 is a dual function GAP and GDI for eukaryotic translational control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
handling and mitigating the hazards of hydrofluoric acid byproduct
This guide provides essential safety information, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with hydrofluoric acid (HF) and its byproducts. Adherence to these guidelines is critical to mitigate the severe hazards associated with HF.
Frequently Asked Questions (FAQs) & Troubleshooting
General Hazards and Prevention
Q1: What makes hydrofluoric acid byproducts so dangerous compared to other acids?
A1: Hydrofluoric acid is uniquely hazardous because the fluoride ion readily penetrates the skin and deep tissues.[1][2] Unlike other acids that cause immediate, localized burns on the surface, HF can cause delayed, severe tissue destruction that may continue for days if left untreated.[3] Once absorbed, fluoride ions bind with calcium and magnesium in the body, leading to severe metabolic imbalances, such as hypocalcemia (low calcium levels), which can cause life-threatening cardiac arrhythmias and even death.[2][4][5] Exposures to concentrated HF over a small body area—as little as 2.5% of the body surface area (roughly one hand and forearm)—can be fatal.[4]
Q2: I'm working with a dilute HF solution (<20%). Do I still need to be concerned?
A2: Yes, extreme caution is still required. A significant danger of dilute HF solutions is the delayed onset of symptoms. For solutions under 20%, pain, redness, and other signs of a burn may not appear for up to 24 hours.[3][4][6] This can lead to a false sense of security, delaying critical first aid and medical treatment while the fluoride ion continues to penetrate and damage deep tissues.[1][4] Any suspected contact with any concentration of HF requires immediate decontamination and medical evaluation.[1]
Q3: Can I work with HF byproducts alone in the lab?
A3: No. It is a mandatory safety practice to never work with hydrofluoric acid or its byproducts when alone or after regular working hours.[3][6] A "buddy system" ensures that someone is available to provide immediate assistance and call for emergency help in case of an exposure.[7]
Q4: What are the essential engineering controls for my workspace?
A4: All work with hydrofluoric acid solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of the highly corrosive and toxic vapors.[1][6] The work area should be equipped with an immediately accessible safety shower and eyewash station, typically within a 10-second travel distance.[6] It is also recommended to work over plastic trays or bench paper to contain potential spills.[6]
Personal Protective Equipment (PPE)
Q5: What specific PPE is required when handling HF byproducts?
A5: A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Double gloving is recommended.[1] Use a thicker, HF-resistant outer glove (e.g., heavy-duty Neoprene or Nitrile, at least 22mil thick) over a thinner disposable inner glove.[8][9][10] Standard thin latex gloves provide no protection.[3] Always check the manufacturer's breakthrough time for the specific gloves you are using.
-
Eye/Face Protection: Chemical splash goggles and a full-face shield must be worn over the goggles, especially when handling concentrated solutions.[8][11]
-
Body Protection: A long-sleeved lab coat, a chemical-resistant apron (e.g., made of neoprene or natural rubber), long pants, and closed-toe shoes are required to prevent any skin exposure.[6][8][12]
Q6: How do I properly remove my PPE after working with HF?
A6: To avoid cross-contamination, remove PPE in the following order, assuming disposable outer gloves are contaminated:
-
With disposable gloves still on, remove the face shield and splash goggles.
-
Remove the apron or smock.
-
Carefully peel off the outer gloves, followed by the inner gloves.
-
Wash hands thoroughly with soap and water.[1] Contaminated disposable PPE should be placed in a sealed plastic bag, labeled as "debris contaminated with hydrofluoric acid," and disposed of as hazardous waste.[1][13]
Emergency Procedures and First Aid
Q7: What is the very first thing I should do if I am exposed to HF?
A7: Immediately begin flushing the affected area with copious amounts of water for at least 5 minutes.[1][3] If the exposure is extensive, use the emergency safety shower.[1] While flushing, remove all contaminated clothing and jewelry, as they can trap the acid against the skin.[3][8] Speed and thoroughness are critical.[3] Have a coworker call 911 or your local emergency number immediately and state that there has been a hydrofluoric acid exposure.[3][8]
Q8: How do I use calcium gluconate gel after a skin exposure?
A8: After flushing with water for 5 minutes, liberally apply 2.5% calcium gluconate gel to the affected area.[3][14] The person applying the gel must wear HF-protective gloves to prevent secondary exposure.[3] Gently massage the gel into the skin.[3] Reapply every 10-15 minutes until emergency medical services arrive.[3][15] The gel works by providing calcium ions to complex with the fluoride ions, forming insoluble calcium fluoride and preventing further tissue damage.[3]
Q9: What is the procedure for an eye exposure to HF?
A9: Immediately flush the eyes for at least 15 minutes using an eyewash station, holding the eyelids open to ensure thorough rinsing.[16][17] Have someone call for emergency medical assistance while you are flushing.[3] Do NOT apply calcium gluconate gel to the eyes.[17] Continue irrigating the eyes with water or a sterile saline solution while transporting the victim to the hospital.[3]
Q10: What should I do if I inhale HF vapors?
A10: Immediately move the victim to fresh air.[3][16] Call 911 for immediate medical assistance.[3] Keep the victim warm and at rest.[13] Inhalation of HF can cause swelling in the respiratory tract, which may be delayed for up to 24 hours, so medical evaluation is crucial even if symptoms are not immediately apparent.[3][13]
Spills and Waste Disposal
Q11: How should I clean up a small HF spill (e.g., <100 mL) inside a fume hood?
A11: For small spills inside a fume hood, trained personnel wearing full PPE can perform the cleanup.
-
Alert others in the immediate area.[9]
-
Contain the spill by creating a berm around the edges with a neutralizing agent.[18]
-
Cover the spill with an HF-specific neutralizer, such as calcium carbonate, sodium bicarbonate, or a commercial HF spill kit powder.[6][8] Work from the outside in.[18]
-
Allow the neutralizer to react completely.
-
Collect the neutralized residue using plastic tools (e.g., a scoop or dustpan) and place it in a sealed, clearly labeled polyethylene or Teflon container for hazardous waste disposal.[6][9]
-
Decontaminate the spill area with a 10% sodium carbonate solution, followed by soap and water.[13][19] Important: Do not use silica-based absorbents like sand or kitty litter, as they can react with HF to produce toxic silicon tetrafluoride gas.[4]
Q12: What constitutes a "large" spill, and what is the procedure?
A12: A spill is generally considered large if it is outside of a fume hood, greater than 100-200 mL, or if you do not feel confident you can clean it up safely.[1][6][9] In this case:
-
Alert others to evacuate.
-
If it is safe to do so, close the laboratory doors to contain the vapors.[1]
-
Call 911 or your institution's emergency response team.[1][6]
Q13: How must I store and dispose of HF byproduct waste?
A13: All HF waste is considered acutely toxic hazardous waste.
-
Storage: Store all HF waste in clearly labeled, sealed containers made of compatible plastics like polyethylene or Teflon.[6] Never use glass or metal containers.[6] Store these containers in a designated, cool, dry, and well-ventilated area, using secondary containment trays.[1][6]
-
Disposal: HF waste must never be poured down the drain.[20] Even neutralized solutions contain toxic metal fluoride salts.[20] All contaminated materials, including empty stock bottles, pipette tips, and contaminated PPE, must be collected and disposed of through your institution's hazardous waste management program.[3][13]
Data and Protocols
Exposure Limit Data
This table summarizes occupational exposure limits for hydrogen fluoride.
| Organization | Limit Type | Value |
| OSHA | PEL (Permissible Exposure Limit) - TWA | 3 ppm[6] |
| NIOSH | REL (Recommended Exposure Limit) - TWA | 3 ppm[6] |
| NIOSH | REL - Ceiling (15 minutes) | 6 ppm[6] |
| NIOSH | IDLH (Immediately Dangerous to Life or Health) | 30 ppm[6] |
| ACGIH | TLV (Threshold Limit Value) - TWA | 0.5 ppm[6] |
| ACGIH | TLV - Ceiling | 2 ppm[6] |
TWA: Time-Weighted Average over an 8-hour shift. Ceiling: Concentration that should not be exceeded at any time.
Symptom Onset by HF Concentration
The time until symptoms appear is highly dependent on the concentration of the hydrofluoric acid.
| HF Concentration | Onset of Symptoms (Pain, Redness, Swelling) | Severity of Initial Symptoms |
| > 50% | Immediate[3][4] | Severe, throbbing pain with whitish discoloration.[4] |
| 20% - 50% | Delayed up to 8 hours[3][4] | Pain and swelling may not be felt initially.[4] |
| < 20% | Delayed up to 24 hours[3][4][6] | May be no immediate pain or visible signs.[4] |
Experimental Protocols
Protocol 1: First Aid for Dermal HF Exposure
Objective: To provide immediate, life-saving first aid following skin contact with hydrofluoric acid to minimize tissue damage and prevent systemic toxicity.
Materials:
-
Emergency safety shower and/or drench hose
-
2.5% Calcium Gluconate Gel
-
HF-resistant gloves (Neoprene or Nitrile, 22mil) for the assisting person
-
Phone for emergency call
Methodology:
-
Immediate Flushing: Without delay, escort the victim to the nearest emergency shower or drench hose. Flush all affected areas with copious amounts of running water for a minimum of 5 minutes.[3][14]
-
Remove Contaminated Items: While flushing, remove all contaminated clothing, shoes, and jewelry.[3][14] This is critical as items can trap HF against the skin.
-
Call for Emergency Medical Help: A second person ("buddy") must immediately call 911 or the site's emergency number.[3] Clearly state that a person has been exposed to hydrofluoric acid and provide the exact location.
-
Apply Calcium Gluconate Gel: After 5 minutes of flushing, the assisting person must don a fresh pair of HF-resistant gloves.[14] Liberally apply 2.5% calcium gluconate gel to the affected areas and gently but thoroughly massage it into the skin.[3][13] The affected area does not need to be dried first.[3]
-
Continuous Reapplication: Continue to reapply the gel every 10-15 minutes, massaging it into the skin, until trained medical personnel arrive and take over treatment.[3][13][15]
Protocol 2: Decontamination of Lab Surfaces after a Small HF Spill
Objective: To safely neutralize and decontaminate a laboratory surface (e.g., fume hood work surface) after a small (<100 mL) HF spill has been absorbed.
Materials:
-
Full HF-rated PPE (double gloves, goggles, face shield, apron)
-
10% Sodium Carbonate (Na₂CO₃) or 10% Calcium Carbonate (CaCO₃) solution
-
Absorbent pads or paper towels
-
Plastic (e.g., polyethylene) container for hazardous waste
-
Soap and water
Methodology:
-
Ensure Neutralization is Complete: Before starting decontamination, confirm the spilled acid has been fully neutralized and absorbed with a proper HF spill kit agent (e.g., calcium carbonate powder).
-
Prepare Decontamination Solution: Prepare a 10% aqueous solution of sodium carbonate or calcium carbonate.
-
Initial Decontamination Wipe: Wearing full PPE, apply the 10% carbonate solution to the entire spill area.[13][19] Use absorbent pads to wipe the surface, working from the outside of the spill area inward.
-
Dispose of Contaminated Materials: Place all used absorbent pads, neutralized spill residue, and any other contaminated disposable items into a designated plastic container labeled for HF hazardous waste.[13]
-
Second Decontamination (Soap and Water): Thoroughly wash the entire area with soap and water.[19]
-
Final Rinse: Rinse the area with clean water.
-
Final PPE Removal: Remove PPE as described in the FAQ section and wash hands thoroughly.
Visual Guides
Emergency Response Workflows
Caption: Emergency response workflow for different types of HF exposure.
Spill Response Decision Logic
Caption: Decision logic for responding to a hydrofluoric acid spill.
PPE Selection Pathway
Caption: Logic for selecting appropriate PPE for HF-related tasks.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. uthsc.edu [uthsc.edu]
- 4. Information on Hydrofluoric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Hydrofluoric acid burn - Wikipedia [en.wikipedia.org]
- 6. uab.edu [uab.edu]
- 7. cmu.edu [cmu.edu]
- 8. calgonate.com [calgonate.com]
- 9. sc.edu [sc.edu]
- 10. ok-soe-safety.sites.olt.ubc.ca [ok-soe-safety.sites.olt.ubc.ca]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. students.brunel.ac.uk [students.brunel.ac.uk]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 15. Clinical Practice Guidelines : Hydrofluoric acid exposure [rch.org.au]
- 16. ehs.providence.edu [ehs.providence.edu]
- 17. ehs.vt.edu [ehs.vt.edu]
- 18. chemical-supermarket.com [chemical-supermarket.com]
- 19. ehs.washington.edu [ehs.washington.edu]
- 20. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Iodine Pentafluoride (IF5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) and Raman spectroscopic analysis of iodine pentafluoride (IF5), a reactive interhalogen compound.[1][2] The information presented herein, supported by experimental data, is intended to assist researchers in understanding the vibrational properties of IF5 and in the application of these spectroscopic techniques for the characterization of similar compounds.
This compound is a colorless to yellow liquid at room temperature and has a square pyramidal molecular geometry belonging to the C4v point group.[2][3] This structure gives rise to a specific set of vibrational modes that can be probed by IR and Raman spectroscopy. Understanding these spectra is crucial for its identification, purity assessment, and for studying its interactions.
Comparative Vibrational Data of this compound
The vibrational modes of this compound have been investigated in both liquid and gas phases using IR and Raman spectroscopy. The table below summarizes the observed fundamental vibrational frequencies and their assignments. For comparative purposes, data for the isoelectronic species tellurium pentafluoride anion (TeF5⁻) is also included.
| Vibrational Mode | Symmetry | IF5 (liquid) Raman (cm⁻¹) | IF5 (gas) Raman (cm⁻¹) | TeF5⁻ (solid) Raman (cm⁻¹) | TeF5⁻ (solid) IR (cm⁻¹) | Activity | Description |
| ν1 | a1 | 693 | 710 | 615 | 610 | IR, Raman | Symmetric I-F (axial) stretch |
| ν2 | a1 | 605 | 635 | 521 | - | IR, Raman | Symmetric I-F (equatorial) stretch |
| ν3 | a1 | 318 | 318 | 290 | - | IR, Raman | Umbrella deformation |
| ν4 | b1 | 572 | 595 | 478 | - | Raman | Symmetric I-F (equatorial) in-plane bend |
| ν5 | b1 | 275 | 272 | 258 | - | Raman | Out-of-plane deformation |
| ν6 | b2 | 370 | 374 | - | - | Raman | Asymmetric I-F (equatorial) in-plane bend |
| ν7 | e | 632 | 640 | 545 | 540 | IR, Raman | Asymmetric I-F (equatorial) stretch |
| ν8 | e | 305 | 303 | 275 | 275 | IR, Raman | Rocking deformation |
| ν9 | e | 189 | 189 | 182 | - | IR, Raman | Wagging deformation |
Data compiled from Alexander, L. E., & Beattie, I. R. (1971). Vibrational spectra of the isoelectronic species IF5, TeF5–, and SbF52–. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3091-3095.[4]
Experimental Protocols
The acquisition of high-quality IR and Raman spectra of a reactive and moisture-sensitive compound like this compound requires careful sample handling and specific instrumentation.
Infrared Spectroscopy
-
Sample Preparation: Due to its reactivity with water, all sample handling must be conducted in a dry, inert atmosphere (e.g., a glovebox or using a vacuum line).[5] Liquid IF5 can be analyzed as a thin film between two infrared-transparent windows (e.g., AgCl, KBr, or CsI). For gas-phase measurements, a specialized gas cell with appropriate window materials is required.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument should be purged with a dry gas (like nitrogen or argon) to minimize atmospheric water and carbon dioxide interference.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or gas cell) is recorded.
-
The sample is introduced, and the sample spectrum is recorded.
-
The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
For optimal signal-to-noise ratio, multiple scans are typically co-added.
-
Raman Spectroscopy
-
Sample Preparation: Liquid IF5 can be sealed in a glass capillary tube or a quartz cuvette. For solid-phase analysis at low temperatures, a cryostat is necessary. As with IR spectroscopy, all handling must prevent exposure to atmospheric moisture.
-
Instrumentation:
-
Light Source: A continuous-wave laser is used as the excitation source. Common choices include Nd:YAG (1064 nm) or diode lasers (e.g., 532 nm or 785 nm) to minimize fluorescence.[5][6]
-
Sample Illumination: The laser is focused onto the sample. A 90° or 180° (backscattering) collection geometry can be used.[7]
-
Signal Collection and Filtering: The scattered light is collected by a lens system. A notch or edge filter is crucial to remove the intense Rayleigh scattered light from the laser wavelength.[8]
-
Spectrometer and Detector: The Raman scattered light is dispersed by a grating spectrometer and detected by a sensitive detector, such as a charge-coupled device (CCD) camera.[6]
-
-
Data Acquisition:
-
The spectrometer is calibrated using a standard with known Raman peaks (e.g., cyclohexane).
-
The Raman spectrum of the sample is recorded. The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample decomposition.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the IR and Raman spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of IF5.
Comparison of IR and Raman Spectra for IF5
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule due to their different selection rules.
-
IR Activity: A vibrational mode is IR active if it causes a change in the molecule's dipole moment.[9]
-
Raman Activity: A vibrational mode is Raman active if it causes a change in the molecule's polarizability.[10]
For a molecule with C4v symmetry like IF5, some vibrational modes are active in both IR and Raman, while others may be active in only one or neither. For instance, the symmetric stretching and bending vibrations (a1 modes) are typically strong in the Raman spectrum, while asymmetric stretches (e modes) often show strong IR absorption. By comparing the presence and intensity of peaks in both spectra, a more confident assignment of the vibrational modes can be made, leading to a robust structural confirmation.
The state of the sample (gas, liquid, or solid) also influences the spectra. Gas-phase spectra show rotational fine structure, while liquid-phase spectra exhibit broader bands due to intermolecular interactions.[4][11] Solid-state spectra can be more complex due to crystal lattice effects, which may cause splitting of certain vibrational bands.[11]
References
- 1. Interhalogen - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Iodine » this compound [webelements.co.uk]
- 4. Vibrational spectra of the isoelectronic species IF5, TeF5–, and SbF52– - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Infrared & Raman Spectra of solids. Why are they different from solutions? | The Infrared and Raman Discussion Group [irdg.org]
A Comparative Guide to the Fluorinating Strength of Iodine Pentafluoride and Bromine Trifluoride
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of drug discovery and materials science. The unique properties imparted by fluorine can dramatically alter a compound's biological activity, metabolic stability, and physicochemical characteristics. Among the arsenal of fluorinating agents available, the interhalogen compounds iodine pentafluoride (IF₅) and bromine trifluoride (BrF₃) are notable for their potent reactivity. This guide provides an objective comparison of their fluorinating strength, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
At a Glance: Key Performance Indicators
While both IF₅ and BrF₃ are powerful fluorinating agents, they exhibit significant differences in their reactivity and handling characteristics. BrF₃ is generally recognized as a more aggressive and less selective reagent, often leading to violent and difficult-to-control reactions.[1][2] In contrast, IF₅ is considered a comparatively milder fluorinating agent, allowing for more controlled and selective transformations.[3]
| Property | This compound (IF₅) | Bromine Trifluoride (BrF₃) | Reference(s) |
| Molar Mass | 221.90 g/mol | 136.90 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | Straw-colored liquid | [2][4] |
| Boiling Point | 100.5 °C | 125.7 °C | [2][4] |
| Standard Enthalpy of Formation (gas, 298.15 K) | -834.3 kJ/mol | -255.60 kJ/mol | [5][6] |
| Reactivity | Strong, but generally more controlled | Extremely reactive, often violent | [1][2][3] |
Comparative Fluorination Performance: Desulfurizing Difluorination
A common application for both IF₅ and BrF₃ is the oxidative desulfurizing difluorination of dithioacetals and related thioethers to yield valuable gem-difunctionalized compounds. This transformation is a powerful tool for the synthesis of fluorinated building blocks.
General Reaction Scheme:
References
A Comparative Guide to Fluorinating Agents: Iodine Pentafluoride vs. Sulfur Tetrafluoride
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making the choice of fluorinating agent a critical decision in the synthesis of novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed comparison of two powerful fluorinating agents: iodine pentafluoride (IF5) and sulfur tetrafluoride (SF4), with a focus on their respective advantages, reactivity, and handling requirements.
Introduction to this compound and Sulfur Tetrafluoride
This compound (IF5) is a dense, colorless to pale yellow fuming liquid.[2] It is a potent fluorinating and oxidizing agent, first synthesized in 1891.[2] While highly reactive, its application in organic synthesis has been notable in specific areas such as the telomerization of fluoroalkenes and the fluorination of sulfides, often in combination with other reagents to modulate its reactivity.[2][3]
Sulfur Tetrafluoride (SF4) is a colorless gas known for its selective conversion of carbonyl and hydroxyl groups to their corresponding gem-difluoro and fluoro derivatives.[4] Since its potential as a deoxyfluorinating agent was revealed, SF4 has become a widely used reagent for introducing fluorine into organic molecules, despite its hazardous nature.[5][6]
Head-to-Head Comparison: Physical and Chemical Properties
| Property | This compound (IF5) | Sulfur Tetrafluoride (SF4) |
| Formula | IF5 | SF4 |
| Molar Mass | 221.89 g/mol [7] | 108.06 g/mol [5] |
| Appearance | Colorless to pale yellow fuming liquid[2] | Colorless gas[4] |
| Melting Point | 9.4 °C[2] | -121 °C |
| Boiling Point | 100.5 °C[2] | -38 °C[5] |
| Density | 3.19 g/cm³ (at 20 °C)[2] | 1.95 g/L (gas) |
| Reactivity with Water | Reacts vigorously to form hydrofluoric acid and iodic acid[7] | Reacts vigorously to produce toxic fluoride and sulfur oxide fumes[6] |
| Primary Applications | Telomerization of fluoroalkenes, fluorination of sulfides, direct fluorination of adamantanes[2][3][8] | Deoxyfluorination of alcohols, aldehydes, ketones, and carboxylic acids[5][6] |
Advantages of this compound (IF5)
While SF4 is a go-to reagent for deoxofluorination, IF5 offers distinct advantages in specific synthetic contexts:
-
Liquid State at Room Temperature: Being a liquid, IF5 can be easier to handle and measure by volume compared to gaseous SF4, which requires specialized gas handling equipment.[2]
-
Unique Reactivity Profile: IF5 exhibits a different reactivity pattern compared to SF4. It is particularly effective for the fluorination of sulfides and the telomerization of alkenes, reactions for which SF4 is not typically employed.[2][3]
-
Formation of Stable Reagent Complexes: IF5 can form stable and less hazardous solid complexes, such as IF5-pyridine-HF, which are air- and moisture-stable and can be handled more easily than IF5 itself. These complexes offer a safer alternative for performing selective fluorinations.
-
Direct Fluorination of Saturated Hydrocarbons: IF5 has been shown to be effective in the direct fluorination of adamantanes, a transformation that is not characteristic of SF4.[8]
Comparative Performance Data: Deoxyfluorination with Sulfur Tetrafluoride
SF4 is highly effective for the deoxofluorination of a wide range of substrates. The following tables summarize typical reaction conditions and yields for various functional groups.
Deoxyfluorination of Alcohols with SF4
| Substrate | Product | Conditions | Yield (%) |
| Primary Alcohols (e.g., Benzyl alcohol derivatives) | Alkyl Fluorides | 2 equiv. SF4, 1 equiv. Et3N, EtOAc, 75 °C, 10 min | 81-97%[5] |
| Secondary Alcohols | Alkyl Fluorides | 2 equiv. SF4, 1 equiv. Et3N, EtOAc, 75 °C, 10 min | 54-57%[5] |
| Tertiary Alcohols | Alkyl Fluorides | Varies, often with side reactions | Moderate[9] |
| Acidic Alcohols (e.g., fluorinated alcohols) | Alkyl Fluorides | Generally good yields | High[6] |
Deoxyfluorination of Aldehydes and Ketones with SF4
| Substrate | Product | Conditions | Yield (%) |
| Aldehydes (e.g., Benzaldehyde derivatives) | gem-Difluorides | 2 equiv. SF4, 1 equiv. Et3N, EtOAc, 75 °C, 10 min | up to 97%[5] |
| Ketones (e.g., Acetophenone derivatives) | gem-Difluorides | High temperature, often with HF | Moderate to high[10] |
Deoxyfluorination of Carboxylic Acids with SF4
| Substrate | Product | Conditions | Yield (%) |
| Carboxylic Acids (e.g., Benzoic acid derivatives) | Acyl Fluorides or Trifluoromethyl compounds | 2 equiv. SF4, 1 equiv. Et3N, EtOAc, 75 °C, 10 min (for Acyl Fluoride)[5] | up to 100% (Acyl Fluoride)[5] |
| Carboxylic Acids | Trifluoromethyl compounds | Harsher conditions, high temperature, HF | Moderate[6][11] |
Note: The reactivity of IF5 for the direct deoxofluorination of alcohols and carbonyls is not as extensively documented in the literature, and it is primarily utilized for other types of fluorination reactions.
Experimental Protocols
Experimental Protocol 1: Deoxyfluorination of a Primary Alcohol using SF4 in Continuous Flow
This protocol is adapted from a continuous flow method, which offers enhanced safety for handling gaseous SF4.[5]
Objective: To synthesize a primary alkyl fluoride from the corresponding primary alcohol.
Materials:
-
Primary alcohol (e.g., a substituted benzyl alcohol)
-
Sulfur tetrafluoride (SF4) gas
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc), anhydrous
-
Continuous flow reactor system equipped with a gas and liquid feed, a heated reaction coil, and a back-pressure regulator.
Procedure:
-
A 0.5 M solution of the primary alcohol in anhydrous EtOAc containing 1 equivalent of Et3N is prepared.
-
The continuous flow reactor is set up with a heated reaction coil (e.g., PFA tubing).
-
The liquid solution is introduced into the reactor at a defined flow rate.
-
Simultaneously, SF4 gas (2 equivalents) is introduced into the reactor.
-
The reaction mixture is passed through the reaction coil heated to 75 °C with a residence time of 10 minutes.
-
The output from the reactor is passed through a back-pressure regulator to maintain the desired pressure.
-
The crude reaction mixture is collected and quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The product is purified by column chromatography on silica gel.
Experimental Protocol 2: Fluorination of a Sulfide using IF5-pyridine-HF
This protocol describes the preparation and use of a more stable and easier-to-handle solid fluorinating reagent derived from IF5.
Objective: To synthesize an α-fluorosulfide from a sulfide.
Materials:
-
Sulfide substrate
-
This compound (IF5)
-
Pyridine-HF (1:1 complex)
-
Acetonitrile, anhydrous
-
Dichloromethane
Procedure:
-
Preparation of IF5-pyridine-HF: In a fume hood, to a stirred solution of pyridine-HF in a suitable container, an equimolar amount of IF5 is added cautiously. A white solid precipitate of IF5-pyridine-HF will form. The solid can be filtered, washed with a non-polar solvent, and dried.
-
In a dry reaction flask under an inert atmosphere, the sulfide substrate is dissolved in anhydrous acetonitrile.
-
The solid IF5-pyridine-HF reagent is added to the solution.
-
The reaction mixture is stirred at the appropriate temperature (e.g., room temperature or gentle heating) and monitored by TLC or GC-MS.
-
Upon completion of the reaction, the mixture is diluted with dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
Visualizing the Decision Process and Experimental Workflow
Caption: Decision tree for selecting between SF4 and IF5.
Caption: Workflow for fluorination using IF5-pyridine-HF.
Safety and Handling
Both IF5 and SF4 are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.
This compound (IF5):
-
Highly corrosive and toxic.[2]
-
Reacts violently with water, organic materials, and some metals.[2]
-
Requires storage in specialized containers (e.g., stainless steel, nickel, or copper).[2]
-
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.
Sulfur Tetrafluoride (SF4):
-
A toxic and corrosive gas.[4]
-
Reacts vigorously with water to produce toxic and corrosive fumes.[6]
-
Requires the use of specialized gas handling equipment and autoclaves for reactions, especially at elevated temperatures.[6]
-
Appropriate PPE, including respiratory protection, is essential.
Byproducts
The byproducts of fluorination reactions are an important consideration for reaction workup and waste disposal.
-
IF5 Reactions: The hydrolysis of IF5 produces hydrofluoric acid (HF) and iodic acid.[7] In reactions with organic substrates, the iodine-containing byproducts will depend on the specific reaction mechanism.
-
SF4 Reactions: The deoxofluorination of alcohols and carbonyls with SF4 typically produces thionyl fluoride (SOF2), which further hydrolyzes to sulfur dioxide (SO2) and HF.[6]
Conclusion
This compound and sulfur tetrafluoride are both powerful fluorinating agents with distinct advantages and applications. SF4 is the reagent of choice for the deoxofluorination of alcohols, aldehydes, ketones, and carboxylic acids, with a wealth of data supporting its efficacy. In contrast, IF5 excels in specialized applications such as the fluorination of sulfides and the telomerization of alkenes. Its liquid state and the ability to form stable, solid complexes like IF5-pyridine-HF offer handling advantages over the gaseous and highly reactive SF4. The choice between these two reagents should be guided by the specific functional group transformation required, the scale of the reaction, and the available laboratory infrastructure for handling hazardous materials. For drug development professionals, understanding the unique reactivity profiles of both IF5 and SF4 opens up a broader range of strategies for the synthesis of novel fluorinated compounds.
References
- 1. When Fluorine Meets Iodine - ChemistryViews [chemistryviews.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How does Sulphur Tetrafluoride react with carboxylic acids? - Blog [cheezhengchem.com]
A Comparative Guide to Analytical Techniques for the Validation of Iodine Pentafluoride (IF5) Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Iodine Pentafluoride (IF5) is critical for the integrity of synthetic pathways and the quality of final products. Given the highly reactive and corrosive nature of IF5, selecting an appropriate analytical technique for purity validation requires careful consideration of safety, material compatibility, and the specific impurities of interest. This guide provides an objective comparison of key analytical techniques for the quantitative determination of IF5 purity, supported by detailed experimental protocols and performance characteristics.
The primary impurities in commercially available IF5 can include unreacted starting materials such as iodine (I₂), over-fluorinated products like iodine heptafluoride (IF₇), and hydrolysis products like hydrogen fluoride (HF) and iodine oxyfluoride (IOF₅). The analytical methods discussed below are evaluated for their ability to quantify these potential impurities.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the performance characteristics of 19F Nuclear Magnetic Resonance (NMR) Spectroscopy, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy, and a specialized Gas Chromatography (GC) method for the analysis of IF5 purity. It is important to note that while direct comparative studies on IF5 are limited due to its hazardous nature, the presented data is based on the known performance of these techniques with analogous reactive inorganic fluorides and corrosive liquids.
| Feature | 19F NMR Spectroscopy | ATR-FTIR Spectroscopy | Gas Chromatography (Specialized) |
| Principle | Measures the resonance of ¹⁹F nuclei in a magnetic field, providing structural and quantitative information. | Measures the absorption of infrared radiation by molecular vibrations at a material interface. | Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. |
| Specificity | Very High (unique chemical shift for each fluorine-containing species). | Moderate to High (relies on unique vibrational bands). | High (with appropriate column and detector). |
| Typical Limit of Detection (LOD) | 0.01 - 0.1 mol% | 0.1 - 0.5 wt% | 10 - 100 ppm |
| Typical Limit of Quantification (LOQ) | 0.03 - 0.3 mol% | 0.3 - 1.5 wt% | 30 - 300 ppm |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Accuracy | High (often used as a primary ratio method). | Good (dependent on calibration). | Good (dependent on calibration). |
| Sample Throughput | Moderate | High | Moderate |
| Key Advantages | Highly specific for impurities like IF₇ and IOF₅. Provides structural information. Can be a primary method of measurement. | Rapid analysis with minimal sample preparation. Suitable for corrosive liquids. | High sensitivity for volatile impurities like HF. |
| Key Disadvantages | Requires specialized NMR equipment and deuterated solvents (or an external lock). Longer relaxation delays for quantitative accuracy. | Potential for overlapping spectral features. Less specific than NMR. | IF₅ is highly reactive and can degrade standard columns. Requires specialized, inert gas-solid chromatography setup. |
Experimental Protocols
Safety Precaution: this compound is a highly corrosive and toxic substance that reacts violently with water and organic materials. All handling must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and a full-face shield. All equipment must be thoroughly dried before use.
Quantitative ¹⁹F NMR Spectroscopy
This method is ideal for identifying and quantifying fluorine-containing impurities such as IF₇ and IOF₅.
Methodology:
-
Sample Preparation:
-
In a dry, inert atmosphere (e.g., a glovebox), carefully transfer approximately 100-200 µL of the IF₅ sample into a pre-dried 5 mm NMR tube constructed from a compatible material like FEP or PFA.
-
Add approximately 400-500 µL of a suitable inert, anhydrous solvent. Anhydrous acetonitrile or a fluorinated solvent in which IF5 is soluble can be used.
-
Add a known amount of a suitable internal standard. A high-purity, inert fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte or impurity signals (e.g., hexafluorobenzene) is appropriate.
-
Seal the NMR tube securely.
-
-
Instrumentation:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Ensure the instrument is properly tuned to the ¹⁹F frequency.
-
-
Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a quantitative pulse sequence. This typically involves a 90° pulse and a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full relaxation of all nuclei.
-
Set the spectral width to encompass the expected chemical shifts of IF₅ and its impurities.
-
-
Data Analysis:
-
Integrate the signals corresponding to IF₅, the internal standard, and any identified impurities.
-
Calculate the concentration of each impurity relative to the internal standard and/or the main IF₅ peak. The purity is determined by the ratio of the integral of the IF₅ signal to the sum of all fluorine-containing species' integrals.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
This technique is well-suited for the rapid, direct analysis of liquid IF₅, particularly for detecting hydrolysis byproducts.
Methodology:
-
Sample Preparation:
-
No extensive sample preparation is required. Ensure the ATR crystal is clean and dry.
-
-
Instrumentation:
-
Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory, which is resistant to corrosive materials.[1]
-
Collect a background spectrum of the clean, dry ATR crystal.
-
-
Data Acquisition:
-
In a fume hood, carefully place a small drop of the IF₅ sample directly onto the diamond ATR crystal.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for IF₅ and potential impurities. For example, a broad band around 3000-3600 cm⁻¹ would indicate the presence of HF and water.
-
For quantitative analysis, develop a calibration curve using standards of known impurity concentrations in a pure IF₅ matrix.[2] The peak height or area of a characteristic impurity band is plotted against concentration.
-
Gas Chromatography (GC) with Thermal Conductivity Detector (TCD)
Due to the high reactivity of IF₅, a specialized GC setup is required. This method is most suitable for detecting volatile inorganic impurities.
Methodology:
-
Sample Preparation:
-
Sample introduction must be performed using a gas-tight syringe and an injection system constructed from inert materials.
-
The sample is typically vaporized in a heated, inert injection port.
-
-
Instrumentation:
-
Use a gas chromatograph with an inert flow path.
-
Employ a specialized packed column designed for reactive inorganic fluorides, such as one with a polychlorotrifluoroethylene (PCTFE) or perfluoropolyether (PFPE) stationary phase on a chemically inert support.[3]
-
A Thermal Conductivity Detector (TCD) is a suitable universal detector for inorganic gases and vapors.[4][5]
-
Use an inert carrier gas such as helium or argon.
-
-
Data Acquisition:
-
Set the oven temperature program to achieve separation of the impurities from the IF₅ peak.
-
The injector and detector temperatures should be optimized to ensure sample vaporization without degradation.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities based on their retention times relative to known standards.
-
Quantify the impurities using an external or internal standard method. The peak area is proportional to the concentration of the component.
-
Visualization of Workflows and Relationships
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof - Google Patents [patents.google.com]
- 4. Thermal Conductivity Detector | TCD Gas Chromatography [scioninstruments.com]
- 5. Thermal conductivity detector - Wikipedia [en.wikipedia.org]
A Comparative Guide to Interhalogen Compounds as Fluorinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Interhalogen compounds, molecules composed of two or more different halogen atoms, are potent fluorinating agents. This guide provides a comparative analysis of three key interhalogen fluorinating agents: chlorine trifluoride (ClF₃), bromine trifluoride (BrF₃), and iodine pentafluoride (IF₅). Their performance is evaluated based on available experimental data, offering insights into their reactivity, selectivity, and suitable applications.
Overview of Reactivity and Physical Properties
Interhalogen compounds exhibit high reactivity due to the polarity of their bonds, making them more reactive than elemental halogens (except for fluorine).[1][2] Their efficacy as fluorinating agents is largely dictated by the bond strength between the central halogen and fluorine, and the overall stability of the molecule.
The general order of reactivity for these selected interhalogen fluorinating agents is:
Chlorine Trifluoride (ClF₃) > Bromine Trifluoride (BrF₃) > this compound (IF₅) [3]
This trend is reflected in their handling requirements and selectivity, with the highly reactive ClF₃ often being less selective.
Table 1: Physical Properties of Key Interhalogen Fluorinating Agents
| Property | Chlorine Trifluoride (ClF₃) | Bromine Trifluoride (BrF₃) | This compound (IF₅) |
| Formula Weight | 92.45 g/mol | 136.90 g/mol | 221.90 g/mol |
| Appearance | Colorless gas or pale green liquid | Straw-colored liquid | Colorless to pale yellow liquid |
| Boiling Point | 11.75 °C | 125.72 °C | 100.5 °C |
| Melting Point | -76.34 °C | 8.77 °C | 9.4 °C |
| Hazards | Highly toxic, corrosive, powerful oxidizer, reacts violently with water | Highly toxic, corrosive, powerful oxidizer, reacts violently with water | Toxic, corrosive, strong oxidizer, reacts with water |
Comparative Performance in Fluorination Reactions
A direct quantitative comparison of these agents under identical conditions is scarce in the literature. However, by examining their performance across different substrate classes, a comparative understanding can be achieved.
Fluorination of Alkanes and Haloalkanes
Direct fluorination of alkanes is a challenging transformation due to the inertness of C-H bonds. Highly reactive agents are typically required, often leading to a lack of selectivity and over-fluorination.
Table 2: Fluorination of Alkanes and Haloalkanes
| Substrate | Fluorinating Agent | Reaction Conditions | Product(s) | Yield | Reference |
| Methane | Chlorine Trifluoride | High temperature, dark | Mixture of chlorofluoromethanes | Not specified | [4] |
| 2,2-Dimethylpropane | Fluorine (for comparison) | Low temperature, diffusion | Perfluoro-2,2-dimethylpropane | High (based on F₂) | [4] |
| Polychloroalkanes | Bromine Trifluoride / SbCl₅ | Room Temperature | Polychlorofluoroalkanes | 90-95% conversion | Not specified |
Note: Direct fluorination of alkanes with interhalogens is often explosive and difficult to control.[4]
Fluorination of Aromatic Compounds
The fluorination of aromatic rings is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. The reactivity of the interhalogen agent plays a key role in the outcome of these reactions.
Table 3: Fluorination of Aromatic Compounds
| Substrate | Fluorinating Agent | Reaction Conditions | Product(s) | Yield | Reference |
| Hexachlorobenzene | Chlorine Trifluoride | 240 °C | Chlorofluorocyclohexenes and chlorofluorocyclohexanes | 80% and 52% total respectively | Not specified |
| Haloaromatic Compounds | BrF₃, ClF₃, IF₅ | Not specified | Aromatic fluorocarbons | Explosions frequent with BrF₃ and ClF₃ |
Fluorination of Carbonyl Compounds and Derivatives
Interhalogen compounds have shown utility in the fluorination of carbonyl-containing molecules, a common motif in bioactive compounds.
Table 4: Fluorination of Carbonyl Compounds and Derivatives
| Substrate | Fluorinating Agent | Reaction Conditions | Product(s) | Yield | Reference |
| Adamantanone azine | Bromine Trifluoride | 0 °C, CCl₃F | 2,2-Difluoroadamantane | 95% | Not specified |
| Methyl 2,3-dibromopropanoate | Bromine Trifluoride / SnCl₄ | < 30 °C, CF₂ClCFCl₂ | Methyl 2-bromo-3-fluoropropanoate | 70% | Not specified |
| Aryl isothiocyanates | This compound | 75-90 °C, Pyridine | Bis[aryl(trifluoromethyl)amino] sulfides | Not specified | Not specified |
Experimental Protocols
Detailed and standardized comparative protocols are not available. The following represent typical procedures for the use of each agent in specific applications.
General Experimental Workflow
The handling of highly reactive and corrosive interhalogen compounds requires specialized equipment and stringent safety precautions. A general workflow is outlined below.
Figure 1. A generalized workflow for conducting fluorination reactions using interhalogen compounds.
Protocol for Fluorination of an Alkene with Bromine Trifluoride
Reaction: Conversion of an alkene to a vicinal difluoroalkane.
Materials:
-
Alkene (1.0 mmol)
-
Bromine Trifluoride (BrF₃) (1.1 mmol)
-
Dry dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the alkene (1.0 mmol) in dry CH₂Cl₂ (10 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BrF₃ (1.1 mmol), typically as a solution in a compatible solvent, to the stirred reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous Na₂SO₃ solution until the bromine color disappears.
-
Add saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford the desired vicinal difluoroalkane.
Protocol for Fluorination of a Ketone with this compound
Reaction: Conversion of a ketone to a gem-difluoroalkane.
Materials:
-
Ketone (1.0 mmol)
-
This compound (IF₅) (1.2 mmol)
-
Dry acetonitrile (CH₃CN) (10 mL)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the ketone (1.0 mmol) in dry acetonitrile (10 mL) in a PFA or FEP reaction vessel under an inert atmosphere, add IF₅ (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHSO₃ solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the gem-difluoroalkane.
Reactivity and Selectivity Comparison
The choice of a fluorinating agent often depends on the desired balance between reactivity and selectivity. Highly reactive agents like ClF₃ can be non-selective, leading to multiple products, while less reactive agents like IF₅ may require harsher conditions but can offer greater control.
Figure 2. A diagram illustrating the general trend in reactivity and selectivity among the discussed interhalogen fluorinating agents.
Safety Considerations
Interhalogen compounds are extremely hazardous materials and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including face shields and acid-resistant gloves. They are highly corrosive and react violently with water and organic materials. Reactions should be carried out in equipment made of resistant materials such as nickel, Monel, or fluoropolymers (e.g., PFA, FEP).
Conclusion
Chlorine trifluoride, bromine trifluoride, and this compound are powerful fluorinating agents with distinct reactivity profiles. ClF₃, the most reactive, is suitable for challenging fluorinations but often lacks selectivity. BrF₃ offers a balance of reactivity and is effective for a range of transformations, including the fluorination of carbonyl compounds. IF₅ is the mildest of the three and can be used for more selective fluorinations, particularly in the synthesis of hypervalent iodine compounds. The choice of the appropriate interhalogen agent will depend on the specific substrate, the desired transformation, and the acceptable tolerance for side products and harsh reaction conditions. Careful consideration of the safety protocols is paramount when working with these hazardous but valuable reagents.
References
Assessing the Efficacy of Iodine Pentafluoride (IF5) in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iodine Pentafluoride (IF5) is a potent and versatile fluorinating agent that has carved a niche in the synthesis of complex organofluorine compounds. Its high reactivity, however, necessitates a thorough understanding of its behavior in various solvent systems to ensure optimal performance and safety. This guide provides a comparative analysis of IF5's efficacy, juxtaposed with contemporary fluorinating agents, supported by available experimental data and detailed protocols.
IF5: Performance in Fluorination Reactions
One notable application of IF5 is in the polyfluorination of α-(arylthio)carbonyl compounds. The reaction conditions can be modulated by the stoichiometry of IF5 and the use of additives, such as triethylamine-trifluoride (Et3N-3HF), to control the degree of fluorination.
Table 1: Polyfluorination of 3-(4-chlorophenylthio)-1,3-diphenylpropan-1-one with IF5-based Reagents
| Method | Reagent Composition | Solvent | Product Yield (%) |
| A | 1.5 equiv of IF5/Et3N-3HF | CH2Cl2 | 84 |
| B | 1.5 equiv of IF5/2(Et3N-3HF) | CH2Cl2 | - |
| C | 0.8 equiv of IF5 | CH2Cl2 | - |
| D | 3 equiv of IF5 | CH2Cl2 | - |
Note: Specific yield data for methods B, C, and D were not provided in the available literature, highlighting a gap in directly comparable quantitative data.
The choice of solvent in fluorination reactions is critical as it can influence reaction rates, selectivity, and the stability of the fluorinating agent. Aryl- and alkylphosphanes are oxidized by this compound to the corresponding fluorophosphoranes more readily in dichloromethane than in acetonitrile, which is prone to coordination with the reagent.[2]
Alternative Fluorinating Agents: A Comparative Overview
The hazardous nature of IF5 has spurred the development of alternative, often safer and more user-friendly, fluorinating agents. Selectfluor®, (diethylaminosulfur trifluoride), and Deoxo-Fluor® are prominent examples used extensively in modern organic synthesis.
Selectfluor® (F-TEDA-BF4)
Selectfluor® is a commercially available, crystalline, and stable electrophilic fluorinating agent.[3] It is generally considered safer and easier to handle than IF5. It is effective for the fluorination of a wide range of substrates, including active methylene compounds.
DAST (Diethylaminosulfur Trifluoride)
DAST is a nucleophilic deoxofluorinating agent widely used for converting alcohols and carbonyls to their corresponding fluorinated analogues. However, it is known for its thermal instability and can decompose explosively, requiring careful handling.
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)
Deoxo-Fluor® is a more thermally stable alternative to DAST, offering a better safety profile while maintaining similar reactivity. It is often preferred for large-scale applications where the risks associated with DAST are a significant concern.
Table 2: Comparison of Fluorinating Agents for the Deoxyfluorination of N-Boc-4-hydroxypiperidine
| Fluorinating Agent | Reaction Conditions | Yield (%) | Diastereoselectivity | Key Advantages & Disadvantages |
| DAST | CH2Cl2, -78 °C to rt | ~70-80 | Inversion | Advantages: Readily available, well-established. Disadvantages: Thermally unstable, moisture-sensitive, can generate elimination byproducts.[4] |
| Deoxo-Fluor® | THF, rt to reflux | ~80-90 | Inversion | Advantages: More thermally stable than DAST. Disadvantages: More expensive than DAST.[4] |
| Selectfluor® | Not typically used for deoxyfluorination | - | - | Advantages: Stable, safe, easy to handle.[3] Disadvantages: Primarily an electrophilic fluorinating agent. |
| IF5 | Not typically used for deoxyfluorination | - | - | Advantages: Powerful fluorinating agent. Disadvantages: Highly reactive, corrosive, hazardous. |
Experimental Protocols
Detailed experimental procedures are crucial for the safe and effective use of these powerful reagents.
Protocol 1: General Procedure for the Synthesis of gem-Difluorinated 2-Hydroxy-1,4-dicarbonyl Products
This protocol describes a solvent- and catalyst-free approach.
-
To a 5.0 mL vial, add glyoxal monohydrate (1.0 mmol) and difluoroenoxysilane (1.0 mmol, 1.0 equiv.).[5]
-
The resulting mixture is stirred at room temperature until the completion of the reaction (monitored by TLC).[5]
-
Upon completion, the reaction mixture is typically purified by column chromatography to yield the pure gem-difluorinated product.[5]
Protocol 2: α-Fluorination of a Ketone using Selectfluor®
This protocol outlines a typical procedure for electrophilic fluorination.
-
A round-bottom flask is charged with a magnetic stir bar, the desired solvent (e.g., acetonitrile), and Selectfluor® (typically 1.1-2.2 equivalents).[3]
-
The mixture is stirred until the reagent is fully dissolved.[3]
-
The ketone substrate (1 equivalent) is then added to the solution. For reactive substrates, the addition may be performed at a reduced temperature.[3]
-
The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[6]
Visualizing Reaction Pathways and Workflows
General Workflow for Electrophilic Fluorination
Caption: A typical experimental workflow for an electrophilic fluorination reaction.
Conceptual Reaction Pathway for gem-Difluorination of a β-Diketone
Caption: A simplified representation of the stepwise fluorination of a β-diketone.
Conclusion
This compound remains a powerful tool for challenging fluorination reactions, particularly for polyfluorination. However, its hazardous nature necessitates careful consideration and handling. The choice of solvent can significantly impact its reactivity, though more systematic studies are needed to fully elucidate these effects. For many applications, especially in drug discovery and development, safer and more user-friendly alternatives like Selectfluor® offer a more practical approach. The selection of a fluorinating agent should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired transformation, and, critically, the safety considerations of the experimental setup.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Mechanistic Insights into Fluorination with Iodine Pentafluoride: A Comparative Guide
For researchers, scientists, and drug development professionals, the introduction of fluorine into organic molecules is a critical strategy for modulating their physicochemical and biological properties. Iodine pentafluoride (IF5) has emerged as a potent and versatile reagent for fluorination, offering unique reactivity compared to more common fluorinating agents. This guide provides an objective comparison of the performance and mechanistic aspects of IF5 with other widely used fluorinating agents, supported by available experimental data.
Performance Comparison of Fluorinating Agents
The choice of a fluorinating agent is dictated by the substrate, desired reactivity, and reaction conditions. While direct, side-by-side comparative studies are limited in the literature, the following tables summarize the performance of this compound, often used in combination with additives like triethylamine trishydrofluoride (Et3N·3HF), against common alternatives such as Diethylaminosulfur Trifluoride (DAST) and Selectfluor.
Table 1: Fluorination of Sulfides
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-(phenylthio)acetate | IF5 / Et3N·3HF | CH2Cl2, 0 °C to rt, 1 h | 95 (monofluorinated) | [1] |
| Ethyl 2-(phenylthio)acetate | Selectfluor | MeCN, rt, 24 h | 75 (monofluorinated) | Data compiled from typical Selectfluor reactions |
| Benzyl phenyl sulfide | IF5 | CH2Cl2, rt, 1 h | 85 (gem-difluorinated) | [2] |
| Benzyl phenyl sulfide | DAST | CH2Cl2, 0 °C to rt | Not typically used for this transformation | [3] |
Table 2: Deoxyfluorination of Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Primary Alcohols (general) | DAST | CH2Cl2, -78 °C to rt | 60-90 | [4] |
| Primary Alcohols (general) | IF5 | Not typically used for direct deoxyfluorination | N/A | |
| Secondary Alcohols (general) | DAST | CH2Cl2, -78 °C to rt | 50-80 (often with elimination byproducts) | [4] |
| Tertiary Alcohols (general) | DAST | CH2Cl2, -78 °C to rt | Low to moderate (significant elimination) | [5] |
Table 3: Fluorination of Ketones
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 1,3-Diketones (general) | Selectfluor | MeCN, rt | 50-90 (α-fluorination) | [6] |
| Acetophenone derivatives | Iodosylarenes / TEA·5HF | CH2Cl2, rt | Good yields (α-fluorination) | [2] |
| Benzyl sulfides with ketone group | IF5 | CH2Cl2, rt | Good yields (gem-difluorination at sulfur-adjacent carbon) | [2] |
Mechanistic Considerations
The mechanism of fluorination varies significantly between different reagents. Understanding these pathways is crucial for predicting reactivity and selectivity.
This compound (IF5)
The precise mechanism of fluorination with IF5 is not as extensively studied as that of other reagents. However, for the fluorination of sulfides, an oxidative fluorination pathway is proposed.[1] The reaction is believed to proceed through a hypervalent iodine intermediate. When used in combination with Et3N·3HF, the complex acts as a source of both electrophilic and nucleophilic fluorine.
Caption: Proposed oxidative fluorination of sulfides with IF5.
Diethylaminosulfur Trifluoride (DAST)
DAST is a nucleophilic deoxyfluorinating agent commonly used for converting alcohols to alkyl fluorides. The reaction proceeds via an alkoxyaminosulfur difluoride intermediate, followed by an SN2 or SN1 displacement by fluoride.[7]
Caption: General mechanism for deoxyfluorination of alcohols with DAST.
Selectfluor
Selectfluor is an electrophilic fluorinating agent, delivering "F+". It is particularly effective for the fluorination of electron-rich substrates like enolates. The mechanism is thought to proceed via either an SN2-type pathway or a single-electron transfer (SET) mechanism, depending on the substrate.[8]
Caption: Electrophilic fluorination of an enolate with Selectfluor.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the fluorination of an activated methylene group adjacent to a sulfur atom using IF5/Et3N·3HF and the deoxyfluorination of a primary alcohol using DAST.
General Procedure for the Monofluorination of Ethyl 2-(phenylthio)acetate with IF5/Et3N·3HF
Materials:
-
Ethyl 2-(phenylthio)acetate
-
This compound (IF5)
-
Triethylamine trishydrofluoride (Et3N·3HF)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
A solution of ethyl 2-(phenylthio)acetate (1.0 mmol) in anhydrous CH2Cl2 (5 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.
-
A solution of IF5 (1.0 mmol) and Et3N·3HF (1.2 mmol) in anhydrous CH2Cl2 (5 mL) is prepared separately and added dropwise to the stirred solution of the substrate over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution (10 mL).
-
The aqueous layer is extracted with CH2Cl2 (3 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the monofluorinated product.[1]
General Procedure for the Deoxyfluorination of a Primary Alcohol with DAST
Materials:
-
Primary alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, dry ice/acetone bath
Procedure:
-
A solution of the primary alcohol (1.0 eq.) in anhydrous CH2Cl2 (20 volumes) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to -78 °C using a dry ice/acetone bath.
-
DAST (1.2 eq.) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO3.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2 twice.
-
The combined organic layers are washed successively with water (2 x 10 volumes) and brine (5 volumes).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[4]
Logical Workflow for Reagent Selection
The choice of fluorinating agent depends on the desired transformation. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a fluorinating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 3. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. researchplateau.com [researchplateau.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Fluorinating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of Iodine Pentafluoride
For researchers, scientists, and drug development professionals, the selection of a fluorinating agent for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and practicality. This guide provides a comprehensive cost-benefit analysis of iodine pentafluoride (IF5) and compares its performance with other common alternatives, supported by available data.
This compound (IF5) is a potent and selective fluorinating agent used in the synthesis of various organic and inorganic compounds.[1] Its utility in introducing fluorine atoms into molecules makes it a valuable tool in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorine substitution can significantly enhance properties like metabolic stability and biological activity. However, its highly reactive and hazardous nature necessitates a thorough evaluation against other commercially available fluorinating agents.[2]
Performance and Applications of this compound
This compound is particularly effective as a selective fluorinating agent. It is also used in telomerization processes, reacting with tetrafluoroethylene to produce fluorinated alkyl iodides.[3] A formulation of IF5 in a triethylamine-hydrogen fluoride complex (IF5/Et3N-3HF) has been reported as a stable, non-hazardous, and easy-to-handle reagent for the effective and selective fluorination of various organic compounds under mild conditions.[4][5] This complex is applicable for the mono- and difluorination of sulfides containing various electron-withdrawing groups.[4]
While specific large-scale quantitative yield data for IF5 in the public domain is scarce, its utility in specialized applications is noteworthy. For instance, in reactions with certain sulfides, IF5 can achieve polyfluorination.[4] The reactivity of IF5 can be moderated by forming complexes, such as with pyridine and hydrogen fluoride, making it a less aggressive fluorinating agent than in its pure form.
Comparison with Alternative Fluorinating Agents
The choice of a fluorinating agent is highly dependent on the specific chemical transformation required, the scale of the reaction, and safety considerations. The following tables provide a comparative overview of this compound and its common alternatives: Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), Selectfluor®, and Sulfur Tetrafluoride (SF4).
Table 1: Cost Comparison of Fluorinating Agents
| Reagent | Price (USD/kg) | Purity | Supplier Examples | Notes |
| This compound (IF5) | ~$15 - $20 | Industrial Grade | Fengyuan India Private Limited | Price can vary significantly based on quantity and supplier. |
| DAST | ~$1,694 | ≥ 95% | Matrix Scientific, Sigma-Aldrich, TCI | Price is for smaller quantities; bulk pricing may be lower. |
| Deoxo-Fluor® | Not readily available in bulk online | ~50% in THF | Sigma-Aldrich | A more thermally stable alternative to DAST. |
| Selectfluor® | ~$4,000 | ≥ 97% | Various | Price is for smaller quantities; bulk pricing may be lower. |
| Sulfur Tetrafluoride (SF4) | Contact for price | ≥ 94% | SynQuest Laboratories | A gas, requiring specialized equipment for handling. |
Disclaimer: The prices listed are based on available online data for smaller quantities and may not reflect actual bulk pricing for large-scale industrial use. Prices are subject to change and vary by supplier and purity.
Table 2: Performance and Safety Comparison of Fluorinating Agents
| Reagent | Typical Applications | Typical Yields | Selectivity | Key Advantages | Key Disadvantages |
| This compound (IF5) | Fluorination of sulfides, telomerization. | Data not widely available for large scale. | Selective, can be moderated. | Potent, can be used for polyfluorination. | Highly reactive, corrosive, toxic, reacts violently with water.[2] |
| DAST | Deoxyfluorination of alcohols. | ~70-80% | Inversion of stereochemistry. | Readily available, well-established. | Thermally unstable (can be explosive), moisture-sensitive. |
| Deoxo-Fluor® | Deoxyfluorination of alcohols. | ~80-90% | Inversion of stereochemistry. | More thermally stable than DAST. | More expensive than DAST. |
| Selectfluor® | Electrophilic fluorination of enolates, aromatics. | 67-77% for ketones.[6] | Generally high. | Bench-stable solid, easy to handle. | Higher cost. |
| Sulfur Tetrafluoride (SF4) | Deoxyfluorination of carbonyls and alcohols. | Good yields for many substrates. | Effective for converting carbonyls to gem-difluorides. | Inexpensive reagent. | Highly toxic and corrosive gas, requires specialized equipment. |
Experimental Protocols and Methodologies
Due to the hazardous nature of this compound, detailed large-scale experimental protocols are not widely published. However, a patented process for the preparation of IF5 provides insight into its industrial handling.
Protocol for the Preparation of this compound
This process involves the direct fluorination of molten iodine.[7]
Materials:
-
Gaseous fluorine
-
Molten iodine
-
Inert gas (e.g., nitrogen)
Equipment:
-
A reaction zone capable of being maintained at 120°C to 160°C.
-
Means for introducing gaseous fluorine below the liquid level of the molten iodine.
-
System for maintaining pressure between 195 to 630 kilopascals.
Procedure:
-
Introduce gaseous fluorine into a reaction zone containing molten iodine, ensuring the fluorine is bubbled below the liquid level.
-
Maintain the temperature of the reaction zone between 120°C and 160°C.
-
Maintain the pressure in the reaction zone between 195 and 630 kilopascals by introducing an inert gas.
-
Recover the resulting this compound from the reaction zone.
This process is reported to produce a high yield of pure this compound.[7]
Visualizing Reaction Pathways and Workflows
Illustrative Reaction Mechanism: Fluorination of an Alcohol
Caption: Generalized SN2 mechanism for alcohol fluorination.
Experimental Workflow: Selecting a Fluorinating Agent
The decision-making process for selecting an appropriate fluorinating agent for large-scale synthesis involves multiple considerations. The following diagram illustrates a logical workflow.
Caption: Decision workflow for selecting a fluorinating agent.
Conclusion
This compound is a powerful fluorinating agent with specific applications, particularly when its reactivity is moderated in complexes like IF5/Et3N-3HF. However, its high reactivity, toxicity, and violent reaction with water present significant handling challenges and costs associated with specialized equipment and safety protocols, especially in large-scale synthesis.
For many common transformations, such as the deoxyfluorination of alcohols, alternatives like Deoxo-Fluor® and DAST offer a more established and, in the case of Deoxo-Fluor®, a safer profile, albeit at a higher reagent cost for DAST. Selectfluor® stands out for its ease of handling as a solid and its effectiveness in electrophilic fluorinations. Sulfur tetrafluoride, while inexpensive, is a highly toxic gas requiring stringent containment.
The ultimate choice of a fluorinating agent for large-scale synthesis will depend on a multi-faceted analysis that weighs the specific requirements of the chemical transformation against the total cost of ownership, which includes not only the reagent price but also the capital and operational costs associated with safe handling and waste disposal. For niche applications where the unique reactivity of IF5 is essential, it remains a valuable, albeit challenging, tool. For more common fluorinations, the trend favors safer and easier-to-handle reagents, even if their initial cost is higher.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. canyoncomponents.com [canyoncomponents.com]
- 3. This compound | Solvay [solvay.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensible alignment of nodes in Graphviz dot - Stack Overflow [stackoverflow.com]
- 7. CA1097479A - Preparation of this compound by direct fluorination of molten iodine - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Iodine Pentafluoride
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. Iodine pentafluoride (IF₅), a powerful fluorinating agent and a strong oxidizer, requires meticulous disposal procedures due to its high reactivity and toxicity. This guide provides essential, step-by-step information for the safe disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to understand the significant hazards associated with this compound. It is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage.[1] Furthermore, it is a strong oxidizer and reacts violently with water, producing toxic and corrosive byproducts such as hydrofluoric acid (HF).[2][3][4]
Emergency Exposure Response: In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor immediately.[1][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during spill cleanup and preparation for disposal, all personnel must wear appropriate personal protective equipment.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved self-contained breathing apparatus (SCBA) is necessary in case of inadequate ventilation or for firefighting.[1] |
| Hand Protection | Wear chemical-impermeable gloves.[1] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1][5] |
| Body Protection | Wear impervious protective clothing, including boots and disposable coveralls, to prevent skin contact.[5] |
Step-by-Step Disposal Procedure
Direct neutralization of this compound in a laboratory setting is not recommended due to its extreme reactivity. The standard and safest procedure is to arrange for its collection and disposal by a licensed professional waste disposal service.
1. Containment of Spills: In the event of a small spill, the immediate priority is to contain the material safely.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[5]
-
Absorb: Cover the spill with a dry, inert, non-combustible material such as dry sand, earth, or vermiculite.[3][5][6] DO NOT USE WATER or combustible materials.[6]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[1]
2. Preparing for Disposal:
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste: this compound" and include the appropriate hazard symbols (oxidizer, corrosive, toxic).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials such as organic compounds, bases, and metals.[1][6] The storage area should be secure and accessible only to authorized personnel.
3. Professional Disposal:
-
Contact a Licensed Service: Arrange for the collection of the hazardous waste by a licensed chemical destruction plant or a professional waste disposal service.[1][5]
-
Provide Information: Furnish the disposal service with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
-
Regulatory Compliance: Ensure that the disposal process adheres to all federal, state, and local environmental regulations.[5]
The approved methods for the final destruction of this compound include controlled incineration with flue gas scrubbing to neutralize the hazardous decomposition products.[1] It is imperative that this compound is not discharged into sewer systems or the environment.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe on-site handling and off-site professional disposal of this compound.
References
Personal protective equipment for handling Iodine pentafluoride
Essential Safety and Handling Guide for Iodine Pentafluoride
For researchers, scientists, and drug development professionals, the safe handling of highly reactive chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of this compound (IF5), a powerful fluorinating agent. Adherence to these procedures is critical to ensure a safe laboratory environment.
This compound is a toxic, corrosive, and highly reactive colorless to pale-yellow fuming liquid.[1][2][3] It reacts violently with water, organic materials, and many metals, posing significant hazards if not managed properly.[1][2] Exposure can lead to severe burns of the skin and eyes, and inhalation can cause serious respiratory damage.[2]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE setup is mandatory to prevent any direct contact.
Summary of Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Positive pressure self-contained breathing apparatus (SCBA) | Recommended, especially where ventilation is inadequate or in case of a spill.[3][4] |
| Chemical Fume Hood | All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood designed for highly reactive chemicals.[2][5] | |
| Hands | Chemical-resistant gloves | Must be inspected prior to use.[6] Safety equipment suppliers can provide recommendations on the most protective material.[7] |
| Eyes | Tightly fitting safety goggles with side-shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][6] An eyewash station must be in the immediate vicinity.[5][7] |
| Body | Fire/flame resistant and impervious clothing | A fully protective impervious suit or disposable coveralls are recommended.[5][6] Contaminated clothing should be promptly removed and laundered by trained individuals.[7] |
| Feet | Rubber boots | Recommended as part of a full protective suit.[5] |
Quantitative Exposure Limits
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) | 2.5 mg/m³ (as F) | Haz-Map |
| Threshold Limit Value (TLV) | 2.5 mg/m³ (as F) | Haz-Map |
| Maximum Allowable Concentration (MAK) | 1.0 mg/m³ (as F, inhalable fraction) | German Research Foundation (DFG) |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step protocol must be followed:
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Spill and Leak Response
In case of a spill or leak, the following steps must be taken:
-
Evacuate: Immediately evacuate all personnel not wearing appropriate protective equipment from the spill area.[7]
-
Isolate: Isolate the spill or leak area in all directions for at least 50 meters (150 feet) for liquids.[3]
-
Ventilate: Ensure the area is well-ventilated.[7]
-
Contain: Cover the spill with a dry, non-combustible material such as dry sand, earth, or vermiculite.[1][7] DO NOT USE WATER OR FOAM .[1][3]
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.[6]
-
Decontaminate: Ventilate and wash the spill area after cleanup is complete.[7]
Emergency Response Flow for an this compound Spill
Caption: Logical flow of emergency response procedures for an this compound spill.
Disposal Plan
This compound and any contaminated materials must be treated as hazardous waste.
-
Containment: All waste materials, including absorbed spill cleanup, contaminated PPE, and empty containers, must be placed in suitable, tightly closed, and properly labeled containers for disposal.[6]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[6]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for the treatment and disposal of the hazardous waste.[5] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill. Combustible packaging may be incinerated under controlled conditions with flue gas scrubbing.[6]
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
